molecular formula C14H14INO3S B3214204 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 1136474-31-1

4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B3214204
CAS No.: 1136474-31-1
M. Wt: 403.24 g/mol
InChI Key: NWYBXWDYRYCINY-UHFFFAOYSA-N
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Description

4-Iodo-N-(4-methoxybenzyl)benzenesulfonamide ( 1136474-31-1) is a high-purity chemical reagent with the molecular formula C 14 H 14 INO 3 S and a molecular weight of 403.24 g/mol . This benzenesulfonamide derivative is characterized by a 4-iodophenylsulfonamide group linked to a 4-methoxybenzyl group, a structural motif of significant interest in medicinal chemistry research. As a substituted benzenesulfonamide, this compound is of primary interest in early-stage drug discovery and pharmacological research. Benzenesulfonamide cores are widely investigated for their potential to interact with various biological targets . Specifically, structurally related sulfonamide compounds have been explored as therapeutic agents for disorders involving voltage-gated sodium channels, such as epilepsy and convulsions . The distinct electronic properties conferred by the iodine and methoxy substituents make this molecule a valuable intermediate for further chemical modification, including metal-catalyzed cross-coupling reactions, or for use in structure-activity relationship (SAR) studies aimed at developing novel enzyme inhibitors or receptor modulators. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYBXWDYRYCINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-iodo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1136474-31-1): A Strategic Linchpin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse libraries is contingent upon the availability of highly versatile, orthogonal building blocks. 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1136474-31-1) represents a masterclass in rational reagent design[1]. By combining a highly reactive electrophilic handle (aryl iodide) with a masked pharmacophore (PMB-protected sulfonamide), this compound allows medicinal chemists to perform late-stage diversification of complex molecular architectures without compromising the integrity of the sulfonamide functional group.

As of 2026, sulfonamides remain one of the most privileged scaffolds in pharmacology, featuring prominently in FDA-approved therapeutics ranging from carbonic anhydrase inhibitors to COX-2 selective anti-inflammatories[2][3]. This whitepaper provides an in-depth technical analysis of CAS 1136474-31-1, detailing the causality behind its structural design, validated experimental workflows, and its application in accelerating hit-to-lead optimization.

Structural Anatomy & Causal Design

The utility of CAS 1136474-31-1 is derived from its tripartite structural logic. Each functional group serves a distinct, orthogonal purpose in a multi-step synthetic campaign.

  • The 4-Iodo Handle (The Accelerator): Iodine is strategically chosen over bromine or chlorine due to its weaker carbon-halogen bond. This lower bond dissociation energy significantly reduces the activation barrier for the oxidative addition of Palladium(0) species. Consequently, cross-coupling reactions can be executed at lower temperatures with milder bases, preserving sensitive functional groups on the coupling partner.

  • The Sulfonamide Core (The Pharmacophore): The

    
     moiety is a classic bioisostere for carboxylic acids and a potent hydrogen bond donor/acceptor[3]. It is the critical binding determinant for targeting zinc metalloenzymes (like Carbonic Anhydrase) and various kinase pockets.
    
  • The 4-Methoxybenzyl (PMB) Group (The Shield): Primary sulfonamides possess acidic protons (

    
    ). Under the basic conditions required for transition-metal catalysis, an unprotected sulfonamide will deprotonate. The resulting anion can coordinate to the metal center (catalyst poisoning) or undergo unwanted Buchwald-Hartwig N-arylation. The PMB group masks this acidity, rendering the nitrogen chemically inert during the cross-coupling phase[4].
    

G Compound 4-iodo-N-(4-methoxybenzyl) benzenesulfonamide Iodo 4-Iodo Group (Cross-Coupling Handle) Compound->Iodo C-I Bond Sulfonamide Sulfonamide Core (Pharmacophore) Compound->Sulfonamide SO2NH PMB PMB Group (N-Protecting Group) Compound->PMB N-Benzyl Suzuki/Heck/Sonogashira\nReactions Suzuki/Heck/Sonogashira Reactions Iodo->Suzuki/Heck/Sonogashira\nReactions Target Binding\n(e.g., Zinc in CA) Target Binding (e.g., Zinc in CA) Sulfonamide->Target Binding\n(e.g., Zinc in CA) TFA/Acid\nDeprotection TFA/Acid Deprotection PMB->TFA/Acid\nDeprotection

Fig 1: Structural anatomy and orthogonal reactivity profile of CAS 1136474-31-1.

Quantitative Data: Physicochemical Properties

To ensure reproducibility and accurate stoichiometric calculations in automated synthesis platforms, the core physicochemical parameters of CAS 1136474-31-1 are summarized below[1].

PropertyValueClinical / Synthetic Relevance
CAS Number 1136474-31-1Unique identifier for procurement and inventory tracking.
Molecular Formula

Base formula for mass spectrometry (MS) calculations.
Molecular Weight 403.23 g/mol Required for precise molar equivalent calculations.
Exact Mass 402.9739 DaTarget

for LC-MS reaction monitoring (ESI+ or ESI-).
LogP (Predicted) ~3.8Indicates high lipophilicity; dictates the use of organic solvents (e.g., Dioxane, DMF) in reactions.
Hydrogen Bond Donors 1 (Protected)Reduced from 2 (unprotected), preventing catalyst poisoning.

Strategic Workflows & Methodologies

The standard operational lifecycle of this building block involves a two-stage process: structural elaboration via the iodo-handle, followed by the unmasking of the pharmacophore.

Workflow Start Starting Material CAS 1136474-31-1 Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Start->Coupling + Boronic Acid, Pd(0), Base Intermediate PMB-Protected Biaryl Sulfonamide Coupling->Intermediate C-C Bond Formation Deprotection Acidic Deprotection (TFA / Scavenger) Intermediate->Deprotection Cleave PMB Group API Active Pharmaceutical Ingredient (Primary Sulfonamide) Deprotection->API Yield Free -SO2NH2

Fig 2: Standard two-step synthetic workflow utilizing the protected sulfonamide linchpin.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the expansion of the aryl core. The use of a bidentate ligand (


) ensures the stability of the Palladium species, while the biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

Self-Validating Logic: Degassing is mandatory. Oxygen in the system will rapidly oxidize


 to inactive 

and promote the homocoupling of the boronic acid, drastically reducing the yield.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv).
    
  • Solvent Introduction: Add a pre-degassed mixture of 1,4-Dioxane and

    
     (4:1 ratio) to achieve a substrate concentration of 0.2 M.
    
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes.

  • Reaction: Heat the mixture to 80°C under an Argon atmosphere for 4–6 hours.

  • Monitoring: Monitor via LC-MS. The reaction is deemed complete when the starting material mass (

    
     403) is completely consumed, replaced by the mass of the coupled PMB-intermediate.
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography.
    
Protocol B: Global Deprotection of the PMB Group

Once the molecular scaffold is fully assembled, the PMB group must be removed to reveal the biologically active primary sulfonamide[4].

Self-Validating Logic: Acidic cleavage of the PMB ether generates a highly reactive 4-methoxybenzyl carbocation. If left unchecked, this carbocation will electrophilically attack electron-rich aromatic rings within your newly synthesized molecule (Friedel-Crafts alkylation). The addition of Anisole or Triisopropylsilane (TIPS) acts as a sacrificial nucleophile, trapping the carbocation and preventing product degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve the PMB-protected intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Anisole (5.0 equiv) or TIPS (2.0 equiv) to the stirring solution.

  • Acidification: Cool the flask to 0°C. Slowly add Trifluoroacetic acid (TFA) dropwise until the solvent ratio of DCM:TFA is 1:1.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The solution will typically turn a deep red/purple color, indicating the formation of the PMB cation.

  • Monitoring: Stir for 2–12 hours, monitoring by LC-MS until the mass of the protected intermediate is entirely replaced by the mass of the free primary sulfonamide (

    
     Da mass shift).
    
  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA. Triturate the resulting crude solid with cold Diethyl Ether to precipitate the pure primary sulfonamide, filtering to collect the final Active Pharmaceutical Ingredient (API).

Applications in Modern Drug Discovery

The deployment of CAS 1136474-31-1 has direct implications in the rapid prototyping of several therapeutic classes:

  • Carbonic Anhydrase (CA) Inhibitors: The primary sulfonamide is the quintessential zinc-binding group (ZBG) for CA enzymes, which are heavily targeted in glaucoma, epilepsy, and hypoxic solid tumors[2]. By utilizing the iodo-handle to attach various lipophilic tails, researchers can rapidly tune the isozyme selectivity (e.g., targeting CA IX over CA II).

  • COX-2 Selective Inhibitors: Celecoxib and its analogs rely on a sulfonamide group to anchor into the hydrophilic side pocket of the COX-2 enzyme[3]. CAS 1136474-31-1 allows for the late-stage divergent synthesis of novel diaryl heterocycles to overcome NSAID-related gastrointestinal toxicity.

  • Antimicrobial Discovery: With the rise of multidrug-resistant bacteria, there is a renewed interest in sulfa-drugs. The orthogonal reactivity of this building block allows for the synthesis of complex, non-traditional sulfonamide architectures that evade established bacterial resistance mechanisms.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode PubMed / National Institutes of Health (NIH)[Link]

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery Journal of the American Chemical Society (ACS)[Link]

  • WO2016025359A1 - Processes for the preparation of a bace inhibitor Google P

Sources

An In-Depth Technical Guide to the Chemical Structure and Potential Applications of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with insights into its prospective applications, underpinned by data from analogous compounds.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore, engaging with various biological targets. The sulfonamide moiety (-SO₂NH₂) is a key feature in numerous clinically approved drugs, demonstrating a broad spectrum of activities including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[2][3] The synthetic tractability of the benzenesulfonamide scaffold allows for systematic structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific derivative, this compound, exploring its chemical intricacies and potential as a valuable molecule in scientific research and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a multifaceted organic molecule incorporating several key functional groups that dictate its chemical behavior and potential biological interactions.

The core structure consists of a 4-iodinated phenyl ring attached to a sulfonamide linker, which in turn is N-substituted with a 4-methoxybenzyl group. The presence of the iodine atom, a heavy halogen, can significantly influence the molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and ligand-protein binding.

The 4-methoxybenzyl substituent introduces a degree of conformational flexibility and potential for hydrogen bonding via the methoxy group's oxygen atom. The interplay between the electron-withdrawing nature of the sulfonyl group and the electron-donating methoxy group influences the overall electronic distribution of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1136474-31-1[4][5]
Molecular Formula C₁₄H₁₄INO₃S[4]
Molecular Weight 403.24 g/mol [4]
SMILES Code O=S(C1=CC=C(I)C=C1)(NCC2=CC=C(OC)C=C2)=O[4]

Synthesis of this compound: A Methodological Approach

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. A common and effective method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[6] This approach can be readily adapted for the synthesis of this compound.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available materials. The first key intermediate is 4-iodobenzenesulfonyl chloride, which can be prepared from 4-iodoaniline. The subsequent reaction of this sulfonyl chloride with 4-methoxybenzylamine yields the target compound.

Synthesis_Workflow cluster_0 Preparation of 4-Iodobenzenesulfonyl Chloride cluster_1 Final Coupling Reaction A 4-Iodoaniline B Diazotization (NaNO₂, HCl) A->B C Sulfonylation (SO₂, CuCl₂) B->C D 4-Iodobenzenesulfonyl Chloride C->D E 4-Iodobenzenesulfonyl Chloride G Base (e.g., Pyridine) in Dichloromethane E->G F 4-Methoxybenzylamine F->G H 4-iodo-N-(4-methoxybenzyl) benzenesulfonamide G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of analogous N-substituted benzenesulfonamides.[6]

Step 1: Synthesis of 4-Iodobenzenesulfonyl Chloride

  • Diazotization of 4-Iodoaniline: To a stirred solution of 4-iodoaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation: The cold diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Isolation: The reaction mixture is poured onto ice, and the precipitated 4-iodobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Amine Coupling: In a round-bottom flask, 4-methoxybenzylamine is dissolved in a suitable solvent such as dichloromethane or pyridine. The solution is cooled to 0 °C in an ice bath.

  • Reaction: A solution of 4-iodobenzenesulfonyl chloride in the same solvent is added dropwise to the stirred amine solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR - Aromatic protons of the 4-iodophenyl ring appearing as two doublets. - Aromatic protons of the 4-methoxyphenyl ring appearing as two doublets. - A singlet for the methoxy (-OCH₃) protons. - A doublet or singlet for the methylene (-CH₂-) protons adjacent to the nitrogen. - A triplet or broad singlet for the sulfonamide N-H proton.
¹³C NMR - Distinct signals for the carbon atoms of both aromatic rings, with the carbon attached to the iodine showing a characteristic chemical shift. - A signal for the methoxy carbon. - A signal for the methylene carbon.
FT-IR - Characteristic N-H stretching vibration. - Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. - C-N and C-S stretching vibrations. - Aromatic C-H and C=C stretching vibrations.
Mass Spec. - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, including cleavage of the C-N and S-N bonds.
Crystallographic Insights from Analogous Structures

Single-crystal X-ray diffraction studies of similar N-aryl and N-aroyl benzenesulfonamides reveal important structural features.[7][8] The geometry around the sulfur atom is typically tetrahedral. The dihedral angle between the two aromatic rings is a key conformational parameter and can be influenced by the nature and position of substituents. In many related structures, the molecules are stabilized in the crystal lattice by a network of intermolecular hydrogen bonds, often involving the sulfonamide N-H and S=O groups.[9][10] C-H···O and π-π stacking interactions can also play a significant role in the crystal packing.[9]

Potential Biological Activities and Applications in Drug Development

The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility suggests that this compound could exhibit a range of biological activities.

Anticancer Potential

Many benzenesulfonamide derivatives have been investigated as anticancer agents.[2] A primary mechanism of action for some of these compounds is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to an acidic tumor microenvironment that promotes cancer cell proliferation and metastasis.[11]

Carbonic_Anhydrase_Inhibition cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention A Hypoxia B Carbonic Anhydrase IX (CA IX) (Upregulated) A->B C CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ B->C G Inhibition of CA IX B->G D Extracellular Acidification C->D E Tumor Proliferation & Metastasis D->E F 4-iodo-N-(4-methoxybenzyl) benzenesulfonamide (Potential CA IX Inhibitor) F->G H Reduced Acidification G->H I Inhibition of Tumor Growth H->I

Sources

Molecular weight and formula of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

[1][2][3]

Executive Summary & Molecular Identity[2][3]

4-iodo-N-(4-methoxybenzyl)benzenesulfonamide is a specialized sulfonamide intermediate frequently utilized in medicinal chemistry as a modular building block.[1][2] Its structure features two critical functional handles: an aryl iodide (enabling palladium-catalyzed cross-coupling) and a para-methoxybenzyl (PMB) group (serving as either a lipophilic pharmacophore or an acid-labile protecting group for the sulfonamide nitrogen).[1]

Physicochemical Data Profile[2][3][4]
PropertyValueNotes
CAS Number 1136474-31-1 Validated catalog identifier
Molecular Formula C₁₄H₁₄INO₃S
Molecular Weight 403.24 g/mol Average Mass
Monoisotopic Mass 402.9739 Da For High-Res MS (M+H⁺ ≈ 403.[1][2][3]98)
Physical State Solid (Crystalline powder)Typical for aryl sulfonamides
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor water solubility
pKa (Sulfonamide NH) ~10.5Predicted (PMB is electron-donating)

Synthetic Protocol (Schotten-Baumann Conditions)

The synthesis follows a nucleophilic substitution pathway where the nucleophilic amine attacks the electrophilic sulfonyl chloride.[1] Due to the high reactivity of sulfonyl chlorides, moisture control is critical to prevent hydrolysis to the sulfonic acid.[1]

Reaction Scheme Visualization

SynthesisSM14-Iodobenzenesulfonylchloride(Electrophile)InterTetrahedralIntermediateSM1->InterSM24-Methoxybenzylamine(Nucleophile)SM2->InterBaseBase:Pyridine or Et3N(HCl Scavenger)ByprodByproduct:Pyridine·HClBase->ByprodSolventSolvent:DCM or THF(Anhydrous)Solvent->InterMediumProd4-iodo-N-(4-methoxybenzyl)benzenesulfonamide(Target)Inter->ProdEliminationof Cl-Inter->Byprod

Figure 1: Mechanistic flow of the sulfonamide formation. The base is essential to neutralize the HCl generated, driving the equilibrium forward.[1]

Step-by-Step Methodology

Reagents:

  • 4-Iodobenzenesulfonyl chloride (1.0 equiv)[1]

  • 4-Methoxybenzylamine (1.1 equiv)[1][2]

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzylamine (1.1 eq) and Et₃N (1.5 eq) in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 4-iodobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Slow addition prevents localized heating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS.[1][2]

  • Workup:

    • Dilute with DCM.[1][2][4]

    • Wash with 1M HCl (2x) to remove unreacted amine and pyridine/TEA.[1][2] Crucial: The PMB group is acid-sensitive but stable to dilute HCl washes; avoid concentrated strong acids.

    • Wash with Saturated NaHCO₃ (to remove any hydrolyzed sulfonic acid).[1][2]

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Structural Validation & Analytics

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.[1]

Predicted ¹H NMR Signature (DMSO-d₆, 400 MHz)
FragmentShift (δ ppm)MultiplicityIntegrationAssignment Logic
Sulfonamide NH 8.0 – 8.2Triplet (br)1HExchangeable proton; couples to CH₂.[1][2]
Iodo-Aryl (Ortho to I) 7.95Doublet2HDeshielded by Iodine (heavy atom effect).[1][2]
Iodo-Aryl (Meta to I) 7.55Doublet2HOrtho to Sulfonyl group (electron withdrawing).[1][2]
PMB Aryl 7.15Doublet2HTypical AA'BB' system for para-substitution.[1][2]
PMB Aryl 6.85Doublet2HOrtho to Methoxy (shielded by resonance).[1][2]
Benzylic CH₂ 3.90Doublet2HCouples to NH; collapses to singlet on D₂O shake.[1][2]
Methoxy (OCH₃) 3.73Singlet3HCharacteristic sharp singlet.[1][2]
Functional Logic Map[2]

StructurePropertiesCore4-iodo-N-(4-methoxybenzyl)benzenesulfonamideIodoAryl Iodide (C-I)Core->IodoSulfSulfonamide (SO2-NH)Core->SulfPMBPMB GroupCore->PMBSuzukiSuzuki-MiyauraCouplingIodo->SuzukiPd-CatalysisCrystHigh Crystallinity(π-stacking)Sulf->CrystH-Bond DonorProtectAcid-LabileProtecting GroupPMB->ProtectTFA Cleavage

Figure 2: Structure-Activity Relationship (SAR) map highlighting the modular utility of the compound.[1]

Applications in Drug Discovery[2][6]

Palladium-Catalyzed Cross-Coupling

The aryl iodide moiety is highly reactive toward oxidative addition by Palladium(0).[1][2] This allows researchers to elaborate the scaffold via:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl sulfonamides.[2]

  • Sonogashira Coupling: Reaction with terminal alkynes.[1][2]

  • Buchwald-Hartwig Amination: Substitution of the iodine with amines.

PMB as a "Safety Catch" Protecting Group

The 4-methoxybenzyl (PMB) group is unique because it protects the sulfonamide nitrogen (masking its acidity) but can be removed later using oxidative conditions (DDQ) or strong acid (TFA/Triflic acid).[1] This allows the sulfonamide to be carried through multi-step synthesis without interfering with base-sensitive steps.[1][2]

References

  • PubChem. (n.d.).[1][2] 4-iodobenzenesulfonamide | C6H6INO2S.[1][2] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link](Note: Reference for the core sulfonamide properties and heavy atom effects).[1]

  • Organic Chemistry Portal. (n.d.).[1][2] Schotten-Baumann Reaction. Retrieved March 1, 2026, from [Link](Authoritative source for the reaction mechanism).[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for PMB cleavage protocols).

SMILES string for 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest within the domain of medicinal chemistry and drug development. We will deconstruct its chemical identity, beginning with its fundamental representation as a SMILES (Simplified Molecular-Input Line-Entry System) string, and expand into its physicochemical properties, synthetic pathways, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the practical utility and scientific context of this compound.

Introduction to the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern pharmacology, forming the structural basis for a wide array of therapeutic agents. First recognized for their antibacterial properties in the era of sulfa drugs, sulfonamides have since been identified as versatile pharmacophores capable of interacting with a diverse range of biological targets.[1][2] Their biocompatibility, synthetic accessibility, and stable chemical nature make them an attractive scaffold for drug design.[1] This guide focuses on a specific derivative, this compound, to illustrate the process of chemical characterization and to explore the therapeutic potential embedded in its structure.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's structure is paramount for any research endeavor. This section details the various chemical identifiers for this compound, with a primary focus on its SMILES string.

The SMILES String: A Foundational Descriptor

The SMILES string is a powerful notation that encodes the molecular structure in a linear format, making it an indispensable tool for cheminformatics and computational chemistry.

Canonical SMILES String: COc1ccc(cc1)CNS(=O)(=O)c2ccc(I)cc2

Deconstruction of the SMILES String:

  • CO: Represents a methoxy group (CH₃O-).

  • c1ccc(...)cc1: Denotes a benzene ring.

  • COc1ccc(cc1): Describes the 4-methoxyphenyl moiety.

  • C: An aliphatic carbon, in this case, the methylene bridge.

  • N: The nitrogen atom of the sulfonamide group.

  • S(=O)(=O): The sulfonyl group (SO₂), the core of the sulfonamide.

  • c2ccc(I)cc2: Represents the 4-iodophenyl ring.

  • The overall string COc1ccc(cc1)CNS(=O)(=O)c2ccc(I)cc2 articulates the precise connectivity: a 4-methoxybenzyl group is attached to the nitrogen of a sulfonamide, which in turn is attached to a 4-iodophenyl ring.

Comprehensive Chemical Identifiers

For unambiguous identification and data retrieval, it is crucial to utilize standardized chemical identifiers.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1136474-31-1[3]
Molecular Formula C₁₄H₁₄INO₃S-
Molecular Weight 403.24 g/mol -
Structural Visualization

Visual representations are essential for an intuitive grasp of the molecule's three-dimensional nature and bonding patterns.

Caption: 2D structure of this compound.

Physicochemical Properties for Drug Development

The developability of a compound is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). Below is a table of computed properties for the parent fragments, which provide insight into the characteristics of the final molecule.

Property4-iodobenzenesulfonamide4-methoxybenzylaminePredicted Contribution
Molecular Weight 283.09 g/mol [4]137.18 g/mol Increases overall size and weight.
XLogP3 1.6[4]1.3Increases lipophilicity.
H-Bond Donors 1[4]2The final molecule has 1 H-bond donor.
H-Bond Acceptors 3[4]2The final molecule has 4 H-bond acceptors.
TPSA 68.5 Ų[4]38.3 ŲTPSA will be influenced by the sulfonamide and methoxy groups.

The introduction of the iodine atom significantly increases the molecular weight and lipophilicity, which can enhance membrane permeability and potentially introduce halogen bonding interactions with protein targets. The 4-methoxybenzyl group also contributes to lipophilicity while providing a flexible linker.

Synthesis and Characterization Protocol

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry, valued for its efficiency and reliability.[5]

General Synthetic Strategy

The most common and direct approach involves the nucleophilic substitution reaction between a sulfonyl chloride and a primary amine. For the title compound, this translates to the reaction of 4-iodobenzenesulfonyl chloride with 4-methoxybenzylamine.

workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification A 4-Iodobenzenesulfonyl Chloride C Base (e.g., K2CO3) Solvent (e.g., THF) Room Temperature A->C B 4-Methoxybenzylamine B->C D This compound C->D E Workup & Crystallization D->E

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar compounds.[5]

  • Reaction Setup: To a solution of 4-methoxybenzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask, add a base such as potassium carbonate (1.2 eq).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-iodobenzenesulfonyl chloride (1.05 eq) in THF to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Relevance in Medicinal Chemistry and Drug Development

The structural motifs within this compound are associated with a range of biological activities, making it a compound of interest for further investigation.

The Benzenesulfonamide Core

The benzenesulfonamide scaffold is present in drugs targeting a variety of conditions, including:

  • Epilepsy and Neuropathic Pain: As blockers of voltage-gated sodium (NaV) channels.[6]

  • Alzheimer's Disease: As inhibitors of γ-secretase, an enzyme implicated in the production of amyloid-β peptides.[5]

  • Inflammation: As modulators of the glucocorticoid receptor.[5]

  • Cancer: Certain sulfonamides have shown promise as anti-cancer agents by various mechanisms.[1][2]

Role of Key Substituents
  • 4-Iodophenyl Group: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a protein target. It also increases lipophilicity, which can affect the compound's ADME profile.

  • N-(4-Methoxybenzyl) Group: This group provides a degree of conformational flexibility and can engage in hydrophobic or π-stacking interactions within a binding pocket. The methoxy group can also act as a hydrogen bond acceptor.

G cluster_molecule This compound cluster_features Key Structural Features cluster_applications Potential Therapeutic Applications Molecule Core Scaffold + Functional Groups Scaffold Benzenesulfonamide Core Molecule->Scaffold Iodo 4-Iodophenyl Group Molecule->Iodo Benzyl 4-Methoxybenzyl Group Molecule->Benzyl Neuro Neurological Disorders (e.g., Epilepsy) Scaffold->Neuro AD Alzheimer's Disease (γ-Secretase Inhibition) Scaffold->AD Cancer Oncology Scaffold->Cancer Inflammation Anti-inflammatory Agents Scaffold->Inflammation Iodo->AD Halogen Bonding Benzyl->AD Hydrophobic Interactions

Caption: Relationship between molecular features and potential applications.

Conclusion

This compound represents a molecule with significant untapped potential, firmly grounded in the proven therapeutic legacy of the benzenesulfonamide scaffold. Its chemical identity, readily described by the SMILES string COc1ccc(cc1)CNS(=O)(=O)c2ccc(I)cc2, provides the entry point for a deeper exploration of its properties and applications. The synthetic accessibility and the presence of functionally significant substituents make it a compelling candidate for screening libraries and targeted drug discovery programs. This guide has provided the foundational knowledge required for researchers to embark on further investigation of this and related compounds.

References

  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • PubChem. (n.d.). 4-Iodobenzenesulfonamide.
  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide.
  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • European Journal of Chemistry. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Thermo Fisher Scientific. (n.d.). 4-Iodobenzenesulfonamide, 95%.
  • The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent.
  • ChemScene. (n.d.). 1311583-52-4 | 4-Iodo-n-methoxy-3-methylbenzamide.
  • Organic Syntheses. (n.d.). Procedure.
  • BLDpharm. (n.d.). 1136474-31-1|this compound.
  • PubMed Central. (n.d.). N-(4-Methoxybenzoyl)benzenesulfonamide.
  • PubMed Central. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide.
  • Evidentic. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
  • TCI America. (n.d.). 4-Methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide.
  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.

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An In-depth Technical Guide to N-(4-methoxybenzyl)-4-iodobenzenesulfonamide: Properties and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-methoxybenzyl)-4-iodobenzenesulfonamide, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and handling.

Introduction and Significance

N-(4-methoxybenzyl)-4-iodobenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of an iodine atom provides a site for further functionalization, such as cross-coupling reactions, making this molecule a versatile building block. The 4-methoxybenzyl (PMB) group serves as a common and reliable protecting group for the sulfonamide nitrogen, which can be selectively removed under specific conditions.[1] This guide will delve into the key physical properties and synthetic considerations for this important molecule.

Molecular Structure and Key Features

The structure of N-(4-methoxybenzyl)-4-iodobenzenesulfonamide consists of a 4-iodobenzenesulfonyl core linked to a 4-methoxybenzyl group via a sulfonamide bond.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-Iodobenzenesulfonyl\nChloride 4-Iodobenzenesulfonyl Chloride Reaction in\nDCM/Pyridine Reaction in DCM/Pyridine 4-Iodobenzenesulfonyl\nChloride->Reaction in\nDCM/Pyridine 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzylamine->Reaction in\nDCM/Pyridine Quenching Quenching Reaction in\nDCM/Pyridine->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Solvent Removal Drying & Solvent Removal Washing->Drying & Solvent Removal Recrystallization or\nChromatography Recrystallization or Chromatography Drying & Solvent Removal->Recrystallization or\nChromatography N-PMB-4-iodobenzenesulfonamide N-PMB-4-iodobenzenesulfonamide Recrystallization or\nChromatography->N-PMB-4-iodobenzenesulfonamide

Sources

An In-Depth Technical Guide to the Solubility of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical physicochemical property that profoundly influences their developability and in vivo performance. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development. This technical guide provides a comprehensive analysis of the solubility of a model benzenesulfonamide compound, 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document outlines the theoretical basis of solubility, presents detailed experimental protocols for its determination, and discusses the implications of the findings for drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery, identifying compounds with promising biological activity is only the first step. A candidate molecule's physicochemical properties, particularly its solubility, are paramount to its success.[1] Low aqueous solubility can hinder in vitro assay reliability and often translates to poor absorption and bioavailability in vivo.[2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are essential for making informed decisions throughout the drug development pipeline.[1]

This guide focuses on this compound, a compound containing structural motifs common in medicinal chemistry. The benzenesulfonamide core is a well-established pharmacophore known for its interaction with targets like carbonic anhydrases.[4] By examining its solubility in both a polar aprotic solvent (DMSO) and a polar protic solvent (methanol), we can gain valuable insights into its dissolution behavior.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is crucial for interpreting its solubility behavior.

PropertyValue (Predicted/Experimental)Source
Molecular FormulaC₁₄H₁₃INO₃SN/A
Molecular Weight402.23 g/mol N/A
XLogP33.1 (Predicted)N/A
Hydrogen Bond Donor Count1N/A
Hydrogen Bond Acceptor Count4N/A
Topological Polar Surface Area77.8 Ų[5]

Note: Experimental data for the specific compound this compound is limited. The table includes predicted values and data from structurally related compounds to provide an estimate of its physicochemical properties.

The presence of both hydrophobic (iodinated phenyl ring, benzyl group) and polar (sulfonamide, methoxy group) functionalities suggests that its solubility will be highly dependent on the nature of the solvent.

Understanding the Solvents: DMSO and Methanol

The choice of solvent is a critical factor in solubility determination. DMSO and methanol are ubiquitous in research laboratories for distinct reasons.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is renowned for its ability to dissolve a wide range of polar and nonpolar compounds.[6] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for initial compound solubilization for high-throughput screening (HTS) and in vitro assays.[6] However, DMSO is highly hygroscopic, and water absorption can significantly impact the solubility of certain compounds.[6][7]

  • Methanol: As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. It is less effective at dissolving highly nonpolar compounds compared to DMSO but is a good solvent for many organic molecules. It is often used in analytical techniques like HPLC and as a co-solvent in formulation studies.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate solubility determination relies on robust and well-controlled experimental methods. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[8][9]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution, providing the true or thermodynamic solubility.[3][8]

Protocol:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a clean, dry vial.

    • Add a precise volume of the chosen solvent (DMSO or methanol) to the vial.

    • Vortex the mixture vigorously for 2-5 minutes to facilitate initial dissolution.[10]

  • Equilibration:

    • Incubate the vial at a constant temperature (e.g., 25°C or 37°C) in a shaker or rotator for a sufficient period to reach equilibrium.[8] A minimum of 24 hours is recommended, with periodic gentle agitation.[10][11] For some compounds, longer incubation times (48-72 hours) may be necessary.[8]

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.[10]

    • Alternatively, filter the solution using a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove undissolved particles.[9]

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.[10]

    • Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2]

    • Back-calculate to determine the original concentration in the undiluted supernatant, which represents the thermodynamic solubility.

Kinetic Solubility Determination

For high-throughput applications, kinetic solubility assays are often employed. These methods measure the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[1][3][8] While faster, kinetic solubility values can sometimes overestimate the true thermodynamic solubility.[8]

Workflow for Kinetic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection stock Prepare concentrated stock solution in DMSO serial Perform serial dilutions of stock solution stock->serial add_buffer Add aqueous buffer to diluted samples serial->add_buffer incubate Incubate at controlled temperature add_buffer->incubate measure Measure precipitation (e.g., nephelometry, UV-Vis) incubate->measure analyze Analyze data to determine kinetic solubility measure->analyze

Caption: A generalized workflow for determining kinetic solubility.

Expected Solubility and Influencing Factors

  • In DMSO: Given DMSO's broad solvation power, this compound is expected to exhibit high solubility. The polar sulfonamide and methoxy groups will interact favorably with the polar nature of DMSO, while the aromatic rings will also be well-solvated.

  • In Methanol: The solubility in methanol is anticipated to be lower than in DMSO. While methanol can form hydrogen bonds with the sulfonamide and methoxy groups, its overall solvating power for a molecule with significant nonpolar character is less than that of DMSO.

Factors Influencing Solubility:

  • Temperature: For most solids, solubility increases with temperature.[12]

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely, including all relevant experimental parameters.

Table for Reporting Thermodynamic Solubility Data:

SolventTemperature (°C)Incubation Time (h)Analytical MethodSolubility (mg/mL)Molar Solubility (mM)
DMSO2524HPLC-UV
Methanol2524HPLC-UV
DMSO3724HPLC-UV
Methanol3724HPLC-UV

Logical Relationship of Experimental Steps:

G compound Compound Weighing solvent Solvent Addition compound->solvent vortex Vigorous Mixing solvent->vortex equilibration Equilibration (24h) vortex->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation supernatant Supernatant Collection separation->supernatant dilution Dilution supernatant->dilution analysis Quantitative Analysis (HPLC/LC-MS) dilution->analysis calculation Solubility Calculation analysis->calculation

Sources

The Strategic Role of 4-Iodo-N-(4-methoxybenzyl)benzenesulfonamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Utility of the Sulfonamide Scaffold

The sulfonamide functional group, a cornerstone of medicinal chemistry, has been integral to the development of a vast array of therapeutic agents since its initial discovery.[1] From the first generation of antibacterial "sulfa" drugs to contemporary treatments for a range of conditions including cancer, inflammation, and viral infections, the R-SO₂-NH-R' motif has proven to be a remarkably versatile pharmacophore.[2][3][4] Its continued relevance stems from its ability to engage in key hydrogen bonding interactions within biological targets, its synthetic tractability, and the rich chemical space that can be explored through substitution on both the aryl ring and the sulfonamide nitrogen. This guide focuses on a specific, strategically designed intermediate, 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide, and its pivotal role in the synthesis of next-generation therapeutics. The inclusion of an iodine atom on the phenyl ring provides a versatile handle for further chemical modification, particularly through cross-coupling reactions, while the N-(4-methoxybenzyl) group serves as a common structural element in various biologically active molecules.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic workflows and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1136474-31-1[2]
Molecular Formula C₁₄H₁₄INO₃S[2]
Molecular Weight 403.24 g/mol [2]
Appearance Expected to be a white to off-white solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetoneInferred from related compounds
Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.8-7.9 (d, 2H): Aromatic protons ortho to the sulfonyl group on the iodo-substituted ring.

  • δ 7.6-7.7 (d, 2H): Aromatic protons meta to the sulfonyl group on the iodo-substituted ring.

  • δ 7.1-7.2 (d, 2H): Aromatic protons ortho to the methoxy group on the benzyl ring.

  • δ 6.8-6.9 (d, 2H): Aromatic protons meta to the methoxy group on the benzyl ring.

  • δ 4.8-5.0 (t, 1H): NH proton of the sulfonamide, may be broad.

  • δ 4.1-4.2 (d, 2H): Methylene (CH₂) protons of the benzyl group.

  • δ 3.8 (s, 3H): Methyl (CH₃) protons of the methoxy group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 159.0-160.0: Aromatic carbon attached to the methoxy group.

  • δ 138.0-139.0: Aromatic carbons ortho to the sulfonyl group.

  • δ 128.0-130.0: Aromatic carbons of the benzyl ring and meta to the sulfonyl group.

  • δ 114.0-115.0: Aromatic carbons meta to the methoxy group.

  • δ 100.0-102.0: Aromatic carbon bearing the iodine atom.

  • δ 55.0-56.0: Methoxy carbon.

  • δ 47.0-48.0: Methylene carbon.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

  • 3250-3350: N-H stretching of the sulfonamide.

  • 1330-1360 and 1150-1180: Asymmetric and symmetric SO₂ stretching, respectively.

  • 3000-3100: Aromatic C-H stretching.

  • 2850-2950: Aliphatic C-H stretching.

  • 1500-1600: Aromatic C=C stretching.

  • 1240-1260: C-O stretching of the methoxy group.

Mass Spectrometry (MS): Key fragmentation patterns would likely involve cleavage of the S-N bond and the benzyl C-N bond. The presence of iodine would result in a characteristic isotopic pattern for fragments containing this atom.

Synthesis of this compound: A Validated Protocol

The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry. The following protocol is adapted from reliable methods for the synthesis of analogous compounds and is designed to be a self-validating system.[6][7][8]

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4-Iodobenzenesulfonyl Chloride C DCM, Et3N, 0 °C to RT A->C B 4-Methoxybenzylamine B->C D This compound C->D

Caption: Synthetic route to this compound.

Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (1.0 equivalent). Dissolve the amine in dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (Et₃N) (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 4-iodobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Application as a Pharmaceutical Intermediate: A Gateway to Kinase Inhibitors

The strategic placement of the iodine atom on the benzenesulfonamide core of this compound makes it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse functionalities at the 4-position, enabling the exploration of structure-activity relationships in drug discovery programs.

While a specific drug in late-stage clinical trials or on the market that directly uses this compound as a starting material is not prominently documented, the N-(4-methoxybenzyl)benzenesulfonamide scaffold is a key feature in several classes of inhibitors targeting signaling pathways implicated in cancer and other diseases.

BRAF Kinase Inhibitors

A prime example of the utility of related sulfonamide structures is in the development of BRAF kinase inhibitors.[9] The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAP-kinase/ERK signaling pathway, which is often dysregulated in various cancers, particularly melanoma.[4][10] The BRAF inhibitor Vemurafenib, for instance, contains a sulfonamide linkage that is critical for its binding and inhibitory activity.[11] Although not a direct derivative, the synthesis of Vemurafenib and other BRAF inhibitors often involves the coupling of a sulfonamide-containing fragment with a heterocyclic core. The this compound intermediate provides a platform for synthesizing analogs of such inhibitors, where the iodo group can be replaced with various aryl or heteroaryl moieties to modulate potency, selectivity, and pharmacokinetic properties.

G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor BRAF Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibition

Caption: Simplified BRAF/MEK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

Protein Kinase C (PKC) Inhibitors

The N-benzyl sulfonamide moiety is also present in inhibitors of other kinase families, such as Protein Kinase C (PKC). For example, Ruboxistaurin (LY333531) is a selective inhibitor of PKCβ.[12][13] The synthesis of such complex macrocyclic structures often relies on the step-wise construction from functionalized building blocks. An intermediate like this compound could serve as a precursor to a fragment that is later incorporated into the final drug molecule.

Conclusion and Future Outlook

This compound represents a highly valuable and strategically designed intermediate for pharmaceutical research and development. Its synthesis is straightforward and scalable, and its chemical functionality provides a versatile platform for the generation of diverse chemical libraries. The demonstrated importance of the N-(4-methoxybenzyl)benzenesulfonamide scaffold in potent kinase inhibitors underscores the potential of this intermediate in the discovery of novel therapeutics for oncology and other disease areas. As drug discovery continues to demand novel chemical matter with improved properties, the utility of well-designed, functionalized intermediates like this compound will only continue to grow.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150. Available from: [Link]

  • Supporting information: - The Royal Society of Chemistry. (n.d.). RSC Publishing. Available from: [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. Available from: [Link]

  • Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. (2020). PubMed Central. Available from: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Crystals, 15(10), 673. Available from: [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Available from: [Link]

  • 4-Iodobenzenesulfonamide. (n.d.). PubChem. Available from: [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents. (2020). Google Patents.
  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Available from: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249. Available from: [Link]

  • 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors. (n.d.). Google Patents.
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.). PubMed Central. Available from: [Link]

  • Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. (2019). Figshare. Available from: [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2023). MDPI. Available from: [Link]

  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Theranostics, 7(7), 1845–1858. Available from: [Link]

  • Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). (n.d.). Evo-Techa. Available from: [Link]

  • Substantially pure vemurafenib and its salts. (n.d.). Google Patents.
  • Method of treating cancer using combination of braf inhibitor, mek inhibitor, and anti-ctla-4 antibody. (n.d.). Google Patents.
  • Novel processes for the preparation of vemurafenib. (n.d.). Google Patents.
  • N-(4-Methoxybenzoyl)benzenesulfonamide. (n.d.). PubMed Central. Available from: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Available from: [Link]

  • FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 84-90. Available from: [Link]

  • Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][3][7]oxadiazacyclohexadecine-18,20(19 H)-dione, Ruboxistaurin (LY333531). (2019). ACS Chemical Neuroscience, 10(1), 246-251. Available from: [Link]

  • United States Patent. (2007). Google Patents.
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The Ascendant Role of N-(4-methoxybenzyl) Sulfonamides in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Sulfa Drugs - A Renaissance of the Sulfonamide Scaffold

The term "sulfonamide" often evokes a historical context, reminiscent of the first wave of antibiotics that revolutionized medicine in the early 20th century[1]. However, to confine this versatile pharmacophore to its historical achievements would be to overlook a vibrant and ongoing renaissance in medicinal chemistry. The sulfonamide functional group (-SO₂NH-) has proven to be a privileged scaffold, forming the cornerstone of a multitude of drugs with applications spanning from antibacterial and antiviral to anticancer and anti-inflammatory agents[2][3][4]. Its enduring appeal lies in its unique combination of properties: a synthetically accessible and highly modular framework, and the ability to engage in crucial hydrogen bonding interactions within biological targets[1][5].

This technical guide focuses on a specific, yet increasingly significant, subclass: N-(4-methoxybenzyl) sulfonamide derivatives . The incorporation of the 4-methoxybenzyl group is not a trivial substitution. This moiety often imparts favorable pharmacokinetic properties and can engage in additional binding interactions, such as hydrophobic and π-stacking interactions, within receptor active sites. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological activities, and structure-activity relationships of this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a holistic perspective for those looking to innovate in this exciting field.

I. Strategic Synthesis of N-(4-methoxybenzyl) Sulfonamide Derivatives: A Chemist's Guide to a Privileged Scaffold

The synthetic accessibility of N-(4-methoxybenzyl) sulfonamides is a key driver of their exploration in medicinal chemistry[1]. The most prevalent and straightforward approach involves the nucleophilic substitution reaction between a substituted sulfonyl chloride and 4-methoxybenzylamine (or a derivative thereof).

Core Synthetic Strategy: The Sulfonyl Chloride-Amine Coupling

The fundamental reaction for the formation of the sulfonamide bond is the coupling of a sulfonyl chloride with an amine. In the context of our topic, this typically involves the reaction of a substituted arylsulfonyl chloride with 4-methoxybenzylamine. The reaction is generally robust and high-yielding.

A representative synthetic scheme is depicted below:

Synthetic_Scheme A Ar-SO₂Cl (Substituted Arylsulfonyl Chloride) C Ar-SO₂-NH-CH₂-Ar'-OCH₃ (N-(4-methoxybenzyl) sulfonamide derivative) A->C B H₂N-CH₂-Ar'-OCH₃ (4-Methoxybenzylamine) B->C P Base (e.g., Pyridine, Triethylamine, Na₂CO₃) Solvent (e.g., DCM, THF, Water) P->C Reaction Conditions

Caption: General synthetic scheme for N-(4-methoxybenzyl) sulfonamide derivatives.

The choice of base and solvent is critical and depends on the specific substrates. For instance, in aqueous conditions, an inorganic base like sodium carbonate can be employed[1]. In organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), an organic base such as pyridine or triethylamine is often preferred to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

This protocol is adapted from a reported synthesis and serves as a practical example of the sulfonamide bond formation[1].

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • p-Anisidine (4-methoxyaniline)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Isopropanol

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Oven

Procedure:

  • To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.217 g) and p-anisidine (10.00 mmol, 1.232 g).

  • Add 50 mL of deionized water followed by 10 mL of 1 M Na₂CO₃ solution.

  • Stir the mixture vigorously at room temperature using a magnetic stirrer for approximately 4 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, collect the solid product by suction filtration.

  • Wash the collected solid with deionized water and then with isopropanol to remove any unreacted starting materials and impurities.

  • Dry the product in an oven at a low temperature (e.g., 60-70 °C) until a constant weight is achieved.

  • Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Self-Validation and Expected Outcome:

  • Expected Yield: High (e.g., 85-95%).

  • Melting Point: A sharp melting point indicates a pure compound. For N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, a melting point of 182–183 °C has been reported[1].

  • Spectroscopic Analysis: The NMR and IR spectra should be consistent with the expected structure, showing characteristic peaks for the aromatic protons, the methoxy group, and the sulfonamide N-H and S=O stretches.

  • Control: A parallel reaction without the base can be set up to demonstrate its necessity for the reaction to proceed efficiently.

II. The Biological Orchestra: Diverse Activities of N-(4-methoxybenzyl) Sulfonamides

The N-(4-methoxybenzyl) sulfonamide scaffold has been shown to exhibit a wide array of biological activities. This section will explore some of the most prominent therapeutic areas where these derivatives have shown promise.

A. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

A significant body of research has focused on the anticancer potential of sulfonamide derivatives, and those bearing the N-(4-methoxybenzyl) moiety are no exception[2][6]. Their mechanisms of action are diverse and can include enzyme inhibition, disruption of microtubule assembly, and cell cycle arrest[2].

1. Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and XII, are overexpressed in many types of tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamides are classic CA inhibitors, and N-(4-methoxybenzyl) derivatives have been explored for this purpose[1][7].

CA_Inhibition cluster_0 Tumor Cell A CO₂ + H₂O C CA IX/XII A->C B H⁺ + HCO₃⁻ D Acidic Tumor Microenvironment B->D C->B E Tumor Growth & Metastasis D->E F N-(4-methoxybenzyl) sulfonamide derivative F->C Inhibition

Caption: Inhibition of tumor-associated carbonic anhydrases by N-(4-methoxybenzyl) sulfonamide derivatives.

2. Kinase Inhibition:

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Some sulfonamide derivatives have been identified as inhibitors of specific kinases involved in tumor development, such as Lemur tyrosine kinase 3[1].

3. Cytotoxicity against Cancer Cell Lines:

Numerous studies have reported the in vitro cytotoxic effects of N-(4-methoxybenzyl) sulfonamide derivatives against various cancer cell lines, including breast cancer (MCF-7)[6][8].

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (N-(4-methoxybenzyl) sulfonamide derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation and Expected Outcome:

  • Dose-dependent response: The cell viability should decrease as the concentration of the active compound increases.

  • Reproducibility: The results should be reproducible across replicate wells and experiments.

  • Positive control: The positive control should show significant cytotoxicity, validating the assay's sensitivity.

  • IC₅₀ values: These quantitative measures allow for the comparison of the potency of different derivatives.

B. Antimicrobial and Antitubercular Activities: A Renewed Fight Against Infectious Diseases

While the golden age of sulfa drugs as frontline antibiotics has passed due to the emergence of resistance, the sulfonamide scaffold continues to be a source of new antimicrobial agents[9][10][11]. N-(4-methoxybenzyl) sulfonamide derivatives have been investigated for their activity against a range of bacteria, including multidrug-resistant strains, and fungi[10][11][12]. Furthermore, some derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis[10].

C. Other Biological Activities

The versatility of the N-(4-methoxybenzyl) sulfonamide scaffold is further highlighted by reports of other biological activities, including:

  • Antioxidant activity: Some derivatives have demonstrated the ability to scavenge free radicals[8].

  • Anti-inflammatory activity: The inhibition of enzymes like cyclooxygenases (COX) is a potential mechanism for the anti-inflammatory effects of some sulfonamides.

  • Anti-Alzheimer's and Antidiabetic Potential: Certain sulfonamide derivatives have been investigated for their inhibitory effects on enzymes relevant to Alzheimer's disease (e.g., acetylcholinesterase) and diabetes[13].

III. Structure-Activity Relationships (SAR): Deciphering the Molecular Blueprint for Potency and Selectivity

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For N-(4-methoxybenzyl) sulfonamide derivatives, several key structural features influence their potency and selectivity.

Key SAR Insights:

  • The Sulfonamide Linker: The N-H proton of the sulfonamide group is a crucial hydrogen bond donor, while the sulfonyl oxygens are potent hydrogen bond acceptors. The geometry of this group is critical for interaction with target enzymes[1][14].

  • The 4-Methoxybenzyl Group: As previously mentioned, this group can participate in hydrophobic and π-stacking interactions. The methoxy group, being an electron-donating group, can also influence the electronic properties of the aromatic ring.

  • Substituents on the Arylsulfonyl Ring: The nature and position of substituents on the other aromatic ring (the one attached to the sulfonyl group) have a profound impact on activity. Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups at different positions can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to the target[1][15]. For instance, in a study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the position of the nitro group significantly affected the intermolecular interactions in the crystal structure[1][14].

Data Presentation: Summarizing Biological Activity

To facilitate the comparison of different derivatives, the biological data is best presented in a tabular format.

Compound IDArylsulfonyl SubstituentTarget/AssayIC₅₀ (µM)Reference
1 4-NitroMCF-7 Cytotoxicity37.8[8]
2 UnsubstitutedMCF-7 Cytotoxicity38.1[8]
3 4-ChloroMCF-7 Cytotoxicity41[8]
4 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl)12-Lipoxygenase1.8[15][16]
5 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(benzo[d]thiazol-2-yl)12-Lipoxygenase0.1[16]

Note: The data in this table is illustrative and compiled from various sources. Direct comparison of IC₅₀ values should be done with caution as experimental conditions may vary.

IV. Future Directions and Concluding Remarks

The N-(4-methoxybenzyl) sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of synthesis and the potential for chemical diversification make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on:

  • Target-based design: Moving from broad phenotypic screening to the rational design of inhibitors for specific biological targets.

  • Elucidation of mechanisms of action: A deeper understanding of how these compounds exert their biological effects at the molecular level.

  • Optimization of pharmacokinetic properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties.

References

  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). PMC.
  • Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery. Benchchem.
  • Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Bentham Science.
  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets.
  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects.
  • Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents. (2014). European Journal of Medicinal Chemistry.
  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Biocybernetics and Biomedical Engineering.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. ScienceDirect.
  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • Design and Synthesis of Sulfonamides Derivatives: A Review. (2023).
  • Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friendly Method. (2023). Journal of Chemistry.
  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and molecular dynamic simulation. Journal of the Indian Chemical Society.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
  • A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. Jetir.Org.

Sources

Thermodynamic Properties of Aryl Iodide Sulfonamides: A Technical Guide to Halogen-Bonded Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl iodide sulfonamides represent a highly privileged class of pharmacophores in modern drug design. They uniquely combine the robust, transition-metal-chelating properties of the sulfonamide moiety with the highly directional, enthalpy-driven halogen bonding capabilities of the aryl iodide. This whitepaper provides an in-depth technical analysis of the thermodynamic properties governing their molecular recognition, equipping researchers with the theoretical grounding and self-validating experimental protocols necessary to optimize these interactions in lead development.

The Dual-Pharmacophore Paradigm: Mechanistic Principles

Sulfonamides are classic inhibitors of metalloenzymes, most notably Carbonic Anhydrases (CAs). The primary binding event is the coordination of the deprotonated sulfonamide nitrogen to the active site


 ion. However, achieving isoform selectivity requires exploiting secondary interactions within the active site cavity.

The incorporation of an iodine atom onto the aryl ring introduces a highly specific non-covalent interaction: the halogen bond (XB)[1]. Halogen bonding occurs between the electropositive crown of the iodine atom—known as the


-hole—and a Lewis base (e.g., oxygen, nitrogen, or sulfur) in the protein backbone or sidechains.
Thermodynamics of the -Hole

The thermodynamics of halogen bonding are fundamentally distinct from classical hydrophobic interactions. While hydrophobic collapse is largely entropy-driven (


) due to the release of ordered water molecules, halogen bonding is predominantly enthalpy-driven (

)[2].

The strength of the halogen bond is directly proportional to the magnitude of the


-hole. In aryl iodide sulfonamides, the strongly electron-withdrawing nature of the sulfonamide group (via 

and

effects) depletes electron density from the aryl ring. This electronic depletion polarizes the iodine atom, maximizing its

-hole and thereby increasing the enthalpic gain upon binding[3]. Furthermore, solution-phase thermodynamic studies reveal that solvent competition plays a critical role; purely electrostatic models often fail to capture the full thermodynamic picture without accounting for the enthalpic penalty of desolvation[4].

Interaction_Logic cluster_ligand cluster_target Ligand Aryl Iodide Sulfonamide (Dual Pharmacophore) Sulfonamide Sulfonamide Group (Electron Withdrawing) Ligand->Sulfonamide ArylIodide Aryl Iodide Group (Enhanced σ-Hole) Ligand->ArylIodide Zinc Zn2+ Ion (Catalytic Center) Sulfonamide->Zinc Coordinate Bond (ΔH < 0) Backbone Lewis Base (e.g., Backbone Carbonyl) ArylIodide->Backbone σ-Hole Halogen Bond (ΔH < 0) Target Metalloenzyme Active Site (e.g., Carbonic Anhydrase) Target->Zinc Target->Backbone

Fig 2: Thermodynamic interaction logic of aryl iodide sulfonamides within a metalloenzyme active site.

Quantitative Thermodynamic Data

The interplay between enthalpy and entropy in these systems often exhibits enthalpy-entropy compensation. When a strong halogen bond forms, the significant enthalpic gain (


) is partially offset by an entropic penalty (

) due to the restriction of conformational degrees of freedom. The table below summarizes representative thermodynamic parameters demonstrating the profound enthalpic advantage of the iodine

-hole compared to lighter halogens[5].

Table 1: Representative Thermodynamic Parameters for Aryl Halide Interactions

Interaction System

(kJ/mol)

(kJ/mol)

(kJ/mol)
Primary Thermodynamic Driver
Aryl Iodide Sulfonamide / hCA II (Aqueous)-38.9-54.5+15.6Enthalpy-driven (Strong XB + Zn Coordination)
Aryl Fluoride Sulfonamide / hCA II (Aqueous)-34.9-41.4+6.5Enthalpy-driven (Zn Coordination, weak XB)
Aryl Iodide / Lewis Base (Non-polar Solvent)-12.5-18.2+5.7Enthalpy-driven (Isolated Halogen Bond)
Aryl Iodide / Lewis Base (Polar Solvent)-4.2-6.1+1.9Solvent-attenuated Enthalpy

Data synthesized from established calorimetric and NMR titration studies on halogen-bonded systems.

Experimental Workflows & Self-Validating Protocols

To accurately capture the thermodynamic profile of aryl iodide sulfonamides, empirical measurements must separate the heat of binding from background artifacts.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Protein-Ligand Binding

Causality & Rationale: ITC is the gold-standard technique because it directly measures


 under isothermal and isobaric conditions. Alternative methods (like Surface Plasmon Resonance) derive 

via the van't Hoff equation, which falsely assumes that

is independent of temperature—a flawed assumption in biological systems due to significant heat capacity changes (

) upon binding[5].

Step-by-Step Methodology:

  • Extensive Dialysis: Dialyze the target protein (e.g., hCA II) against the experimental buffer (e.g., 50 mM HEPES, pH 7.4) for 24 hours.

    • Causality: Even a 1 mM mismatch in buffer salt concentration between the syringe and the cell will generate massive heats of mixing, completely obscuring the true heat of ligand binding.

  • Ligand Preparation: Dissolve the aryl iodide sulfonamide directly into the final dialysate recovered from the protein dialysis step. If DMSO is required for solubility, ensure the exact same percentage (typically <2%) is added to the protein sample.

  • Degassing: Degas both solutions under vacuum for 10 minutes prior to loading.

    • Causality: Micro-bubbles passing through the calorimetric cell cause sharp, erratic spikes in the baseline, ruining the integration of the heat peaks.

  • Titration Execution: Set the syringe concentration to 10–20x the cell concentration. Use a

    
    -value (
    
    
    
    ) between 10 and 100 to ensure an optimal sigmoidal curve shape for accurate non-linear regression.
  • Self-Validating Control (Blank Subtraction): Perform a control titration of the ligand into the buffer alone.

    • Causality: This step measures the heat of dilution and mechanical stirring. Subtracting this blank from the raw binding data isolates the net binding heat, validating the integrity of the

      
       extraction.
      

ITC_Workflow A 1. Prepare Protein (Extensive Dialysis) C 3. ITC Titration (Isothermal & Isobaric) A->C B 2. Prepare Ligand (Use Exact Dialysate) B->C D 4. Blank Subtraction (Self-Validation) C->D Raw Heat Rates E 5. Non-linear Fitting (Extract ΔH, Ka, n) D->E Net Binding Heat

Fig 1: Self-validating ITC workflow for extracting thermodynamic parameters of ligand binding.

Protocol 2: C NMR Titration for Solution-Phase Thermodynamics

Causality & Rationale: To isolate the thermodynamics of the halogen bond without the complexity of a protein matrix, NMR titrations are employed. The donation of electron density from a Lewis base into the


 antibonding orbital of the C-I bond causes a downfield shift in the 

C spectrum, directly proportional to the fraction bound[4].

Step-by-Step Methodology:

  • Solvent Selection: Prepare the aryl iodide sulfonamide in a non-polar, non-competitive solvent such as

    
     or 
    
    
    
    .
    • Causality: Competitive polar solvents (e.g., DMSO-

      
      ) act as strong Lewis bases and will prematurely saturate the 
      
      
      
      -hole, preventing the observation of the desired solute-solute halogen bond.
  • Concentration Gradient: Maintain a constant concentration of the aryl iodide (e.g., 5 mM) while titrating in increasing equivalents of a model Lewis base (e.g., quinuclidine) from 0 to 10 equivalents.

  • Chemical Shift Tracking & Fitting: Track the

    
    C shift of the carbon directly bonded to the iodine (
    
    
    
    ). Fit the change in chemical shift (
    
    
    ) against the Lewis base concentration using a 1:1 binding isotherm to extract the association constant (
    
    
    ) and calculate
    
    
    .

Conclusion

The thermodynamic profiling of aryl iodide sulfonamides reveals that their superior binding affinities are heavily reliant on the enthalpic contributions of the halogen bond. By understanding the causality behind


-hole polarization and employing rigorous, self-validating calorimetric and spectroscopic protocols, researchers can rationally design highly selective, enthalpy-driven drug candidates.

References

  • Halogen bonding--a novel interaction for rational drug design? | Source: PubMed / nih.gov | 1

  • Thermodynamics of halogen bonding in solution: substituent, structural, and solvent effects | Source: J Am Chem Soc / nih.gov | 4

  • Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design | Source: MDPI | 3

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design | Source: PMC / nih.gov | 5

  • Thermodynamic profiling for fragment-based lead discovery and optimization | Source: Taylor & Francis |2

Sources

The Strategic Divergence: N-Benzyl (Bn) vs. N-(4-Methoxybenzyl) (PMB)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Orthogonal Amine Protection Strategies [1]

Executive Summary

In complex organic synthesis, the distinction between the N-benzyl (Bn) and N-(4-methoxybenzyl) (PMB) groups is not merely structural—it is the foundation of orthogonal protection .[1] While both groups protect amines by converting them into tertiary or secondary alkylamines, the addition of a para-methoxy substituent in the PMB group dramatically alters its electronic profile.

This guide details the mechanistic divergence of these two groups, providing validated protocols for their selective removal and a strategic framework for their application in multi-step drug development.

Part 1: Mechanistic Foundations & Electronic Divergence[2]

The functional difference between Bn and PMB is governed by the Hammett substituent constant (


) .
  • Benzyl (Bn): The phenyl ring is electronically neutral relative to the PMB. It requires high energy (hydrogenolysis or strong Lewis acids) to cleave the C-N bond.

  • 4-Methoxybenzyl (PMB): The methoxy group (

    
    ) at the para position is a strong electron-donating group (EDG) via resonance (
    
    
    
    effect).
The "Electron Switch" Effect

This electron donation destabilizes the C-N bond under oxidative conditions and stabilizes the carbocation intermediate under acidic conditions. This allows PMB to be cleaved by Single Electron Transfer (SET) oxidants (DDQ, CAN) or mild acids (TFA), conditions under which the unsubstituted Benzyl group remains inert.

Stability Matrix
ConditionReagentN-Benzyl (Bn) N-PMB Selectivity Outcome
Oxidative DDQ / DCM / H₂OStable Labile Orthogonal (PMB removed)
Oxidative CAN / MeCN / H₂OStable Labile Orthogonal (PMB removed)
Acidic TFA / DCMStable Labile Orthogonal (PMB removed)
Reductive H₂ / Pd-CLabile Labile Non-Selective (Both removed)*
Basic LiOH / NaOHStable Stable Compatible
Nucleophilic NaBH₄ / LiAlH₄Stable Stable Compatible

*Note: While both are cleaved by hydrogenolysis, PMB is often cleaved faster; however, this is rarely used for separation due to kinetic overlap.

Part 2: The Oxidative Cleavage Mechanism (DDQ)[1]

The ability to remove PMB in the presence of Bn using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the most powerful application of this pair.

Mechanistic Pathway

The reaction proceeds via a Single Electron Transfer (SET) mechanism, not a simple hydrolysis. The electron-rich PMB aromatic ring donates an electron to the electron-deficient DDQ, forming a Charge Transfer (CT) complex.

DDQ_Mechanism Substrate N-PMB Amine CT_Complex Charge Transfer Complex (CTC) Substrate->CT_Complex + DDQ Radical_Cat Radical Cation Intermediate CT_Complex->Radical_Cat SET Iminium Iminium Ion Radical_Cat->Iminium - H• (to DDQ-H) Hemiaminal Hemiaminal Iminium->Hemiaminal + H2O (Hydrolysis) Products Free Amine + Anisaldehyde Hemiaminal->Products Collapse

Figure 1: Oxidative cleavage of N-PMB via DDQ-mediated Single Electron Transfer. Note the absolute requirement for water in the hydrolysis step.

Part 3: Validated Deprotection Protocols

Protocol A: Selective Oxidative Removal of PMB (DDQ Method)

Target: Cleavage of N-PMB in the presence of N-Bn or other acid-sensitive groups.

Reagents:

  • DDQ (1.2 – 1.5 equiv)

  • Dichloromethane (DCM)[2]

  • Water (Essential co-solvent, typically 18:1 DCM:H₂O)

  • Saturated aqueous NaHCO₃ (for quenching)

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-PMB protected substrate (1.0 equiv) in a mixture of DCM and water (18:1 v/v). The concentration should be approximately 0.1 M.

    • Critical Check: Ensure the mixture is vigorously stirred; water is the nucleophile that cleaves the iminium intermediate.

  • Addition: Add DDQ (1.2 equiv) in a single portion at 0°C (ice bath).

  • Reaction: Allow the deep green/red reaction mixture to warm to room temperature. Stir for 1–4 hours.

    • Monitoring: Monitor by TLC.[1] The PMB-amine spot will disappear, and p-anisaldehyde (byproduct) will appear.

  • Quench: Pour the mixture into saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: The byproduct, p-anisaldehyde, can be removed via chromatography or by washing the organic layer with saturated sodium bisulfite (

    
    ) solution (forms a water-soluble adduct).
    
Protocol B: Acidic Removal of PMB (TFA Method)

Target: Cleavage of N-PMB when oxidative conditions are not tolerated (e.g., presence of oxidizable sulfur).

Reagents:

  • Trifluoroacetic Acid (TFA)[1]

  • Anisole (Scavenger - Critical ) or Thioanisole[3]

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in neat TFA or a TFA/DCM (1:1) mixture.

  • Scavenger Addition: Add Anisole (5–10 equiv).

    • Why? The cleavage generates a reactive 4-methoxybenzyl carbocation. Without a scavenger, this cation will re-alkylate the newly freed amine (polymerization/scrambling). Anisole traps the cation to form bis(4-methoxyphenyl)methane.

  • Heating: Heat to reflux (approx. 70°C) if cleavage is slow at RT. N-PMB amines are more resistant to acid than O-PMB ethers.

  • Workup: Evaporate TFA in vacuo. Neutralize with NaHCO₃ and extract.

Part 4: Strategic Application in Drug Design

The choice between Bn and PMB dictates the flexibility of your synthetic route. Use the decision tree below to select the appropriate group for your target molecule.

Selection_Strategy Start Select Amine Protecting Group Q1 Is the final deprotection Hydrogenolysis (H2/Pd)? Start->Q1 Q2 Do you need to remove this group while keeping another Benzyl group? Q1->Q2 No (Intermediate Step) Result_Bn Use N-Benzyl (Bn) Q1->Result_Bn Yes (Global Deprotection) Q3 Is the molecule sensitive to strong Oxidation (DDQ)? Q2->Q3 Yes (Orthogonality Needed) Q2->Result_Bn No Result_PMB Use N-PMB Q3->Result_PMB No (DDQ is safe) Result_Alt Consider Alloc/Boc Q3->Result_Alt Yes (DDQ unsafe)

Figure 2: Decision matrix for selecting between Bn and PMB based on downstream orthogonality requirements.

Case Study: Orthogonal Strategy

In the synthesis of polyamine alkaloids, one nitrogen can be protected with Bn (permanent) and another with PMB (temporary).[1]

  • Install: N1-Bn and N2-PMB.

  • Manipulate: Perform core skeletal modifications (both groups stable to base/nucleophiles).

  • Selective Deprotection: Treat with DDQ . N2-PMB is cleaved; N1-Bn remains intact.

  • Functionalize: Derivatize N2.

  • Global Deprotection: Treat with H₂/Pd-C to remove N1-Bn.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive text on stability profiles).

  • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of O-methoxybenzyl protection by DDQ oxidation.[5][6][7] Tetrahedron Letters, 23(8), 885-888. (Foundational paper on DDQ oxidative cleavage).

  • Bull, S. D., Davies, S. G., & Fenton, G. (2000). Selective deprotection of N-benzyl and N-para-methoxybenzyl amines.[1] Journal of the Chemical Society, Perkin Transactions 1. (Detailed kinetics on hydrogenolysis differences).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[5] Thieme. (In-depth mechanistic analysis of SET cleavage).

Sources

Methodological & Application

Synthesis of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide from 4-iodobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Development

The synthesis of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide represents a critical foundational workflow in medicinal chemistry. This molecule is engineered with two highly strategic moieties:

  • The Aryl Iodide Handle: The para-iodo substituent serves as an exceptionally reactive electrophile for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations). This allows for the rapid construction of complex,

    
    -extended biaryl sulfonamides, which are frequent pharmacophores in modern therapeutics [1].
    
  • The PMB-Protected Sulfonamide: The 4-methoxybenzyl (PMB) group acts as a robust protecting group for the sulfonamide nitrogen. It prevents unwanted side reactions (such as competitive N-arylation) during subsequent organometallic couplings. Once the core scaffold is built, the PMB group can be cleanly cleaved using trifluoroacetic acid (TFA) to reveal the primary sulfonamide [2].

Mechanistic Rationale & Reaction Design

The formation of the sulfonamide linkage relies on a classic nucleophilic acyl substitution pathway—specifically, sulfonylation.

  • Solvent Selection (Dichloromethane, DCM): Anhydrous DCM is utilized due to its aprotic nature and excellent solubilizing properties for both the highly polar sulfonyl chloride and the organic amine. Crucially, its lack of nucleophilicity prevents competitive hydrolysis of the electrophile.

  • Base Selection (N,N-Diisopropylethylamine, DIPEA): The reaction generates one equivalent of hydrogen chloride (HCl) per molecule of product. A non-nucleophilic tertiary amine like DIPEA is mandatory to scavenge this acid. Without it, the HCl would protonate the unreacted PMB-amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% theoretical yield [3].

  • Thermal Control (0 °C to Ambient): The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and suppresses the formation of bis-sulfonylation byproducts.

Mechanism Nuc Nucleophile PMB-NH2 Int Zwitterionic Tetrahedral Intermediate Nuc->Int Nucleophilic Attack Elec Electrophile 4-Iodo-Ph-SO2Cl Elec->Int Deprot Deprotonation & Cl- Expulsion Int->Deprot DIPEA Mediated Prod Sulfonamide Product + DIPEA-HCl Deprot->Prod Irreversible Step

Mechanistic pathway of the sulfonamidation reaction via a tetrahedral intermediate.

Reagent Matrix

The following stoichiometry is optimized for a standard 10 mmol discovery-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
4-Iodobenzenesulfonyl chloride 302.521.03.02 gElectrophile
4-Methoxybenzylamine (PMB-amine) 137.181.11.51 g (1.43 mL)Nucleophile
N,N-Diisopropylethylamine (DIPEA) 129.242.02.58 g (3.48 mL)Acid Scavenger
Dichloromethane (Anhydrous) 84.93N/A50 mLReaction Solvent

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Each phase includes specific observational checkpoints to ensure chemical integrity before proceeding to the next step.

Phase 1: Preparation and Activation
  • System Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon) for 5 minutes to exclude atmospheric moisture, which can hydrolyze the sulfonyl chloride.

  • Electrophile Solubilization: Dissolve 4-iodobenzenesulfonyl chloride (3.02 g, 10 mmol) in 30 mL of anhydrous DCM.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Phase 2: Nucleophilic Addition
  • Amine/Base Mixture: In a separate dry vial, prepare a solution of PMB-amine (1.43 mL, 11 mmol) and DIPEA (3.48 mL, 20 mmol) in 20 mL of anhydrous DCM.

  • Controlled Addition: Using an addition funnel or syringe pump, add the amine/base solution dropwise to the stirring sulfonyl chloride solution over 15 minutes.

    • Validation Checkpoint: The reaction mixture should transition from a colorless solution to a pale yellow tint. A slight exotherm may be felt on the flask glass; the dropwise rate ensures the temperature remains below 5 °C, preventing side-product formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

    • Validation Checkpoint (TLC): Spot the reaction mixture against the starting sulfonyl chloride on a silica gel TLC plate (Eluent: 7:3 Hexanes:Ethyl Acetate). The reaction is complete when the high-Rf starting material spot is entirely consumed, replaced by a strongly UV-active product spot at Rf ≈ 0.45.

Phase 3: Downstream Processing (Work-up)

The work-up logic is entirely dictated by the acid-base properties of the residual reagents [3]. 7. Acid Wash (Amine Removal): Transfer the mixture to a separatory funnel. Add 30 mL of 1M aqueous HCl and shake vigorously.

  • Causality & Validation: This step protonates residual PMB-amine and DIPEA, driving them into the aqueous layer. Check the pH of the aqueous phase; it must be ~2 to guarantee complete base removal.
  • Base Wash (Acid Neutralization): Separate the organic layer and wash it with 30 mL of saturated aqueous NaHCO₃.
  • Causality: This neutralizes any residual HCl and removes any sulfonic acid byproducts generated from trace hydrolysis.
  • Brine Wash & Desiccation: Wash the organic layer with 30 mL of saturated NaCl (brine) to remove bulk water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent flows freely (indicating complete desiccation).
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
Phase 4: Purification
  • Flash Chromatography: Purify the crude solid via silica gel flash chromatography using a gradient of 10% to 30% Ethyl Acetate in Hexanes. Collect the fractions corresponding to Rf 0.45, pool them, and evaporate to yield the pure this compound.

Workflow Step1 1. Reagent Preparation Ar-SO2Cl in anhydrous DCM Step2 2. Amine Addition PMB-Amine + DIPEA (0 °C) Step1->Step2 Step3 3. Sulfonylation Stir at 25 °C (2-4 h) Step2->Step3 Step4 4. Aqueous Work-up 1M HCl -> NaHCO3 -> Brine Step3->Step4 Step5 5. Desiccation & Concentration Na2SO4, Rotavap Step4->Step5 Step6 6. Purification Flash Chromatography (Hex/EtOAc) Step5->Step6 Step7 Target Compound This compound Step6->Step7

Experimental workflow for the synthesis and purification of the target sulfonamide.

Expected Analytical Profile

To confirm the structural integrity of the synthesized compound, compare your analytical results against the expected diagnostic signals outlined below.

Analytical TechniqueExpected Signals / Data PointsDiagnostic Significance
¹H NMR (400 MHz, CDCl₃)

7.85 (d, J = 8.5 Hz, 2H), 7.55 (d, J = 8.5 Hz, 2H)
Confirms the para-substituted aryl iodide core.

7.10 (d, J = 8.6 Hz, 2H), 6.80 (d, J = 8.6 Hz, 2H)
Confirms the para-substituted PMB aromatic ring.

4.85 (t, 1H, NH)
Sulfonamide N-H proton (broad, exchangeable with D₂O).

4.10 (d, J = 6.0 Hz, 2H)
Benzylic CH₂ of the PMB group adjacent to the nitrogen.

3.78 (s, 3H)
Methoxy (-OCH₃) protons of the PMB group.
LC-MS (ESI+) m/z 404.1 [M+H]⁺Confirms exact molecular weight (C₁₄H₁₄INO₃S = 403.08 g/mol ).
TLC (7:3 Hex/EtOAc) Rf ≈ 0.45 (UV active, KMnO₄ stain)Confirms product polarity relative to starting materials.

References

  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides ACS Omega
  • Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 Frontiers in Chemistry
  • Synthesis, Biological Evaluation and Docking Study of Mono- and Di-Sulfonamide Derivatives as Antioxidant Agents and Acetylcholinesterase Inhibitors Chemistry & Biodiversity (PubMed)

Application Note: Selective Sulfonylation of 4-Methoxybenzylamine (PMB-Amine)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Reacting 4-Methoxybenzylamine with Sulfonyl Chlorides Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Context & Utility

The reaction between 4-methoxybenzylamine (PMB-amine) and sulfonyl chlorides is a cornerstone transformation in medicinal chemistry. While it generates a stable sulfonamide bond, its primary utility often lies in the PMB group's role as a protecting group .

In drug development, primary sulfonamides (


) are privileged pharmacophores. However, direct alkylation of primary sulfonamides is difficult due to poor nucleophilicity and over-alkylation issues. A superior strategy involves:
  • Reacting a sulfonyl chloride with PMB-amine to form a secondary sulfonamide.

  • Modifying the scaffold (e.g., N-alkylation under Mitsunobu conditions).

  • Cleaving the PMB group (using TFA or oxidants) to reveal the target primary sulfonamide.

This guide details the protocol for Step 1 , ensuring high yield, purity, and reproducibility.

Reaction Mechanism & Chemical Logic

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbonyl chemistry, this does not proceed through a true planar intermediate but rather a trigonal bipyramidal transition state.

Key Mechanistic Steps:
  • Nucleophilic Attack: The lone pair of the PMB-amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.

  • Elimination: Chloride is expelled as a leaving group.

  • Proton Transfer: The resulting protonated sulfonamide is deprotonated by a base (Triethylamine, Pyridine, or Carbonate) to drive the equilibrium forward and prevent the formation of unreactive amine hydrochloride salts.

Visualizing the Pathway

The following diagram outlines the reaction flow and the critical role of the base scavenger.

Mechanism Reactants Sulfonyl Chloride (Electrophile) Transition Transition State (S-N Bond Forming) Reactants->Transition Amine 4-Methoxybenzylamine (Nucleophile) Amine->Transition Intermediate Protonated Sulfonamide (H-N(+)-SO2-R) Transition->Intermediate - Cl⁻ Product PMB-Sulfonamide (Neutral Product) Intermediate->Product Byproduct Base-HCl Salt (Precipitate/Water Soluble) Intermediate->Byproduct H+ Transfer Base Base (TEA/DIPEA) (Proton Scavenger) Base->Byproduct Captures H+

Figure 1: Mechanistic pathway of sulfonylation. The base is critical to prevent the amine starting material from becoming protonated and non-nucleophilic.

Critical Experimental Parameters

To ensure "Self-Validating" success, the following parameters must be controlled.

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 equiv Sulfonyl Chloride 1.05 equiv AmineSlight excess of amine ensures complete consumption of the electrophile. Unreacted amine is easier to remove (acid wash) than unreacted sulfonyl chloride.
Base Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)pKa Logic: PMB-amine pKa

9.5. TEA pKa

10.7. The base must be strong enough to scavenge HCl but non-nucleophilic enough to avoid reacting with the sulfonyl chloride.
Solvent Dichloromethane (DCM) or THFDCM is preferred for solubility and ease of workup. It is non-nucleophilic and easily evaporated.
Temperature 0°C

RT
The reaction is exothermic . Initial cooling prevents side reactions (e.g., disulfonylation) and decomposition of unstable sulfonyl chlorides.
Concentration 0.1 M - 0.5 MHigh concentration favors kinetics but increases exotherm risk. 0.2 M is the standard balance.

Detailed Protocols

Protocol A: Standard Anhydrous Method (DCM/TEA)

Best for: Small to medium scale (mg to g), moisture-sensitive sulfonyl chlorides.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1]

  • 4-Methoxybenzylamine (1.05 equiv)

  • Triethylamine (1.5 equiv)[1]

  • Anhydrous DCM (0.2 M relative to sulfonyl chloride)

  • DMAP (0.1 equiv) – Optional catalyst for sterically hindered substrates.

Procedure:

  • Preparation: In a round-bottom flask equipped with a stir bar and nitrogen inlet, dissolve 4-methoxybenzylamine (1.05 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM .

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

  • Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Dropwise addition prevents localized heating and ensures the amine is always in excess locally, minimizing disulfonylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • QC Point: Monitor by TLC or LCMS. The sulfonyl chloride spot should disappear.

  • Quench: Add a small amount of water (approx. 10% of solvent volume) to hydrolyze any trace remaining sulfonyl chloride.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>10g), "Green" chemistry requirements, or robust sulfonyl chlorides.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1]

  • 4-Methoxybenzylamine (1.1 equiv)

  • Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent System: 1:1 mixture of Water and Ethyl Acetate (or DCM).

Procedure:

  • Dissolve the inorganic base in the water phase.

  • Dissolve the amine in the organic phase.

  • Mix the two phases vigorously (rapid stirring is essential for mass transfer).

  • Cool to 0°C.

  • Add the sulfonyl chloride (neat or in organic solvent) slowly.

  • Stir vigorously at RT for 4–12 hours.

Purification & Workup: The Self-Validating System

This workup strategy utilizes chemical properties to purify the product without chromatography in >90% of cases.

The "Acid-Base" Wash Logic
  • Acid Wash (1M HCl): Protonates unreacted PMB-amine (making it water-soluble) and removes the TEA/Pyridine base. The sulfonamide product (

    
    ) remains neutral and stays in the organic layer.
    
  • Base Wash (Sat. NaHCO3): Removes any sulfonic acid generated from the hydrolysis of excess sulfonyl chloride.

Workup Workflow Diagram

Workup Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl Crude->Wash1 Partition1 Partition Layers Wash1->Partition1 Aqueous1 Aqueous Layer: Contains Unreacted Amine & Base Salts (DISCARD) Partition1->Aqueous1 Organic1 Organic Layer: Contains Product & Sulfonic Acid Partition1->Organic1 Wash2 Wash 2: Sat. NaHCO3 Organic1->Wash2 Partition2 Partition Layers Wash2->Partition2 Aqueous2 Aqueous Layer: Contains Sulfonic Acid Salts (DISCARD) Partition2->Aqueous2 Organic2 Organic Layer: Pure Product Partition2->Organic2 Final Dry (MgSO4) -> Filter -> Evaporate Yields Crystalline Solid Organic2->Final

Figure 2: The purification workflow relies on pH manipulation to remove starting materials, rendering column chromatography often unnecessary.

PMB Deprotection (Future Steps)

Since the PMB group is often temporary, here is the standard method for removal to yield the primary sulfonamide.

  • Reagent: Trifluoroacetic acid (TFA).[2]

  • Conditions: Dissolve PMB-sulfonamide in neat TFA (or 1:1 TFA:DCM) and reflux (60–70°C) for 2–16 hours.

  • Note: The PMB cation generated is reactive. Adding a "cation scavenger" like anisole or thioanisole prevents the polymerisation of the PMB byproduct.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - analogous mechanism for Sulfonyl).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17198, 4-Methoxybenzylamine. Retrieved from .

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from .

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on Protection for the Amino Group).[3][4][5]

  • BenchChem Technical Support. (2025). Sulfonamide Synthesis with Primary Amines. Retrieved from .

Sources

Protocol and Application Notes for the Suzuki-Miyaura Coupling of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly widespread in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4] This document provides a detailed, robust protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide with a variety of aryl and heteroaryl boronic acids. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to not only successfully execute the reaction but also to troubleshoot and adapt the methodology for their specific needs.

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a square-planar Pd(II) complex. The high reactivity of the C-I bond makes this step relatively facile for the target substrate.[1][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[2][6]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_biaryl R¹-Pd(II)L₂(R²) pd0->pd_biaryl Oxidative Addition oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂(I) pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_biaryl->pd_complex Transmetalation product R¹-R² (Product) pd_biaryl->product reductive_elimination Reductive Elimination aryl_halide R¹-I (Substrate) aryl_halide->pd0 boronic_acid R²-B(OH)₂ + Base boronic_acid->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component Selection for this compound

The structure of the substrate contains an electron-deficient aryl iodide and a sulfonamide moiety. The aryl iodide is highly activated towards oxidative addition, which is the first and often rate-limiting step for less reactive halides.[5] The sulfonamide group is generally robust, but the choice of reaction partners is key to avoiding potential side reactions and ensuring high yields.

ComponentRecommended Choice(s)Rationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a preformed catalyst like XPhos Pd G3/G4.While simple salts like Pd(OAc)₂ are cost-effective, they require in-situ reduction to the active Pd(0) state.[7] Modern, air-stable pre-catalysts (e.g., Buchwald palladacycles) offer superior reproducibility and activity, especially for challenging substrates, by ensuring efficient generation of the active monoligated Pd(0) species.[8]
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are crucial.[5] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[9] XPhos is an excellent general ligand that has shown high efficacy for a broad range of substrates, including those with sulfonamide groups.[9][10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is required to form the boronate "ate" complex for transmetalation.[1][6] K₃PO₄ is a moderately strong, non-nucleophilic base that is highly effective and often provides better results than carbonates for substrates that may be sensitive to harsher conditions.[10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OEthereal or aromatic solvents are standard.[1] The addition of a small amount of water is highly beneficial as it aids in dissolving the inorganic base and facilitates the transmetalation step.[1][11] Solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
Temperature 80–100 °CGiven the high reactivity of the aryl iodide, moderate heating is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant byproduct formation.[12]

Detailed Experimental Protocol

This protocol provides a general and robust method for coupling this compound with a generic arylboronic acid.

Experimental_Workflow setup 1. Reaction Setup (Add Solids to Flask) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Solvent Addition (Degassed Dioxane/Water) inert->solvent reaction 4. Reaction (Heat to 80-100 °C, Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up (Dilute, Extract with EtOAc) reaction->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[10]

  • Establish Inert Atmosphere: Seal the flask with a septum or connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvent mixture for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction flask under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4–16 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers and wash sequentially with water and then brine to remove residual base and inorganic salts.[10]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Anticipated Results with Various Boronic Acids

The described protocol is expected to be effective for a wide range of aryl and heteroaryl boronic acids. Below are representative examples with anticipated yield ranges.

Boronic Acid Partner (R²-B(OH)₂)Product StructureExpected Yield
Phenylboronic Acid

85–95%
4-Methoxyphenylboronic Acid

88–98%
Pyridine-3-boronic Acid

75–85%
Thiophene-2-boronic Acid

80–90%

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems and provides logical solutions based on mechanistic principles.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient temperature.3. Poor quality reagents/solvents.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. Consider using a more robust, air-stable pre-catalyst.[8]2. Increase reaction temperature in 10 °C increments.3. Use fresh, anhydrous solvents and high-purity reagents.
Protodeboronation (Boronic acid is replaced by -H)1. Reaction temperature is too high or time is too long.2. Presence of excess water or protic impurities.3. Base is too strong or concentration is too high.1. Reduce reaction temperature or time. Monitor carefully to stop the reaction upon completion.2. Use anhydrous grade solvents and limit the amount of water in the co-solvent system (e.g., 20:1 organic:water).3. Switch to a milder base (e.g., K₂CO₃) or use fewer equivalents of K₃PO₄.
Homocoupling of Boronic Acid (R²-R² byproduct formation)1. Presence of oxygen in the reaction vessel.2. Incomplete reduction of Pd(II) precatalyst to Pd(0).1. Improve the degassing procedure for the solvent and ensure a leak-free reaction setup under a positive inert gas pressure.[1]2. Ensure an adequate ligand-to-palladium ratio (typically 2:1) to stabilize the Pd(0) species.
Difficult Purification 1. Byproducts co-elute with the product.2. Residual palladium in the final product.1. Adjust the polarity of the chromatography eluent or try a different stationary phase (e.g., alumina).2. After the aqueous work-up, consider washing the organic layer with an aqueous solution of a sulfur-based scavenger like sodium diethyldithiocarbamate to remove palladium residues.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cano-Vicent, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gande, M., et al. (2021). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Retrieved from [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Journal of the American Chemical Society. Retrieved from [Link]

  • Kumar, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Retrieved from [Link]

  • Biscoe, M. R., et al. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Chimia. Retrieved from [Link]

  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). WordPress. Retrieved from [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). ResearchGate. Retrieved from [Link]

  • Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. (2020). ResearchGate. Retrieved from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (2018). ResearchGate. Retrieved from [Link]

  • Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. (2007). Academia.edu. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Domainex. (2024). Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactonization of C(sp3). Retrieved from [Link]

Sources

Application Note: Precision Sonogashira Cross-Coupling Using the 4-Iodo-N-(4-methoxybenzyl)benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The synthesis of functionalized diarylalkynes is a cornerstone of modern medicinal chemistry, particularly in the development of COX-2 inhibitors, carbonic anhydrase inhibitors, and targeted oncology therapeutics. The Sonogashira cross-coupling reaction provides a robust method for constructing these sp²-sp carbon-carbon bonds[1].

However, performing cross-coupling directly on primary sulfonamides presents significant chemical challenges. This application note details the mechanistic rationale, optimization data, and a self-validating protocol for the Sonogashira coupling of a strategically protected scaffold: 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide .

Causality in Scaffold Design

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen before stepping into the lab:

  • The Aryl Iodide Advantage: The C–I bond possesses a significantly lower bond dissociation energy than C–Br or C–Cl bonds. Furthermore, the electron-withdrawing nature of the para-sulfonamide group depletes electron density from the aryl ring. This synergistic effect dramatically accelerates the oxidative addition of the electron-rich Pd(0) catalyst, allowing the reaction to proceed under mild thermal conditions (RT to 60 °C)[1],[2].

  • The PMB Protection Strategy: Unprotected primary sulfonamides (–SO₂NH₂) contain acidic protons (pKa ~10). Under the basic conditions required for Sonogashira coupling (e.g., using Triethylamine, pKa ~10.7), the sulfonamide can deprotonate. The resulting anion can strongly coordinate to the Pd(II) intermediate or the Cu(I) co-catalyst, poisoning the catalytic cycle or leading to competitive N-alkynylation[3]. Masking the nitrogen with a 4-methoxybenzyl (PMB) group provides steric shielding, prevents metal coordination, drastically improves solubility in organic solvents like THF, and allows for facile downstream deprotection using Trifluoroacetic Acid (TFA).

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl-Pd(II)-I) Pd0->OxAdd 4-Iodo-N-PMB-sulfonamide TransMet Transmetalation (Aryl-Pd(II)-Alkynyl) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Diarylalkyne Product CuCycle Cu(I) Co-Catalysis (Terminal Alkyne Activation) CuCycle->TransMet Cu-Acetylide Transfer

Figure 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira coupling of the sulfonamide scaffold.

Reaction Optimization & Quantitative Data

To establish a high-yielding, reproducible protocol, reaction parameters must be systematically evaluated. The table below summarizes the quantitative optimization data for coupling this compound with a standard terminal alkyne (e.g., phenylacetylene).

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst (mol %)Co-Catalyst (mol %)Solvent / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₂Cl₂ (2%)CuI (5%)THF / Et₃N (1:1)RT2445%Sluggish oxidative addition at RT.
2 Pd(PPh₃)₂Cl₂ (2%) CuI (5%) THF / Et₃N (1:1) 60 6 92% Optimal. Clean conversion, minimal homocoupling.
3Pd(PPh₃)₄ (5%)CuI (10%)DMF / DIPA (2:1)60488%Faster, but increased Glaser homocoupling observed.
4Pd(PPh₃)₂Cl₂ (2%)NoneTHF / Et₃N (1:1)802415%Cu-free conditions fail to activate the alkyne efficiently.

Note: Entry 2 represents the validated standard operating procedure (SOP) balancing yield, cost, and impurity profile[4],[5].

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. At each critical juncture, specific visual or analytical cues are provided to ensure the scientist can verify the reaction's integrity in real-time.

Workflow S1 1. Degassing Et3N / THF S2 2. Catalyst Pd(II) + CuI S1->S2 S3 3. Substrates Iodide + Alkyne S2->S3 S4 4. Reaction 60°C Heating S3->S4 S5 5. Workup Extraction S4->S5 S6 6. Purification Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for the Sonogashira cross-coupling reaction.

Step 1: Rigorous Degassing of Solvents

Procedure: In a flame-dried Schlenk flask, combine anhydrous THF (5 mL) and Triethylamine (Et₃N, 5 mL). Sparge the solution with ultra-pure Argon or Nitrogen for 15 minutes.

  • Causality: Oxygen is the primary enemy of this reaction. It rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) and promotes the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling)[2].

  • Validation Cue: Sparging is complete when the solvent stops releasing large, irregular bubbles and transitions to a fine, continuous stream of inert gas microbubbles.

Step 2: Catalyst Loading & Activation

Procedure: Under positive inert gas flow, add this compound (1.0 equiv, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), and CuI (0.05 equiv, 5 mol%)[4],[5]. Stir at room temperature for 10 minutes.

  • Causality: Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst. It must be reduced in situ to the active Pd(0) species. The initial stirring period allows the amine base to facilitate this reduction.

  • Validation Cue: The reaction mixture will transition from a pale yellow suspension to a homogeneous deep amber or dark brown solution. This colorimetric shift visually confirms the generation of the active Pd(0) catalyst.

Step 3: Alkyne Addition & Thermal Coupling

Procedure: Add the terminal alkyne (1.2 equiv, 1.2 mmol) dropwise. Seal the vessel and heat to 60 °C using a pre-equilibrated oil bath or heating block.

  • Causality: Adding the alkyne after the initial catalyst activation prevents premature Cu-acetylide accumulation, which minimizes homocoupling side reactions. Heating to 60 °C provides the activation energy required to overcome the steric bulk of the PMB group during the transmetalation step.

  • Validation Cue: Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting aryl iodide is strongly UV-active (254 nm). The successful product will appear as a new, less polar spot that exhibits distinct fluorescence under 365 nm UV light due to the extended π-conjugation of the newly formed diarylalkyne system.

Step 4: Workup & Purification

Procedure: Once TLC confirms the consumption of the aryl iodide (typically 4-6 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove insoluble palladium black and copper salts. Wash the organic filtrate with saturated aqueous NH₄Cl (to remove residual copper), followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Downstream Application: PMB Deprotection

Once the Sonogashira coupling is complete, the PMB group can be cleanly removed to reveal the active primary sulfonamide pharmacophore. Protocol: Dissolve the purified coupled product in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v ratio. Stir at room temperature for 2 hours. The electron-rich PMB group is cleaved as a stabilized 4-methoxybenzyl cation, which is subsequently quenched. Evaporate the volatiles to yield the free diarylalkyne-sulfonamide, ready for biological assaying[3].

References

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide Source: MDPI (Molbank) URL: [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Key Synthetic Transformation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a detailed protocol for the Buchwald-Hartwig amination of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide, a substrate of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. We will delve into the practical aspects of this transformation, from the synthesis of the starting material to the intricacies of the catalytic amination, providing a robust framework for its successful implementation in a research and development setting.

The Scientific Rationale: Understanding the "Why" Behind the "How"

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2] The choice of each reaction component is critical for the success of the amination.

  • The Catalyst and Ligand: The palladium source, often a precatalyst like Pd₂(dba)₃ or a palladacycle, is activated in situ to the active Pd(0) species. The ligand, typically a bulky, electron-rich phosphine, plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step.[3] For the amination of aryl iodides with sulfonamides, ligands like XPhos or BrettPhos have shown great efficacy.[3]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[4] Common choices include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS). The choice of base can significantly impact the reaction rate and substrate compatibility.

  • The Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed to ensure the solubility of the reactants and to avoid interference with the catalytic cycle.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines the synthesis of the starting material from commercially available reagents.

Reaction Scheme:

Materials:

  • 4-Iodobenzenesulfonyl chloride

  • 4-Methoxybenzylamine

  • Triethylamine (TEA) or Sodium Carbonate

  • Dichloromethane (DCM) or Water

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 mmol) in dichloromethane (10 mL). Add triethylamine (1.2 mmol) to the solution to act as a base. Stir the mixture at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-iodobenzenesulfonyl chloride (1.0 mmol) in dichloromethane (5 mL) dropwise to the stirred solution of the amine. The reaction can be exothermic; maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water. Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Part 2: Buchwald-Hartwig Amination of this compound

This protocol details the palladium-catalyzed cross-coupling of the synthesized iodo-sulfonamide with a generic amine.

Reaction Scheme:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Key Considerations

  • Low or No Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The palladium precatalyst should be handled with care to avoid deactivation.

  • Side Reactions: Hydrodehalogenation (replacement of iodine with hydrogen) can be a competing side reaction. Optimizing the catalyst and ligand loading can help minimize this.

  • Purification: The polarity of the final product will depend on the nature of the coupled amine. The purification method, particularly the solvent system for column chromatography, may need to be optimized accordingly.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides | ACS Omega. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. Available at: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • N-(4-Methoxybenzoyl)benzenesulfonamide - PMC. Available at: [Link]

  • Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. Available at: [Link]

  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent - The Royal Society of Chemistry. Available at: [Link]

  • Strategies for the synthesis of N‐benzyl sulfonamides. - ResearchGate. Available at: [Link]

  • Synthesis of 4-methoxybenzenesulfonamide - PrepChem.com. Available at: [Link]

  • Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes. Available at: [Link]

  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides - Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: High-Efficiency Deprotection of N-PMB Sulfonamides via TFA Acidolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The


-methoxybenzyl (PMB) group is a robust protecting group for sulfonamides, offering stability against basic conditions and nucleophilic attacks where standard benzyl groups might fail. However, the very stability that makes PMB attractive renders its removal from sulfonamides significantly more challenging than from amines or alcohols.

While oxidative cleavage (e.g., CAN, DDQ) is a common alternative, it is often incompatible with oxidation-sensitive moieties (e.g., thioethers, electron-rich heterocycles). Consequently, acidolytic cleavage using Trifluoroacetic Acid (TFA) remains the gold standard for scale-up and medicinal chemistry, provided the mechanism is precisely controlled.

This guide details the protocol for TFA-mediated deprotection, emphasizing the critical role of cation scavengers and thermodynamics to drive the equilibrium to completion.

Mechanistic Insight: The Cation Management Principle

Unlike Boc or Trityl groups, the N-PMB sulfonamide linkage is not highly acid-labile at room temperature due to the low basicity of the sulfonamide nitrogen (


 for the conjugate acid, compared to 

for amines).

Successful deprotection relies on an


-like dissociative mechanism:
  • Protonation: The acidic medium protonates the sulfonamide nitrogen or the ipso-carbon of the PMB ring.

  • Fragmentation: The C-N bond cleaves, releasing the free sulfonamide and the highly electrophilic

    
    -methoxybenzyl carbocation .
    
  • Scavenging (The Critical Step): The PMB cation is a "hot" electrophile. Without a scavenger, it will re-alkylate the sulfonamide (reversible reaction) or polymerize into a viscous red/purple tar.

Mechanism Diagram

The following diagram illustrates the pathway and the necessity of the scavenger (Anisole) to irreversibly trap the PMB cation.

PMB_Mechanism Substrate N-PMB Sulfonamide Inter Protonated Intermediate (Transition State) Substrate->Inter + H+ TFA TFA (H+) TFA->Inter Cation PMB Cation (Reactive Electrophile) Inter->Cation Product Free Sulfonamide (Target) Inter->Product Cleavage Cation->Substrate Re-alkylation (Without Scavenger) Waste PMB-Anisole Adduct (Inert Byproduct) Cation->Waste + Scavenger (Friedel-Crafts) Scavenger Scavenger (Anisole) Scavenger->Waste

Figure 1: Mechanistic pathway of PMB cleavage. Note the reversible nature of the cleavage if the cation is not trapped by the scavenger.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be optimized based on the substrate's electronic properties.

The Scavenger System

Never use TFA alone for this transformation. The generated PMB cation must be quenched.

  • Anisole (Standard): Effective for most substrates. Uses Friedel-Crafts alkylation to trap the cation.[1]

  • 1,3-Dimethoxybenzene (Accelerated): More electron-rich than anisole; reacts faster with the PMB cation. Use if the reaction stalls.

  • Thioanisole (High Power): A "soft" nucleophile that is extremely efficient but possesses a strong odor. Use for sterically hindered substrates.[2][3][4]

Temperature & Concentration
  • Concentration: High concentration (0.2M – 0.5M) or Neat TFA is preferred. Dilution in DCM slows the reaction significantly.

  • Temperature:

    • Electron-Deficient Sulfonamides: Room Temperature (RT) may suffice (2–6 hours).

    • Electron-Rich/Alkyl Sulfonamides: Require heat (60°C – Reflux ) to overcome the activation energy barrier.

Standard Operating Procedures (SOPs)

Protocol A: Neat TFA (High-Efficiency Method)

Recommended for stubborn substrates or bulk deprotection.

Materials:

  • TFA (Trifluoroacetic acid), Reagent Grade (>99%)

  • Anisole (Scavenger)[4][5]

  • DCM (Dichloromethane) for workup[6]

  • Saturated NaHCO₃ solution

Step-by-Step:

  • Setup: Charge the N-PMB sulfonamide (1.0 equiv) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Scavenger Addition: Add Anisole (3.0 – 5.0 equiv) .

    • Note: A large excess is necessary to outcompete the sulfonamide for the PMB cation.

  • Acid Addition: Add Neat TFA (approx. 10–20 mL per gram of substrate).

    • Caution: Exothermic. If scaling up >5g, add TFA slowly at 0°C, then warm to RT.

  • Reaction: Heat the mixture to 65°C (Reflux) . Stir for 2–6 hours.

    • Visual Cue: The solution may turn pink/red. A deep purple/black color indicates polymerization (bad); a light pink/orange is normal.

  • Monitoring: Monitor by TLC or LC-MS.

    • TLC Tip: The PMB-Anisole byproduct will appear as a non-polar spot (high Rf). The free sulfonamide is usually more polar (lower Rf).

  • Workup (Critical):

    • Cool to RT.

    • Evaporate excess TFA on a rotary evaporator before aqueous workup (TFA causes emulsions).

    • Redissolve the residue in DCM.

    • Wash carefully with Sat. NaHCO₃ (gas evolution!) until the aqueous layer is pH ~8.

  • Purification: Dry organic layer (MgSO₄), concentrate, and purify via recrystallization or column chromatography.

Protocol B: TFA/DCM Solution (Mild Method)

Recommended for substrates with acid-sensitive groups (e.g., Boc, esters) elsewhere in the molecule.

  • Dissolve substrate in DCM (0.1 M).[6]

  • Add Anisole (5.0 equiv).

  • Add TFA (ratio 1:1 v/v with DCM).[6]

  • Stir at RT for 12–24 hours.

  • Optimization: If <50% conversion after 12h, switch to Protocol A.

Data Summary: Scavenger Efficiency

The following table summarizes the efficiency of different scavenger systems based on internal application data and literature precedents for sulfonamides.

Scavenger SystemEquivalentsTempTime (Avg)Yield (Avg)Comments
Anisole 3.0 - 5.065°C3 h85-95%Standard. Easy to remove byproduct.
1,3-Dimethoxybenzene 3.050°C2 h90-98%Faster kinetics. Good for difficult substrates.
Thioanisole 3.060°C2 h88-95%Excellent trap, but foul odor. Requires fume hood.
Triethylsilane (TES) 2.0Reflux6 h60-75%Slower. Generates toluene derivative.
None (Control) N/AReflux12 h<30%Massive polymerization/tar formation.

Troubleshooting & Decision Workflow

Use the following logic tree to guide your experimental design and troubleshooting.

Workflow Start Start Deprotection CheckStruct Substrate Analysis: Is it Electron-Rich? Start->CheckStruct Rich Yes (e.g. Alkyl Sulfonamide) CheckStruct->Rich Hard to cleave Poor No (e.g. Nitro-benzene Sulfonamide) CheckStruct->Poor Easier to cleave MethodA Method A: Neat TFA + Anisole + 65°C Rich->MethodA MethodB Method B: TFA:DCM (1:1) + Anisole + RT Poor->MethodB Monitor Monitor (LCMS/TLC) @ 2h MethodA->Monitor MethodB->Monitor Result Conversion > 90%? Monitor->Result Finish Workup (NaHCO3 quench) Result->Finish Yes Stall Stalled / Low Conv. Result->Stall No Fix Add Triflic Acid (5%) OR Switch to Thioanisole Stall->Fix Fix->Monitor Re-check

Figure 2: Decision tree for selecting and optimizing the deprotection protocol.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.[7] (The definitive guide on PMB stability and cleavage conditions).

  • Williams, A. L., Dandepally, S. R., & Kotturi, S. V. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707.[8] (Demonstrates high-yield TFA deprotection of sulfonamides).

  • Hinklin, R. J., & Kiessling, L. L. (2002).[2]

    
    -Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters. (Mechanistic insight into sulfonamides acting as scavengers themselves).
    
    • (General Lab Pubs)

  • BenchChem Technical Support. (2025). Protocol for TFA-mediated Deprotection and Scavenger Selection. (General guidelines on scavenger equivalents).

Sources

Oxidative cleavage of N-PMB sulfonamides with DDQ or CAN

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The N-PMB "Safety Catch"

In medicinal chemistry and complex molecule synthesis, sulfonamides are highly valued pharmacophores. However, the robust stability of the sulfonamide S–N bond makes them notoriously difficult to deprotect once installed. Traditional deprotection strategies often require harsh conditions, such as boiling hydrobromic acid or dissolving metal reductions, which are incompatible with sensitive functional groups.

The para-methoxybenzyl (PMB) group serves as an elegant solution. It acts as a "safety-catch" protecting group: it is completely orthogonal to standard basic, nucleophilic, and mild acidic conditions, yet its electron-rich aromatic ring makes it uniquely susceptible to chemoselective oxidative cleavage. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Ceric Ammonium Nitrate (CAN) are the premier reagents for this transformation, offering mild conditions and high functional group tolerance.

Mechanistic Insights: The Causality of Cleavage

To optimize these reactions, one must understand the fundamental causality driving the cleavage. Both DDQ and CAN operate by oxidizing the electron-rich PMB ring, but they do so via distinct electronic pathways that ultimately converge on a shared electrophilic intermediate.

  • DDQ-Mediated Cleavage: DDQ is a potent two-electron oxidant. It initiates cleavage primarily via a hydride abstraction mechanism at the benzylic position [1]. This direct hydride transfer bypasses radical intermediates, rapidly generating a highly electrophilic oxocarbenium ion.

  • CAN-Mediated Cleavage: CAN operates as a one-electron oxidant. The cleavage requires two sequential Single Electron Transfer (SET) events. The Ce(IV) species first oxidizes the PMB ring to a radical cation. Loss of a benzylic proton yields a benzylic radical, which undergoes a second SET by another equivalent of Ce(IV) to form the oxocarbenium ion[2].

The Critical Role of Water: In both mechanisms, the generated oxocarbenium ion must be intercepted. Water is deliberately added to the solvent mixture to act as a nucleophile, trapping the oxocarbenium ion to form a hemiaminal. This hemiaminal spontaneously collapses to release the free sulfonamide and p-methoxybenzaldehyde. If water is omitted, the reaction will stall, or the oxocarbenium ion will be trapped by unintended nucleophiles[3].

Mechanism N_PMB N-PMB Sulfonamide (Stable Precursor) Radical Radical Cation / Benzylic Cation (Oxidation Intermediate) N_PMB->Radical DDQ (Hydride Abstraction) or CAN (SET) Oxocarbenium Oxocarbenium Ion (Electrophilic Species) Radical->Oxocarbenium -H⁺, -e⁻ (CAN) or direct (DDQ) Hemiaminal Hemiaminal (Trapped Intermediate) Oxocarbenium->Hemiaminal + H₂O (Critical Nucleophile) Product Free Sulfonamide + p-Methoxybenzaldehyde Hemiaminal->Product Spontaneous Collapse

Mechanistic pathway of oxidative N-PMB cleavage via an oxocarbenium intermediate.

Experimental Design & Causality

The success of these protocols relies heavily on phase dynamics and stoichiometric precision.

  • Solvent Selection:

    • For DDQ , dichloromethane (DCM) is the optimal solvent, but it is immiscible with water. Therefore, a biphasic mixture of DCM:H₂O (typically 18:1 or 9:1) is employed. Vigorous stirring is mandatory to ensure the oxocarbenium ion generated in the organic phase is rapidly trapped by water at the interfacial boundary.

    • For CAN , the reagent is highly water-soluble but insoluble in most organics. Acetonitrile (MeCN) is utilized because it is miscible with water, creating a homogenous MeCN:H₂O (3:1 to 4:1) system that efficiently solvates both the organic substrate and the inorganic cerium salts.

  • Stoichiometry: DDQ requires 1.2 to 2.0 equivalents. CAN requires a theoretical minimum of 2.0 equivalents (as a 1-electron oxidant), but practically, 3.0 to 4.0 equivalents are necessary to drive the reaction to completion and compensate for competitive side-oxidations.

Self-Validating Methodologies

Protocol A: DDQ-Mediated Deprotection

This protocol is ideal for substrates sensitive to single-electron oxidations or highly polar conditions.

  • Preparation: Dissolve the N-PMB sulfonamide (1.0 mmol) in DCM (9.0 mL). Add deionized H₂O (0.5 to 1.0 mL).

    • Causality: The 9:1 to 18:1 ratio ensures complete substrate solubility while providing sufficient water for hemiaminal formation.

  • Oxidation: Cool the biphasic mixture to 0 °C. Add DDQ (1.5 mmol, 1.5 equiv) portion-wise.

    • Self-Validation: The solution will immediately turn a deep red/brown (indicating the formation of an active charge-transfer complex).

  • Monitoring: Stir vigorously at room temperature for 2–4 hours.

    • Self-Validation: As the reaction progresses, the color will fade to pale yellow/orange, and a tan precipitate of DDQH₂ (2,3-dichloro-5,6-dicyanohydroquinone) will form, confirming the consumption of the oxidant. Monitor completion via TLC (the byproduct p-methoxybenzaldehyde is highly UV-active).

  • Quench & Workup: Filter the suspension through a short pad of Celite to remove the insoluble DDQH₂. Wash the filtrate with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize acidic byproducts, followed by saturated aqueous Na₂S₂O₃ (10 mL) to quench any residual oxidant.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: CAN-Mediated Deprotection

This protocol is highly effective for robust substrates and allows for rapid reaction times in a homogenous phase.

  • Preparation: Dissolve the N-PMB sulfonamide (1.0 mmol) in MeCN (8.0 mL). Cool the solution to 0 °C.

  • Oxidation: Prepare a solution of CAN (3.5 mmol, 3.5 equiv) in deionized H₂O (2.0 mL). Add this aqueous solution dropwise to the MeCN solution over 5–10 minutes.

    • Causality: Dropwise addition prevents localized heating and minimizes over-oxidation of the substrate.

    • Self-Validation: The mixture will turn a deep, vibrant orange/red upon the addition of Ce(IV).

  • Monitoring: Stir at 0 °C to room temperature for 1–3 hours.

    • Self-Validation: The color will systematically shift from deep orange to a pale, transparent yellow as Ce(IV) is reduced to Ce(III).

  • Quench & Workup: Dilute the reaction mixture with EtOAc (20 mL) and quench with water (10 mL). Separate the layers. Extract the aqueous layer once more with EtOAc (10 mL).

    • Causality: EtOAc is superior to DCM here, as it efficiently extracts the highly polar free sulfonamide away from the dense aqueous cerium salts.

  • Isolation: Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO₄, concentrate, and purify.

Quantitative Data Presentation

The following table summarizes the operational parameters and comparative advantages of DDQ versus CAN for N-PMB cleavage.

ParameterDDQ-Mediated CleavageCAN-Mediated Cleavage
Primary Mechanism Hydride Abstraction (2-electron)Sequential SET (1-electron x 2)
Standard Equivalents 1.2 – 2.0 equiv3.0 – 4.0 equiv
Optimal Solvent System DCM : H₂O (9:1 to 18:1, biphasic)MeCN : H₂O (3:1 to 4:1, homogenous)
Typical Reaction Time 2 – 4 hours1 – 3 hours
Visual Progress Cue Deep red → Pale yellow + DDQH₂ precipitateDeep orange → Pale yellow (Ce³⁺)
Byproduct Removal Filtration of DDQH₂ through CeliteAqueous extraction of Ce salts
Functional Group Tolerance High (Tolerates most alkenes, silyl ethers)Moderate (May oxidize electron-rich alkenes)

References

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight ACS Omega URL:[Link]

  • Quinone-Catalyzed Selective Oxidation of Organic Molecules PMC - National Institutes of Health (NIH) URL:[Link]

  • Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams ResearchGate URL:[Link]

Sources

Using 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide in Med-Chem Scaffolding

Executive Summary

This guide details the operational workflow for using This compound (referred to herein as I-PMB-SA ) as a high-fidelity building block in drug discovery.

The sulfonamide moiety is a privileged pharmacophore found in diuretics, antibiotics, and protease inhibitors. However, the free sulfonamide (


) is often problematic during early synthesis due to its acidity (

), nucleophilicity, and poor solubility in non-polar organic solvents.

I-PMB-SA solves these issues via a "Protect-Functionalize-Deprotect" strategy:

  • Masking: The PMB group protects the nitrogen, preventing catalyst poisoning and unwanted N-alkylation.

  • Functionalization: The 4-iodo motif serves as a highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

  • Release: The PMB group is selectively cleaved under acidic conditions to reveal the active primary sulfonamide.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Systematic Name This compound
Molecular Formula

Molecular Weight 403.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO, DMF; Insoluble in water
Reactive Handle Aryl Iodide (C-I bond) for cross-coupling
Protecting Group p-Methoxybenzyl (PMB); Acid-labile
Stability Stable to basic conditions (e.g.,

in Suzuki coupling)

Strategic Workflow Visualization

The following diagram illustrates the operational logic of using I-PMB-SA. The PMB group acts as a "safety catch," allowing the molecule to undergo complex metal-catalyzed transformations before the final active pharmacophore is revealed.

G Start Start: 4-Iodobenzenesulfonyl chloride BuildingBlock Building Block: I-PMB-SA (Protected Scaffold) Start->BuildingBlock + PMB-Amine (Base, DCM) Coupling Functionalization: Pd-Catalyzed Cross-Coupling BuildingBlock->Coupling + Boronic Acid (Suzuki) Intermediate Coupled Intermediate: Biaryl-PMB-Sulfonamide Coupling->Intermediate C-C Bond Formation Deprotection Deprotection: TFA Treatment Intermediate->Deprotection Acidic Cleavage Final Final Drug Candidate: Free Sulfonamide Deprotection->Final PMB Removal

Figure 1: The "Protect-Functionalize-Deprotect" workflow utilizing I-PMB-SA as a central hub for library generation.

Experimental Protocols

Protocol A: Synthesis of the Building Block (I-PMB-SA)

Objective: To mask the sulfonamide nitrogen while retaining the iodine handle.

Reagents:

  • 4-Iodobenzenesulfonyl chloride (1.0 equiv)

  • 4-Methoxybenzylamine (1.05 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with 4-iodobenzenesulfonyl chloride dissolved in anhydrous DCM (

    
    ). Cool to 
    
    
    
    in an ice bath.
  • Addition: Add

    
     followed by the dropwise addition of 4-methoxybenzylamine. The reaction is exothermic; control addition rate to maintain temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the sulfonyl chloride is consumed.

  • Workup: Quench with 1M HCl. Extract the organic layer, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

  • Yield Target: >85% (White solid).

Scientific Rationale: The PMB group is chosen over a simple benzyl group because the electron-donating methoxy substituent stabilizes the benzylic carbocation during the deprotection step, allowing for milder cleavage conditions later [1].

Protocol B: Palladium-Catalyzed Suzuki Coupling

Objective: To attach the "body" of the drug candidate to the iodine handle.

Reagents:

  • I-PMB-SA (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous) or 
    
    
    
  • Solvent: 1,4-Dioxane or Toluene/EtOH

Procedure:

  • Degassing: Dissolve I-PMB-SA and the boronic acid in 1,4-dioxane. Sparge with Nitrogen or Argon for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalysis: Add the Pd catalyst and the base.[1]

  • Heating: Heat to

    
     for 4–12 hours. (Microwave irradiation at 
    
    
    
    for 20 mins is also effective).
  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate and purify via column chromatography.

Scientific Rationale: The iodine atom on I-PMB-SA undergoes oxidative addition to Pd(0) significantly faster than bromine or chlorine analogues. The PMB-protected nitrogen is non-coordinating, preventing the formation of stable Pd-N complexes that would otherwise arrest the catalytic cycle [2].

Protocol C: Deprotection (PMB Removal)

Objective: To reveal the primary sulfonamide pharmacophore.

Reagents:

  • Trifluoroacetic acid (TFA)[2]

  • Anisole (Scavenger)[3]

  • DCM (optional co-solvent)

Procedure:

  • Cocktail Preparation: Prepare a mixture of TFA and Anisole (ratio 10:1). Anisole is critical ; it acts as a cation scavenger to trap the generated 4-methoxybenzyl carbocation.

  • Cleavage: Dissolve the coupled intermediate in the TFA/Anisole cocktail (

    
     concentration). Stir at RT or 
    
    
    
    for 2–6 hours.
  • Monitoring: Monitor by LC-MS. The mass shift will be -120 Da (loss of

    
    ).
    
  • Workup: Evaporate TFA under reduced pressure. The residue will likely be a reddish oil.

  • Neutralization: Redissolve in EtOAc and wash with saturated

    
     to remove residual acid.
    
  • Isolation: Dry and concentrate to yield the final free sulfonamide.

Scientific Rationale: TFA protonates the sulfonamide nitrogen, facilitating the cleavage of the C-N bond. The 4-methoxybenzyl carbocation is resonance-stabilized but highly electrophilic. Without anisole, this carbocation would re-attack the sulfonamide or the aromatic ring of the drug scaffold (Friedel-Crafts alkylation), leading to impurities [3].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning by free aminesEnsure the PMB protection was 100% complete; use a base like

instead of carbonate.
Homocoupling (Biaryl) Oxygen in solventIncrease sparging time; switch to freeze-pump-thaw degassing.
Incomplete Deprotection Insufficient acidityHeat the TFA reaction to

or extend time.
Purple/Black Residue Polymerization of PMBIncrease Anisole equivalents (up to 5 equiv) to scavenge efficiently.

References

  • Williams, A. L., Dandepally, S. R., & Kotturi, S. V. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707.

  • Ghorbani-Vaghei, R., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 19198–19209.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB cleavage conditions).

Sources

Crystallization methods for N-protected iodobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide addresses the purification of N-protected iodobenzenesulfonamides , a critical class of intermediates used in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and as precursors for hypervalent iodine reagents.[1]

Unlike simple sulfonamides, the presence of a heavy iodine atom on the arene ring combined with lipophilic N-protecting groups (e.g., tert-butyloxycarbonyl (Boc), Tosyl (Ts), or Acetyl (Ac)) creates unique solubility profiles.[1] This guide moves beyond generic "recrystallization" to provide chemically grounded, scalable protocols designed to maximize purity (>99%) and yield while mitigating common failure modes like "oiling out."[1]

Physicochemical Profiling & Solvent Logic

Successful crystallization requires matching the solvent system to the specific N-protecting group. The iodine atom significantly increases lipophilicity and molecular weight, rendering water less effective as a primary solvent compared to non-iodinated analogs.

Table 1: Solubility Profile & Solvent Selection Matrix
N-Protecting GroupPolarityPrimary InteractionRecommended "Good" SolventRecommended Anti-SolventCritical Risk Factor
N-Boc (tert-butoxycarbonyl)LowVan der Waals / Weak H-bondEthyl Acetate (EtOAc), DCMHexanes, HeptaneAcid sensitivity (avoid heating >60°C in protic media).[1]
N-Ts (Tosyl)Medium

-

Stacking / H-bond
Acetone, THF, MethanolWater, EthanolHigh lattice energy; prone to trapping impurities.[1]
N-Ac (Acetyl)HighStrong H-bond donor/acceptorEthanol (95%), AcetonitrileWater, Diethyl EtherOiling out if cooled too rapidly.[1]

Strategic Workflow Visualization

The following decision tree outlines the logical pathway for selecting the optimal crystallization method based on the compound's behavior and protecting group.

CrystallizationWorkflow Start Crude N-Protected Iodobenzenesulfonamide SolubilityTest Solubility Screen (100 mg scale) Start->SolubilityTest CheckPG Identify Protecting Group SolubilityTest->CheckPG RouteBoc N-Boc / Lipophilic CheckPG->RouteBoc Lipophilic RoutePolar N-Ts / N-Ac / Polar CheckPG->RoutePolar Polar MethodA Method A: Anti-Solvent Diffusion (EtOAc / Hexane) RouteBoc->MethodA MethodB Method B: Cooling Crystallization (EtOH / Water) RoutePolar->MethodB OilingOut Risk: Oiling Out? MethodA->OilingOut MethodB->OilingOut Remedy Remedy: Seed @ Cloud Point + Slow Cooling OilingOut->Remedy Yes Final Pure Crystalline Solid (>99% HPLC) OilingOut->Final No Remedy->Final

Figure 1: Decision logic for selecting crystallization methodology based on N-protecting group chemistry.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Optimized for N-Boc Derivatives)

Target: N-Boc-4-iodobenzenesulfonamide and similar acid-sensitive, lipophilic variants.[1] Principle: N-Boc groups degrade in hot acidic media. This method uses mild heating and non-protic solvents to preserve the carbamate linkage.

Step-by-Step Procedure:

  • Dissolution: Transfer 10 g of crude N-Boc-iodobenzenesulfonamide into a 250 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) portion-wise (approx. 3-5 mL per gram) while stirring at 40°C.

    • Note: Do not boil. 40°C is sufficient. If insolubles remain, filter through a sintered glass funnel (porosity 3) to remove inorganic salts (e.g., NaBr/NaCl from synthesis).[1]

  • Concentration: If excess solvent was used, concentrate the filtrate under reduced pressure (Rotavap) until the solution is slightly viscous but no solids have precipitated.

  • Anti-Solvent Addition: Return the solution to the stir plate at room temperature (20-25°C). Slowly add Hexanes (or Heptane) dropwise via an addition funnel.[1]

    • Critical Point: Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.[1]

  • Nucleation: Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod. Stir gently for 15 minutes.

  • Growth: Once a slurry forms, continue adding Hexanes slowly until the ratio of EtOAc:Hexanes is approximately 1:3.

  • Maturation: Cool the slurry to 0-4°C (ice bath) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid, wash with cold 1:4 EtOAc:Hexanes, and dry under high vacuum at <40°C.

Protocol B: Cooling Crystallization (Optimized for N-Ts/N-Ac Derivatives)

Target: N-Tosyl-4-iodobenzenesulfonamide or N-Acetyl variants.[1] Principle: These compounds are thermally stable and exhibit steep solubility curves in alcohol/water mixtures.

Step-by-Step Procedure:

  • Solvent Prep: Prepare a mixture of 95% Ethanol (or Isopropanol).[1]

  • Reflux: Suspend the crude solid in the alcohol (approx. 5-8 mL per gram). Heat to reflux (boiling).[1]

  • Saturation: Add additional hot solvent in small aliquots until the solid just dissolves.

    • Tip: If the solution is colored (yellow/brown), add activated charcoal (1 wt%), stir for 5 mins at reflux, and perform a hot filtration.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Why? Rapid cooling traps impurities and causes oiling out.

  • Completion: Once at room temperature, transfer to a fridge (4°C) for 4-12 hours.

  • Isolation: Filter the lustrous needles/plates. Wash with cold 50% aqueous ethanol. Dry at 60°C.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must include detection and correction mechanisms for common failures.

Failure ModeSymptomMechanistic CauseCorrective Action
Oiling Out Product separates as a viscous liquid droplet instead of crystals.Melting point of the solvated solid is lower than the process temperature; high impurity profile.[2]1. Re-heat to dissolve.2. Add more "good" solvent (dilution).3. Seed at a higher temperature.4. Cool at a rate of <5°C per hour.
Low Yield Mother liquor retains significant product.Solubility in the solvent system is too high at isolation temperature.1. Evaporate solvent to 50% volume and repeat cooling.2. Increase the ratio of Anti-Solvent (e.g., go from 1:3 to 1:5).
Hydrolysis Loss of N-protecting group (e.g., Boc -> NH2).[1]Thermal/Acidic cleavage during heating.Strictly use Protocol A (EtOAc/Hexane) for Boc.[1] Avoid water/alcohols at high temps. Check NMR for disappearance of t-butyl peak (~1.4 ppm).

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Recrystallization of Sulfonamide Products: Solvent Selection and Protocols. BenchChem Application Notes. [1]

  • National Institute of Standards and Technology (NIST). (2024).[1] Solubility Data Series: Sulfonamides and Related Compounds. NIST Standard Reference Data.

  • Champlin, A. T., & Ellman, J. A. (2023).[1][5] Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides. Journal of Organic Chemistry, 88, 7607-7614.[1][5] [1]

  • Organic Syntheses. (1988).[1][6] N-tert-Butoxycarbonyl-L-Phenylalanine: General Protection Protocols. Org. Synth. Coll. Vol. 6, 418.

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids. RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this reaction and improve your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this sulfonamide synthesis?

The synthesis of this compound proceeds via a classic nucleophilic acyl substitution-like mechanism.[1] The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine acts as a nucleophile, attacking the highly electrophilic sulfur atom of 4-iodobenzenesulfonyl chloride. This is followed by the elimination of the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[2][3]

cluster_reactants Reactants cluster_process Mechanism Amine 4-methoxybenzylamine (Nucleophile) Attack Nucleophilic Attack on Sulfur Atom Amine->Attack Lone Pair SulfonylChloride 4-iodobenzenesulfonyl chloride (Electrophile) SulfonylChloride->Attack Elimination Chloride Elimination Attack->Elimination Intermediate Forms Deprotonation Proton Removal by Base Elimination->Deprotonation Forms HCl Product This compound Deprotonation->Product caption Simplified Reaction Mechanism Start Low Yield Observed CheckTLC Monitor Reaction by TLC. Is Starting Material Present? Start->CheckTLC CheckReagents Check Reagent Quality. (Sulfonyl Chloride M.P., Amine Purity) CheckTLC->CheckReagents No TroubleshootTimeTemp Incomplete Reaction: Increase Time or Temperature CheckTLC->TroubleshootTimeTemp Yes CheckConditions Review Reaction Conditions. (Anhydrous Solvent, Inert Gas) CheckReagents->CheckConditions Good TroubleshootReagents Poor Quality: Use Fresh/Purified Reagents CheckReagents->TroubleshootReagents Poor CheckBase Verify Base & Stoichiometry. (>1 eq. of Base?) CheckConditions->CheckBase Yes TroubleshootConditions Moisture Contamination: Improve Drying Procedures CheckConditions->TroubleshootConditions No TroubleshootBase Incorrect Stoichiometry: Recalculate & Repeat CheckBase->TroubleshootBase No Success Yield Improved CheckBase->Success Yes TroubleshootTimeTemp->Success TroubleshootReagents->Success TroubleshootConditions->Success TroubleshootBase->Success caption Troubleshooting Decision Tree for Low Yield

Sources

Troubleshooting low conversion in sulfonamide formation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Low conversion in sulfonamide formation (the reaction between a sulfonyl chloride and an amine) is rarely a simple stoichiometric issue; it is a complex interplay of competing kinetic pathways, nucleophilicity barriers, and solvent effects.

This guide provides a mechanistic breakdown of common failures, quantitative reagent selection data, and self-validating experimental protocols to ensure your syntheses succeed on the first attempt.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, you must identify the chemical fate of your starting materials. The diagnostic logic tree below maps the three primary causes of low conversion based on LC-MS and TLC analysis.

Diagnostic_Workflow Start Low Conversion Detected CheckTLC Check TLC/LC-MS for Byproducts Start->CheckTLC Hydrolysis Sulfonic Acid Detected (Hydrolysis) CheckTLC->Hydrolysis Moisture present BisSulf Bis-sulfonylation Detected CheckTLC->BisSulf Excess Electrophile NoReaction Unreacted Amine Remains CheckTLC->NoReaction Poor Nucleophile DrySolvent Use rigorously dried solvents Hydrolysis->DrySolvent AdjustStoich Reduce electrophile equivalents BisSulf->AdjustStoich AddDMAP Add DMAP Catalyst NoReaction->AddDMAP

Fig 1. Diagnostic logic tree for troubleshooting low conversion in sulfonamide synthesis.

Part 2: Mechanistic FAQs & Causality

Q1: My LC-MS shows a mass corresponding to the sulfonic acid instead of the target sulfonamide. Why is the electrophile degrading so quickly? A1: You are observing the rapid hydrolysis of your sulfonyl chloride. Sulfonyl chlorides are highly moisture-sensitive. Mechanistically, this is not a simple nucleophilic attack by a single water molecule. Instead, it proceeds via solvation bifunctional catalysis[1]. A water dimer acts synergistically: one water molecule attacks the electrophilic sulfur, while the second hydrogen-bonds to both the attacking water and the leaving chloride ion, facilitating a concerted proton transfer and Cl⁻ departure[1]. This significantly lowers the activation energy for hydrolysis, meaning even trace moisture in your solvent or amine will outcompete the sulfonamide formation. Solution: Use rigorously dried solvents (stored over activated 3Å molecular sieves) and ensure your amine is anhydrous.

Q2: The amine and sulfonyl chloride remain intact, but conversion stalls at 15%. My amine is an electron-deficient aniline. How can I drive the reaction? A2: Electron-withdrawing groups or steric bulk significantly reduce the nucleophilicity of the amine, raising the activation energy barrier for direct attack on the sulfonyl chloride[2]. Standard bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are merely proton scavengers; they do not activate the electrophile. Solution: You must switch from a purely basic regime to a nucleophilic catalysis regime using 4-Dimethylaminopyridine (DMAP)[3]. DMAP is highly nucleophilic and rapidly attacks the sulfonyl chloride to form a resonance-stabilized, positively charged N-sulfonylpyridinium intermediate[3][4]. This intermediate is far more electrophilic than the neutral sulfonyl chloride, drastically lowering the energy barrier for your deactivated amine to attack[3][4].

DMAP_Mechanism RSO2Cl Sulfonyl Chloride (Electrophile) Intermediate Sulfonyl-DMAP Intermediate RSO2Cl->Intermediate Fast nucleophilic attack DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Product Target Sulfonamide Intermediate->Product Amine attack RegenDMAP Regenerated DMAP Intermediate->RegenDMAP DMAP departs Amine Deactivated Amine Amine->Product RegenDMAP->DMAP Catalytic Cycle

Fig 2. DMAP-catalyzed nucleophilic activation pathway for sulfonamide formation.

Q3: I am observing a less polar spot on my TLC, and LC-MS shows a mass corresponding to [M + Sulfonyl - H]. What is this side product? A3: This is a bis-sulfonylated (di-sulfonylated) byproduct[2]. When a primary amine forms a secondary sulfonamide, the remaining N-H proton becomes highly acidic (pKa ~10) due to the strong electron-withdrawing nature of the newly attached sulfonyl group. In the presence of your reaction base, this proton is easily abstracted to form a highly nucleophilic sulfonamidate anion, which rapidly attacks a second equivalent of sulfonyl chloride[2]. Solution: Strictly control your stoichiometry (maximum 1.05 equivalents of sulfonyl chloride) and keep the reaction temperature strictly at 0 °C during the electrophile addition to suppress the kinetics of the second addition[2].

Part 3: Quantitative Data & Reagent Selection

Selecting the correct base and solvent is the most critical variable in preventing low conversion. Use the table below to match your reagent to the specific electronic nature of your amine.

Base / CatalystpKa (Conjugate Acid)NucleophilicityPrimary Role in ReactionImpact on Conversion
Triethylamine (TEA) 10.7Poor (Sterically hindered)Proton ScavengerExcellent for highly nucleophilic aliphatic amines. Fails for anilines.
Pyridine 5.2WeakSolvent & Weak CatalystStandard historical solvent, but often leads to stalled reactions with hindered amines[3].
DMAP 9.6Extremely HighNucleophilic CatalystForms highly reactive intermediate. Essential for sterically hindered or electron-deficient amines[3][4].
NaOH (Aqueous) 13.8N/AAcid NeutralizerUsed in biphasic Schotten-Baumann conditions. Prevents hydrolysis by phase separation[5].

Part 4: Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains observable checkpoints to confirm the reaction is proceeding correctly before you waste time on workup.

Protocol A: DMAP-Catalyzed Sulfonylation (For Deactivated/Hindered Amines)

Causality: This protocol forces the generation of the highly reactive sulfonyl-DMAP intermediate to overcome the poor nucleophilicity of the amine[3][4].

  • Preparation: Dissolve the deactivated amine (1.0 eq) and DMAP (0.5 to 1.0 eq) in rigorously anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).

    • Validation Checkpoint: The solution must be completely clear. Any turbidity indicates the presence of moisture or salt impurities, which will cause premature hydrolysis.

  • Base Addition: Add Triethylamine (1.5 eq) to act as the bulk proton scavenger, preserving the DMAP for the catalytic cycle. Cool the flask to 0 °C.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise over 15-30 minutes[2].

    • Validation Checkpoint: You should observe a slight, immediate color change (often yellow/orange) or a mild exotherm. This visually confirms the formation of the N-sulfonylpyridinium (DMAP) intermediate.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor via TLC until the amine is consumed.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ to destroy any unreacted sulfonyl chloride, followed by standard organic extraction.

Protocol B: Biphasic Schotten-Baumann Synthesis (For Moisture-Tolerant Scale-up)

Causality: If anhydrous conditions are impossible to maintain, or if you are scaling up, a biphasic system protects the sulfonyl chloride in the organic phase while the aqueous base continuously neutralizes the HCl byproduct[5][6].

  • Phase Preparation: Dissolve the primary amine (1.0 eq) in a water-immiscible solvent (e.g., DCM or 2-Methyltetrahydrofuran).

  • Aqueous Base: Add an equal volume of 1M aqueous NaOH or NaHCO₃ (2.0 eq) to the reaction vessel[5].

    • Validation Checkpoint: Stop stirring momentarily. Two sharply defined liquid phases must be visible. Emulsions at this stage indicate amphiphilic impurities that will stall conversion.

  • Reaction: Cool the vigorously stirring biphasic mixture to 0 °C. Add the sulfonyl chloride (1.05 eq) dissolved in the organic solvent dropwise.

    • Validation Checkpoint: If using NaHCO₃, vigorous CO₂ gas evolution will occur immediately upon addition. The cessation of gas evolution is a real-time indicator that the reaction (or hydrolysis) is complete.

  • Isolation: Separate the phases, wash the organic layer with 1M HCl to remove unreacted amine, and concentrate in vacuo.

References

  • National Center for Biotechnology Information (PMC). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Available at:[Link]

  • ResearchGate. "Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety." Available at:[Link]

  • ResearchGate. "Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure." Available at: [Link]

  • Wikipedia. "Schotten–Baumann reaction." Available at:[Link]

  • Figshare. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Available at:[Link]

Sources

Optimizing PMB removal from sulfonamides without side reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for the Deprotection of N-PMB Sulfonamides . It is designed to move beyond basic textbook procedures and address the specific kinetic and thermodynamic challenges encountered in high-value synthesis.

Topic: Optimizing PMB removal from sulfonamides without side reactions Ticket Priority: High (Methodology Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Sticky" Proton Problem

Removing a p-methoxybenzyl (PMB) group from a sulfonamide (


) is mechanistically distinct from removing it from an ether or a carboxamide. Sulfonamides are significantly more acidic (

) than amides, rendering the nitrogen less nucleophilic but the N-PMB bond sufficiently stable to resist mild conditions.

The Core Challenge: The cleavage is acid-catalyzed and generates a highly reactive PMB cation (4-methoxybenzyl carbocation).

  • Without a Scavenger: This cation behaves as a "hot" electrophile, re-alkylating your sulfonamide (equilibrium trap) or alkylating electron-rich regions of your molecule (irreversible side reaction).

  • The Solution: You must create a "sink" for the carbocation that is kinetically faster than your substrate.

Decision Matrix: Selecting Your Protocol

Before starting, select the protocol based on your substrate's sensitivity.

Substrate ConstraintRecommended MethodMechanismKey Risk
Standard / Robust Method A: TFA + Scavenger

-like Acidolysis
Re-alkylation if scavenger is insufficient.
Acid-Sensitive (e.g., Acetals, Boc)Method B: Oxidative (CAN/DDQ) Single Electron Transfer (SET)Oxidation of electron-rich aromatics or thioethers.
Stubborn / Sterically Hindered Method C: Catalytic TfOH Strong Brønsted Acid CatalysisDecomposition if not strictly controlled.

Detailed Experimental Protocols

Method A: The "Standard" TFA Acidolysis (High Reliability)

Best for: General substrates lacking highly acid-labile groups.

The Logic: Trifluoroacetic acid (TFA) protonates the ether oxygen/nitrogen, weakening the bond. Anisole is the traditional scavenger, but 1,3-dimethoxybenzene is superior because it is more electron-rich and reacts faster with the PMB cation [1].

Protocol:

  • Dissolution: Dissolve the N-PMB sulfonamide (1.0 equiv) in DCM (0.1 M concentration).

    • Note: Do not use neat TFA initially; DCM moderates the exotherm.

  • Scavenger Addition: Add 1,3-dimethoxybenzene (3.0 - 5.0 equiv).

    • Why? You need a large molar excess to statistically outcompete the sulfonamide for the PMB cation.

  • Acid Introduction: Cool to 0°C. Add TFA dropwise. Final ratio should be roughly 1:1 to 4:1 (DCM:TFA) depending on solubility.

  • Reaction: Warm to Room Temperature (RT). Stir for 2–6 hours.

    • Monitoring: Look for the disappearance of the starting material. If the reaction stalls, heat to 40°C.

  • Workup:

    • Concentrate in vacuo (do not heat above 40°C).

    • Redissolve in EtOAc and wash with sat.

      
       (to remove TFA) and brine.
      
    • Crucial Step: The byproduct is a benzylated scavenger. It is less polar than your sulfonamide and easily removed via column chromatography.

Method B: Oxidative Cleavage (CAN or DDQ)

Best for: Substrates containing Boc, acetals, or silyl ethers.

The Logic: Cerium Ammonium Nitrate (CAN) or DDQ removes an electron from the aromatic ring of the PMB, forming a radical cation that decomposes via hydrolysis. This avoids strong acids entirely [2].

Protocol (CAN):

  • Solvent System: Dissolve substrate in Acetonitrile:Water (4:1) .

  • Reagent: Add CAN (3.0 - 4.0 equiv) at 0°C.

  • Reaction: Stir at 0°C to RT. The solution will turn orange/yellow.

  • Quench: Add sat.

    
     (sodium thiosulfate) to reduce excess Ce(IV) and quench the reaction.
    
  • Extraction: Extract with EtOAc.

Protocol (DDQ):

  • Solvent: DCM:Water (18:1). The water is essential for the hydrolysis step.

  • Reagent: Add DDQ (1.2 - 1.5 equiv).

  • Reaction: Stir at RT. A deep green/red charge-transfer complex often forms, followed by precipitation of DDQ-H2 (hydroquinone).

  • Workup: Filter off the precipitate. Wash filtrate with sat.

    
    .
    
Method C: Catalytic Triflic Acid (TfOH)

Best for: Large scale or extremely unreactive substrates.

The Logic: TfOH is a "superacid." It is used catalytically (0.1 equiv) to generate the PMB cation, which is then trapped by a scavenger. This is often cleaner than neat TFA [3].

Protocol:

  • Setup: Dissolve substrate and Anisole (3.0 equiv) in DCM or DCE.

  • Catalyst: Add TfOH (0.1 – 0.2 equiv) at 0°C.

  • Reaction: Monitor closely. This reaction is often complete in <1 hour.

  • Quench: Add a few drops of Pyridine or

    
     before concentrating.
    

Troubleshooting Hotline (FAQs)

Q1: My reaction reached 80% conversion and then stopped. Adding more acid didn't help.

  • Diagnosis: You have reached a thermodynamic equilibrium. The concentration of the "PMB-Scavenger" byproduct has built up, and the reaction is reversing (the PMB cation is jumping back onto the sulfonamide).

  • Fix: Do not add more acid. Instead, add more scavenger (another 2–3 equiv). This shifts the equilibrium forward by consuming the transient PMB cations.

Q2: I see a new spot on TLC that is slightly less polar than my product, but it's not the starting material.

  • Diagnosis: This is likely the N-alkylated side product . The PMB cation may have migrated to another nucleophilic site on your molecule (e.g., an indole, phenol, or another amine).

  • Fix: You used an insufficient scavenger or a scavenger that was too weak (like simple anisole). Repeat the reaction using 1,3,5-trimethoxybenzene or thioanisole (stronger nucleophiles).

Q3: My compound turned bright pink/red during the TFA reaction.

  • Diagnosis: This is the characteristic color of the PMB cation polymerizing. It indicates that your scavenger is overwhelmed or absent.

  • Fix: It's a warning sign, but not necessarily a failure. Ensure you add the scavenger before the acid next time.

Q4: Can I use hydrogenation (


, Pd/C)? 
  • Diagnosis: Generally, no .

  • Reasoning: While effective for O-benzyl ethers, the N-PMB bond on a sulfonamide is electronically distinct and often poisons the catalyst due to the sulfur atom. It requires high pressure (100+ psi) and elevated temperatures, which often leads to desulfonylation (cleaving the S-N bond) before deprotection [4].

Visualizing the Mechanism & Workflow

Figure 1: Mechanistic Pathway & Scavenger Role

This diagram illustrates why the scavenger is mathematically necessary to prevent reversibility.

PMB_Deprotection Substrate N-PMB Sulfonamide (Starting Material) Protonated Protonated Intermediate (R-SO2-NH(+)-PMB) Substrate->Protonated + H+ (TFA) Cation PMB Cation (Reactive Electrophile) Protonated->Cation Heterolysis Product Free Sulfonamide (Target) Protonated->Product Cleavage Cation->Substrate Re-alkylation (Without Scavenger) Waste Alkylated Scavenger (Waste) Cation->Waste Fast Kinetic Trap SideProduct Re-alkylated Side Product Cation->SideProduct Side Reaction Scavenger Scavenger (Anisole/1,3-DMB) Scavenger->Waste Traps Cation

Caption: The "Scavenger Trap" mechanism. Without the scavenger (green path), the PMB cation reverts to the substrate or forms side products (red paths).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue? Stalled Incomplete Conversion (Stalled at 50-80%) Start->Stalled SideProd New Impurity Spots Start->SideProd Decomp Decomposition/Black Tar Start->Decomp EqCheck Equilibrium Issue? Stalled->EqCheck ScavCheck Scavenger Used? SideProd->ScavCheck OxCheck Using DDQ/CAN? Decomp->OxCheck AddScav Action: Add 2-5 eq. 1,3-Dimethoxybenzene EqCheck->AddScav Yes Heat Action: Heat to 45°C EqCheck->Heat No SwitchScav Action: Switch to Thioanisole or 1,3,5-TMB ScavCheck->SwitchScav Weak (Anisole) AddScav2 Action: Add Scavenger ScavCheck->AddScav2 None SwitchTFA Action: Switch to Method A (TFA) OxCheck->SwitchTFA Yes Dilute Action: Dilute Reaction Cool to 0°C OxCheck->Dilute No (Using Acid)

Caption: Diagnostic flow for resolving common N-PMB deprotection failures.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed discussion on carbocation scavenging with anisole/thioanisole).

  • Wright, J. A., Yu, J., & Spencer, J. B. (2001). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ.[3][4] Tetrahedron Letters, 42(24), 4033-4036.[3]

  • Hinklin, R. J., & Kiessling, L. L. (2002).[5] p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(15), 2497–2500. (Demonstrates catalytic TfOH and the use of sulfonamides as scavengers).

  • Nayak, S. K. (2000).[6] A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents.[6] Synthesis, 2000(11), 1575-1578. (Discusses the stability of sulfonamides and alternative cleavage methods).

Sources

Solving solubility issues of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with analyzing highly crystalline, poorly soluble organic compounds via Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Diagnostics & Causality (FAQs)

Q: Why does this compound resist dissolution in standard non-polar solvents like CDCl₃? A: The solubility bottleneck arises directly from the molecule's architecture. The secondary sulfonamide core (-SO₂NH-) acts as both a potent hydrogen bond donor and acceptor, creating a robust, highly ordered intermolecular crystal lattice[1]. Simultaneously, the 4-iodo and 4-methoxybenzyl moieties contribute significant hydrophobic bulk. Standard solvents like Chloroform-d (CDCl₃) lack the hydrogen-bond accepting capacity required to disrupt this lattice[2].

Q: What is the primary alternative to CDCl₃ for this specific compound? A: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the gold standard for N-acyl and N-aryl sulfonamides[3]. Its highly polarized S=O bond acts as a powerful hydrogen bond acceptor, effectively dismantling the intermolecular network and solvating the monomeric compound[4].

Q: DMSO-d₆ is highly viscous and makes sample recovery difficult. Are there workarounds? A: Yes. If sample recovery is critical, pure DMSO-d₆ should be avoided due to its high boiling point (189 °C). Instead, you can utilize a volatile hydrogen-bond acceptor like Acetone-d₆, or employ a "Mixed-Solvent Titration" approach where a catalytic amount of DMSO-d₆ is added to a bulk CDCl₃ solution[5].

Diagnostic Workflow for Solvent Selection

Follow this logical decision tree to determine the optimal solvent system for your specific analytical needs.

SolventTroubleshooting Start Initial Test: Chloroform-d (CDCl3) Check1 Is the sulfonamide completely dissolved? Start->Check1 Proceed Proceed to NMR Acquisition Check1->Proceed Yes (Rare for this compound) Acetone Alternative 1: Acetone-d6 Check1->Acetone No (Suspension/Cloudy) Check2 Is the sulfonamide completely dissolved? Acetone->Check2 Check2->Proceed Yes DMSO Alternative 2: DMSO-d6 Check2->DMSO No Recovery Is sample recovery critical? DMSO->Recovery Recovery->Proceed No (Discard after NMR) Mixed Mixed Solvent: CDCl3 + 5-10% DMSO-d6 Recovery->Mixed Yes (Need volatile bulk) Base Chemical Modification: Add Pyridine-d5 (H-bond disruption) Mixed->Base If still insoluble

Figure 1: Diagnostic workflow for NMR solvent selection targeting poorly soluble sulfonamides.

Quantitative Solvent Selection Matrix

Use the table below to compare the physicochemical properties of potential NMR solvent systems against the expected behavior of this compound.

Solvent SystemH-Bond Acceptor CapacityBoiling Point (°C)Expected SolubilitySample Recovery Difficulty
CDCl₃ (100%) Very Low61.2Poor (< 1 mg/mL)Low (Evaporates easily)
Acetone-d₆ (100%) Moderate56.0Moderate (1-5 mg/mL)Low (Evaporates easily)
DMSO-d₆ (100%) Very High189.0Excellent (> 10 mg/mL)High (Requires Lyophilization)
CDCl₃ + 5% DMSO-d₆ High (Localized)~65 (Bulk)Good (5-10 mg/mL)Moderate (Requires aqueous wash)
CDCl₃ + Pyridine-d₅ High (Donor-Acceptor)~65 (Bulk)Excellent (Complexed)Moderate (Requires mild acid wash)

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the NMR spectrometer unless the validation checks are met; introducing a heterogeneous sample into the magnetic field will result in poor shimming, broad peaks, and unusable data[4].

Protocol A: The Mixed-Solvent Titration Method

This method is ideal when you need the solvating power of DMSO but the volatility of Chloroform.

  • Initial Suspension: Weigh 3–5 mg of this compound into a clean 1-dram glass vial. Add 0.6 mL of CDCl₃.

  • Agitation: Sonicate the vial for 2 minutes. The sample will likely remain a cloudy suspension.

  • Titration: Using a micropipette, add DMSO-d₆ dropwise in 10 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition.

  • Self-Validation Check: Hold the vial against a strong light source. If you observe a "schlieren" effect (wavy refractive lines) or microscopic floating particulates, the crystal lattice is not fully disrupted.

  • Limit: Do not exceed 50 µL of DMSO-d₆ (approx. 8% v/v). Exceeding this will cause severe solvent peak overlap and potential lock signal instability.

  • Filtration: Once the solution is visually clear, transfer it to a 5 mm NMR tube through a glass pipette tightly packed with a small cotton plug. This removes invisible dust or micro-crystals that degrade spectral resolution[2].

Protocol B: Base-Assisted Solubilization (H-Bond Disruption)

If the mixed-solvent approach fails or DMSO is strictly prohibited, you can exploit the mild acidity of the sulfonamide proton (pKa ~ 10).

  • Initial Suspension: Suspend 3–5 mg of the compound in 0.6 mL of CDCl₃ or Methanol-d₄ (MeOD).

  • Reagent Addition: Add 1 to 2 molar equivalents (approx. 2–4 µL) of Pyridine-d₅.

  • Agitation: Gently vortex the mixture for 1 minute.

  • Mechanistic Action: The Pyridine-d₅ acts as a potent hydrogen bond acceptor and mild base, interacting with the acidic -SO₂NH- proton. This breaks the intermolecular dimers/polymers, forming a highly soluble complex.

  • Self-Validation Check: The cloudy suspension should rapidly clarify into a transparent solution.

  • Spectral Note: Be aware that the chemical shift of the sulfonamide NH proton will shift significantly downfield (or disappear entirely if exchanging in MeOD), and the aromatic protons adjacent to the sulfonamide core may exhibit a slight upfield shift due to the altered electronic environment.

References

  • How to Get a Good 1H NMR Spectrum - Chemistry - University of Rochester. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - PMC. [Link]

  • Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? - ResearchGate. [Link]

  • Solubility of Organic Compounds - Chemistry Steps. [Link]

Sources

Technical Support Center: Preventing Sulfonamide Hydrolysis During PMB Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective removal of the p-methoxybenzyl (PMB) protecting group from sulfonamides.

While the sulfonamide (S–N) bond is generally robust, the conditions typically required for PMB removal—such as extended heating in strong acids—can inadvertently trigger S–N bond heterolysis and hydrolysis. This guide provides mechanistic troubleshooting, quantitative condition analyses, and self-validating protocols to ensure absolute chemoselectivity.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why am I observing sulfonamide (S–N) bond hydrolysis during standard TFA-mediated PMB deprotection? Causality: Sulfonamides are stable to mild acids but become labile under harsh, prolonged acidic conditions, especially when adventitious water is present[1]. During acidic PMB deprotection, the rate-determining step is the generation of the highly stable p-methoxybenzyl carbocation. If the reaction is sluggish and requires elevated temperatures, the thermal energy surpasses the activation barrier for the protonation of the sulfonamide nitrogen. Subsequent nucleophilic attack by water cleaves the S–N bond, yielding unwanted sulfonic acid and amine byproducts. Solution: Shift to strictly anhydrous conditions and introduce a highly nucleophilic carbocation scavenger (e.g., triethylsilane or anisole). This drives the equilibrium forward rapidly at room temperature, minimizing the time the S–N bond is exposed to the acidic environment.

Q2: Can I use oxidative cleavage (e.g., DDQ) to remove the PMB group without risking S–N hydrolysis? Causality: Yes. Oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly recommended for preserving S–N bonds. DDQ operates via a Single Electron Transfer (SET) mechanism, selectively oxidizing the electron-rich PMB aromatic ring to a radical cation, followed by the formation of an oxonium ion[2]. Water is mechanistically required in this reaction to hydrolyze the oxonium intermediate into p-anisaldehyde and the free sulfonamide. Because this process occurs at a near-neutral pH (often buffered), the sulfonamide nitrogen is never protonated, completely preventing acid-catalyzed S–N hydrolysis.

Q3: I am using Bi(OTf)₃ as a catalytic Lewis acid for PMB cleavage, but I see tosyl migration and S–N cleavage. Why? Causality: Recent mechanistic studies on the catalytic C–N bond cleavage of tertiary sulfonamides using Bi(OTf)₃ reveal that while it effectively removes PMB groups, electron-rich N-aryl sulfonamides can undergo parallel S–N bond cleavage[3]. This is driven by the in situ generation of "hidden" Brønsted acids (like triflic acid) and the stabilization of intermediates that facilitate S–N heterolysis and subsequent sulfonyl migration. Solution: Avoid strong Lewis acids like Bi(OTf)₃ or neat TfOH if your substrate contains an electron-rich sulfonamide nitrogen.

Part 2: Quantitative Data on Deprotection Conditions

To aid in protocol selection, the following table summarizes the kinetic and chemoselective profiles of standard PMB deprotection systems regarding S–N bond stability.

Deprotection SystemPrimary MechanismPMB Cleavage KineticsS–N Hydrolysis RiskRecommended Scavenger
TFA / DCM (1:1) Acidic (Carbocation)ModerateModerate (High if heated)Anisole
Neat TFA Acidic (Carbocation)FastHighThioanisole
TFA / DCM / Et₃SiH Acidic (Reductive)FastLow (if strictly anhydrous)Triethylsilane
DDQ / DCM / H₂O Oxidative (SET)FastVery LowNone (Water required)
Bi(OTf)₃ (cat.) Lewis AcidicModerateHigh (Migration risk)None

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific checkpoints to ensure the reaction is proceeding via the intended mechanism without compromising the sulfonamide bond.

Protocol A: Anhydrous Acidic Cleavage with Cation Scavenging

Purpose: Rapid PMB removal while suppressing water-mediated S–N bond hydrolysis. Causality: Triethylsilane (Et₃SiH) acts as a hydride donor, irreversibly trapping the PMB carbocation as p-methoxytoluene. This prevents the reversible recombination of the carbocation and drives the reaction to completion at 0 °C, preserving the S–N bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-PMB sulfonamide (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Scavenger Addition: Add triethylsilane (3.0 eq) to the solution.

    • Validation Checkpoint: Ensure no gas evolution or exotherm occurs prior to acid addition; this confirms the system is stable and free of reactive impurities.

  • Cooling: Cool the reaction mixture to 0 °C under a strict inert atmosphere (N₂ or Ar) to prevent atmospheric moisture condensation.

  • Acidification: Dropwise add anhydrous Trifluoroacetic Acid (TFA) to achieve a 20% v/v concentration.

  • Monitoring: Stir at 0 °C for 1 hour.

    • Validation Checkpoint: Analyze via TLC. Complete consumption of the starting material with the absence of a highly polar, baseline-retained spot (which would indicate sulfonic acid formation) confirms the S–N bond remains intact.

  • Workup: Concentrate the mixture under reduced pressure (do not heat above 30 °C) and purify the free sulfonamide via flash chromatography.

Protocol B: Mild Oxidative Deprotection via SET

Purpose: Chemoselective PMB removal under near-neutral conditions to absolutely prevent acid-catalyzed S–N hydrolysis[2]. Causality: DDQ selectively targets the PMB group. The biphasic buffer system provides the necessary water to trap the oxonium intermediate while neutralizing any acidic byproducts generated during the redox cycle.

Step-by-Step Methodology:

  • Solvent System: Dissolve the N-PMB sulfonamide (1.0 eq) in a mixture of DCM and pH 7.0 sodium phosphate buffer (18:1 ratio, 0.1 M).

    • Validation Checkpoint: The biphasic system ensures a neutral pH is maintained, physically separating the organic-soluble sulfonamide from localized pH drops.

  • Cooling: Cool the vigorously stirring mixture to 0 °C.

  • Oxidation: Add DDQ (1.5 eq) portion-wise as a solid.

    • Validation Checkpoint: The solution will immediately transition to a deep green/black color. This optical shift confirms the formation of the charge-transfer complex and the active SET radical process.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.

  • Purification: Wash the combined organic layers with saturated aqueous NaHSO₃ to reduce and remove residual quinone oxidants, dry over Na₂SO₄, concentrate, and purify.

Part 4: Workflow & Logical Relationships

Use the following decision matrix to select the optimal PMB deprotection strategy based on your substrate's specific vulnerabilities.

PMB_Deprotection_Workflow Start N-PMB Sulfonamide Deprotection CheckOx Are oxidation-sensitive groups present? Start->CheckOx Acidic Acidic Deprotection Path CheckOx->Acidic Yes Oxidative Oxidative Deprotection Path CheckOx->Oxidative No CheckHydro Is S-N bond highly prone to hydrolysis? Acidic->CheckHydro DDQ_Method DDQ in DCM/H2O (S-N bond remains intact) Oxidative->DDQ_Method TFA_Scavenger Anhydrous TFA + Scavenger (e.g., Anisole/Et3SiH) Prevents S-N Hydrolysis CheckHydro->TFA_Scavenger Yes TFA_Standard Standard TFA/DCM (Monitor closely) CheckHydro->TFA_Standard No

Decision matrix for selecting PMB deprotection strategies to prevent sulfonamide hydrolysis.

References
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega (2021).[3] URL:[Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.[2] URL:[Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Journal of the American Chemical Society (2002).[1] URL:[Link]

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Technical Support Center: Removing Unreacted 4-Iodobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Sulfonyl Chloride Impurities Target Reagent: 4-Iodobenzenesulfonyl Chloride (CAS: 98-61-3) Audience: Medicinal Chemists, Process Chemists, and Purification Specialists

Executive Summary & Decision Matrix

The Challenge: 4-Iodobenzenesulfonyl chloride (4-I-BsCl) is a highly reactive electrophile used to synthesize sulfonamides. However, unreacted excess reagent is problematic because:

  • Chromatographic Co-elution: Its polarity (Rf) often mimics the resulting sulfonamide, causing "streaking" or overlap on silica.

  • Stability: It slowly hydrolyzes to 4-iodobenzenesulfonic acid, creating acidic impurities that degrade sensitive scaffolds.

  • Lipophilicity: The iodine atom increases lipophilicity compared to standard benzenesulfonyl chlorides, making aqueous extraction slower if not optimized.

Selection Guide: Use the decision tree below to select the optimal removal strategy based on your reaction scale and product stability.

RemovalStrategy Start Start: Excess 4-I-BsCl Present ScaleCheck Reaction Scale? Start->ScaleCheck StabilityCheck Is Product Acid/Base Sensitive? ScaleCheck->StabilityCheck < 5 grams MethodA Method A: DMAP-Catalyzed Hydrolysis + Basic Wash (Best for >5g, Stable Products) ScaleCheck->MethodA > 5 grams (Cost Effective) StabilityCheck->MethodA No (Standard Workup) MethodB Method B: Solid-Phase Scavenging (Best for <1g, High Throughput) StabilityCheck->MethodB Yes (Avoid Aqueous Workup) MethodC Method C: Nucleophilic Quench (Pre-Chromatography) MethodA->MethodC If LLE Fails/Emulsion

Figure 1: Strategic decision tree for selecting the purification method based on scale and chemical sensitivity.

Method A: DMAP-Catalyzed Hydrolysis (Liquid-Liquid Extraction)

Best For: Standard organic synthesis, scales >100 mg, cost-sensitive projects.

The Mechanism (Expert Insight)

Simple water washing is often insufficient because 4-I-BsCl is lipophilic and hydrolyzes slowly at neutral pH. To force the impurity into the aqueous layer, we must convert the lipophilic chloride into the hydrophilic sulfonate salt .

We utilize DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP attacks the sulfonyl sulfur to form a highly reactive N-sulfonylpyridinium intermediate, which is then rapidly hydrolyzed by hydroxide ions [1].

Protocol

Reagents:

  • DMAP (0.1 – 0.2 equiv)

  • 1M NaOH or Saturated NaHCO₃ (for base-sensitive substrates)

  • Organic Solvent (DCM or EtOAc)[1][2]

Step-by-Step:

  • Quench: Upon reaction completion, add 0.1 equiv DMAP and 5 equivalents of water to the reaction mixture.

  • Hydrolysis: Stir vigorously for 15–30 minutes.

    • Note: If the reaction solvent is anhydrous (e.g., dry THF), add a co-solvent like EtOAc to facilitate phase mixing.

  • Basify: Add 1M NaOH (or sat. NaHCO₃) until the aqueous pH is >10.

    • Why? The pKa of benzenesulfonic acid is ~ -2.8. The iodine substituent makes it slightly more acidic. High pH ensures complete deprotonation to the sulfonate anion (

      
      ), which is insoluble in organic solvents [2].
      
  • Extraction: Transfer to a separatory funnel.

    • Organic Layer: Contains Product + Unreacted Amine.

    • Aqueous Layer: Contains Sodium 4-iodobenzenesulfonate + DMAP + Salts.

  • Wash: Wash the organic layer 2x with 1M NaOH/NaHCO₃ to ensure all sulfonate is removed.

  • Dry: Dry organic layer over Na₂SO₄ and concentrate.

Troubleshooting Method A
IssuePossible CauseSolution
Impurity Persists Hydrolysis incomplete due to lipophilicity of Iodo-group.Add methanol (5-10% v/v) to the quench to form the methyl sulfonate ester (easier to separate) or increase DMAP load.
Emulsion Forms Amphiphilic nature of the sulfonamide product.Add brine to the aqueous layer or filter the biphasic mixture through a pad of Celite before separation.
Product Loss Product has acidic protons (e.g., phenol, carboxylic acid).Do not use NaOH. Use saturated NaHCO₃ (pH ~8.5) or switch to Method B .

Method B: Solid-Phase Scavenging (Resin Capture)

Best For: High-throughput screening (HTS), parallel synthesis, medicinal chemistry (<1g), and avoiding aqueous workup.

The Mechanism

This method uses a polymer-supported amine (e.g., Trisamine or Morpholine) to react with the excess sulfonyl chloride. The impurity becomes covalently bound to the insoluble bead, which is removed via filtration. This is superior to LLE for 4-I-BsCl because it avoids the solubility issues of the iodine atom [3].

ScavengingMechanism Resin PS-Trisamine (Solid Bead) Complex Covalent Sulfonamide-Resin (Insoluble) Resin->Complex + Impurity Impurity 4-I-BsCl (Solution) Impurity->Complex Product Pure Product (Filtrate) Complex->Product Filtration

Figure 2: Mechanism of solid-phase scavenging. The impurity is physically removed from the solution.

Protocol

Reagents:

  • PS-Trisamine (Resin loading typically 3–4 mmol/g).

  • Alternative: PS-NMM (Morpholine) or PS-DIEA (for acid scavenging).

Step-by-Step:

  • Calculate: Determine the theoretical excess of 4-I-BsCl (e.g., if you used 1.5 equiv in the reaction, you have 0.5 equiv excess).

  • Add Resin: Add 2–3 equivalents of PS-Trisamine relative to the excess chloride.[2]

  • Agitate: Shake gently (orbital shaker) for 2–4 hours at room temperature.

    • Warning: Do not use magnetic stirring bars; they grind the resin beads, creating fine particulates that clog filters.

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

  • Wash: Rinse the resin cake with DCM or THF to recover any entrained product.

  • Concentrate: Evaporate the filtrate.

Method C: Chromatographic Pre-treatment (The "Shift" Strategy)

Best For: When LLE fails and Scavenging resins are unavailable.

Concept: If 4-I-BsCl co-elutes with your product on TLC/LC, you must chemically alter it before the column.

  • Quench with N,N-dimethylethylenediamine: This forms a highly basic sulfonamide tail.

  • Acid Wash: The new impurity will now protonate and partition into water (reverse of Method A).

  • Alternative: Quench with Methanol/Pyridine . This forms the methyl sulfonate ester. While still lipophilic, the Rf of the ester is usually significantly different from the sulfonyl chloride, allowing separation on silica [4].

Comparative Data Summary

MetricMethod A: Hydrolysis/LLEMethod B: Scavenging ResinMethod C: Pre-Column Quench
Cost Low ($)High (

$)
Medium (

)
Time 30-45 mins2-4 hours (passive)1 hour
Scalability Excellent (>1kg)Poor (<10g)Good
4-I-BsCl Removal >95%>99%>90%
Risk Emulsions; pH sensitivityNon-specific binding (rare)New impurity generation

Frequently Asked Questions (FAQ)

Q: The 4-iodobenzenesulfonyl chloride seems to be precipitating during my aqueous workup. What is happening? A: 4-I-BsCl is a solid (mp 80–82°C) with low water solubility. If you use a cold aqueous quench without enough organic solvent, it may crystallize before it hydrolyzes.

  • Fix: Ensure you have enough DCM or EtOAc to keep the organic phase homogeneous during the quench. Warm the biphasic mixture slightly (35°C) to accelerate hydrolysis.

Q: Can I use this guide for 4-Iodobenzenesulfonyl fluoride? A: No. Sulfonyl fluorides are much more stable to hydrolysis (SuFEx chemistry). Basic hydrolysis will be too slow. You must use specific scavengers or chromatography for fluorides.

Q: Will the iodine atom survive the basic hydrolysis conditions? A: Yes. The C-I bond on the aromatic ring is stable to 1M NaOH at room temperature. However, avoid using transition metals (Pd, Cu) in the quenching step, as they could catalyze dehalogenation or coupling in the presence of base.

Q: I see a new spot on TLC at the baseline after workup. Is that my product decomposing? A: Likely not. That is the 4-iodobenzenesulfonic acid (or its salt). It stays at the baseline in standard organic TLC systems (Hex/EtOAc). If it appears in your organic layer, your pH was not basic enough. Add more NaOH and re-extract.

References

  • Org. Lett. 2011, 13, 4, 668–671.[3] The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides.[3][4]Link

  • BenchChem Technical Support. Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). (General procedure applicable to 4-Iodo analog). Link

  • Biotage. Solid Supported Scavengers - User Guide.Link

  • ResearchGate. Purification of sulfonamides from sulfonyl chloride impurities.Link

Sources

Technical Support Center: Column Chromatography Purification of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide using silica gel column chromatography. It is designed for researchers and drug development professionals to navigate common challenges and optimize separation efficiency.

Section 1: Frequently Asked Questions (FAQs) - Experimental Setup

This section addresses foundational questions regarding the initial setup and development of a purification method for the target compound.

Q1: What is the most appropriate stationary phase for this purification?

A: For this compound, standard silica gel 60 with a particle size of 230–400 mesh (ASTM) is the recommended stationary phase.[1] Its polarity and slightly acidic nature are well-suited for separating moderately polar aromatic sulfonamides from common non-polar and highly polar impurities.

  • Causality: Silica gel's surface is covered in silanol groups (Si-OH), which are polar and can form hydrogen bonds. The sulfonamide and methoxy groups of the target molecule will interact with these sites, allowing for separation based on polarity. If compound instability on silica is suspected (see Troubleshooting Q3), neutral or basic alumina can be considered as an alternative, though it may require re-optimization of the mobile phase.[2][3]

Q2: How should I develop an effective mobile phase (eluent) for the separation?

A: The ideal mobile phase should be developed using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf value typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or requiring excessive solvent.

  • Recommended Starting Solvent Systems for TLC Analysis:

    • Hexane/Ethyl Acetate: Start with a 4:1 ratio and gradually increase the proportion of ethyl acetate (e.g., 3:1, 2:1) to increase polarity. This system is excellent for separating compounds of low to moderate polarity.[4][5][6]

    • Dichloromethane/Methanol: If the compound is too polar for the Hexane/EtOAc system (Rf remains near the baseline), switch to a DCM-based system. Start with 1-2% methanol in dichloromethane and increase the methanol concentration as needed.[3]

Q3: How do I prepare the crude sample for loading onto the column?

A: Proper sample loading is critical to achieving sharp bands and good separation. The preferred method is dry loading .

  • Protocol:

    • Dissolve your crude product in a minimal amount of a polar solvent in which it is highly soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (typically 1-2 times the weight of the crude material) to this solution.

    • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.[7]

    • Gently layer this powder on top of the packed column. This technique prevents the dissolution of the upper layer of the column bed and ensures a narrow starting band.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Q1: My product and an impurity are co-eluting or have very similar Rf values (ΔRf < 0.1). How can I improve the separation?

A: This indicates that the selectivity of your solvent system is insufficient. Simply increasing or decreasing the polarity of the current system is unlikely to resolve the issue. You must change the composition of the mobile phase.

  • Solution 1: Change Solvent Class. The interactions between your compounds, the silica, and the solvent dictate the separation. Different solvents interact in different ways.

    • If you are using Hexane/Ethyl Acetate, try switching to a system containing dichloromethane (DCM) or toluene. For aromatic compounds, incorporating toluene can introduce π-π stacking interactions, which can significantly alter the relative elution order compared to a simple polar/non-polar system.[3]

  • Solution 2: Use a Ternary Mixture. Adding a third solvent in a small quantity can dramatically improve separation. For instance, in a Hexane/EtOAc system, adding 1-5% methanol or acetone can fine-tune the polarity and selectivity.

Q2: The spots on my TLC plate are streaking or "tailing." Will this affect my column?

A: Yes, tailing on TLC is a strong indicator of poor separation and broad, overlapping bands on the column. This is often caused by the interaction of acidic or basic functional groups with the silica gel.[2] The sulfonamide N-H is weakly acidic, and potential impurities like unreacted 4-methoxybenzylamine are basic.

  • Solution: Add a modifier to your mobile phase to suppress these unwanted interactions.

    • For Basic Impurities (e.g., leftover amine): Add 0.5-1% triethylamine (NEt3) or ammonia to your eluent.[8] The basic modifier will neutralize the acidic silanol groups on the silica surface, preventing the basic impurity from sticking and streaking.

    • For Acidic Tailing: While less common for this specific molecule unless acidic byproducts are present, adding 0.5-1% acetic acid (AcOH) or formic acid to the eluent can improve the peak shape of acidic compounds.

Q3: My compound seems to be decomposing on the column, resulting in a low yield and multiple new spots in the collected fractions.

A: This suggests your compound is unstable on the acidic silica gel.[2] Some complex organic molecules, particularly those with sensitive functional groups, can degrade during prolonged contact with silica.[4]

  • Step 1: Confirm Instability with 2D TLC.

    • Spot your crude mixture on a TLC plate and run it in your chosen solvent system.

    • Remove the plate, dry it completely, and then rotate it 90 degrees.

    • Run the plate again in the same solvent system.

    • If the compound is stable, all spots will align on a 45-degree diagonal. If new spots appear off this diagonal, it confirms decomposition on the silica.[2]

  • Solution 1: Deactivate the Silica. Before packing, prepare a slurry of your silica gel in the mobile phase and add 1% triethylamine. This will neutralize the most acidic sites.

  • Solution 2: Switch to an Alternative Stationary Phase. Pack the column with neutral alumina, which is less acidic than silica and often gentler on sensitive compounds.[3]

  • Solution 3: Work Quickly. Use flash chromatography with applied pressure to minimize the time the compound spends on the column.

Q4: I have very poor recovery of my product. It seems to have irreversibly stuck to the column.

A: This happens when the compound is more polar than anticipated or when highly polar byproducts bind strongly to the silica.

  • Solution 1: Use a "Kicker" Solvent. After you have finished eluting with your primary mobile phase, flush the column with a much more polar solvent. A mixture of 5-10% methanol in dichloromethane is highly effective at eluting polar compounds that are strongly adsorbed to silica.[3]

  • Solution 2: Check All Fractions. Ensure you are not prematurely stopping the collection of fractions. Use TLC to check every fraction, as broad bands can sometimes lead to very dilute concentrations that are not easily visible.[2]

Section 3: Recommended Protocol & Data Summary

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate 2:1) that gives a target Rf of ~0.3 for this compound.

  • Column Packing:

    • Select a glass column with a diameter such that the silica height is about 10-15 times the diameter.

    • Fill the column halfway with the non-polar component of your eluent (e.g., Hexane).

    • Prepare a slurry of silica gel (approx. 50-100 times the weight of your crude sample) in the mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dry load the sample onto the column as described in FAQ Q3.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. Use air pressure to maintain a steady flow rate (eluent should be dripping at a rate of 1-2 drops per second).

    • Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Data Summary Table
ParameterRecommended SettingRationale & Notes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard choice for moderately polar aromatic compounds.[1]
Mobile Phase (Initial) Hexane / Ethyl Acetate (EtOAc)Start at 4:1 and increase EtOAc. Good for resolving less polar impurities.[6][9]
Mobile Phase (Alternative) Dichloromethane (DCM) / Methanol (MeOH)Use if compound Rf is too low in Hex/EtOAc. Start at 1-2% MeOH.[3]
Target Rf 0.25 - 0.35Optimal range for good separation and reasonable elution time.
Sample Loading Ratio 1:50 to 1:100 (Crude:Silica by weight)Prevents column overloading and ensures good separation.
TLC Visualization UV Lamp at 254 nmAromatic rings in the molecule are strong UV chromophores.[8]

Section 4: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the purification process.

TroubleshootingWorkflow Start Problem Observed During Purification Prob_PoorSep Poor Separation (ΔRf < 0.1) Start->Prob_PoorSep Prob_Tailing Streaking / Tailing on TLC Start->Prob_Tailing Prob_LowYield Low Recovery / Product Stuck Start->Prob_LowYield Prob_Decomp New Spots Appear (Decomposition) Start->Prob_Decomp Sol_ChangeSolvent Change Solvent System (e.g., Hex/EtOAc -> DCM/Toluene) Prob_PoorSep->Sol_ChangeSolvent Selectivity Issue Sol_Modifier Add Modifier to Eluent (e.g., 0.5% NEt3 or AcOH) Prob_Tailing->Sol_Modifier Acid/Base Interaction Sol_Flush Flush Column with Polar Solvent (e.g., 10% MeOH/DCM) Prob_LowYield->Sol_Flush High Polarity Issue Sol_2DTLC Confirm with 2D TLC Prob_Decomp->Sol_2DTLC Check Stability Sol_ChangeStationary Switch to Alumina or Deactivate Silica Sol_2DTLC->Sol_ChangeStationary If Unstable

Caption: A workflow diagram for troubleshooting common column chromatography issues.

References

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. (2024). MDPI. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. (2009). FSIS.USDA.gov. Available at: [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). PMC. Available at: [Link]

  • Detection of sulfonamides in chicken muscle by thin layer chromatography. (2014). Available at: [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of M. (2017). ACS Publications. Available at: [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. Available at: [Link]

  • TLC of Sulfonamides. (2013). ResearchGate. Available at: [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC. Available at: [Link]

  • Selection of a mobile phase for the separation of sulfanilamide mixtures. ResearchGate. Available at: [Link]

  • Troubleshooting Flash Chromatography. University of Rochester. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available at: [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2025). Reddit. Available at: [Link]

  • Supplementary Materials. Available at: [Link]

  • Supporting information. (2025). Beilstein Journals. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. Available at: [Link]

  • Supplementary Information. Cardiff University. Available at: [Link]

  • Iodoindenes: Synthesis and application to cross-coupling. Available at: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry. Available at: [Link]

  • 4-Methoxybenzenesulfonamide. PubChem - NIH. Available at: [Link]

  • N-(4-Methoxybenzoyl)benzenesulfonamide. PMC - PubMed Central. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]

  • Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines, followed by 1,6- Conjugate Addition to para-Quinone Methides: An efficient access to unsymmetrical Diarylindolylmethanes. The Royal Society of Chemistry. Available at: [Link]

  • 4-Iodobenzenesulfonamide. PubChem. Available at: [Link]

  • (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. Available at: [Link]

Sources

Avoiding catalyst poisoning in cross-coupling of aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Unit | Ticket #AI-53-I

Mission: To provide field-validated troubleshooting for palladium-catalyzed cross-coupling of aryl iodides, specifically addressing catalyst deactivation ("poisoning") mechanisms unique to iodide-based electrophiles.

Module 1: Diagnostic Triage

"Is my catalyst dead or just resting?"

Before altering reaction parameters, you must distinguish between catalyst poisoning (irreversible deactivation or deep off-cycle equilibrium) and kinetic stalling (slow turnover).

The "Standard Addition" Self-Validation Protocol

Do not guess. Perform this split-test to diagnose the root cause of stalling.

Protocol:

  • Split: Take your stalled reaction mixture (e.g., 50% conversion) and split it into two vials (A and B).

  • Spike (Vial A): Add 10 mol% fresh catalyst and ligand.

  • Control (Vial B): Add nothing (or solvent blank).

  • Monitor: Heat both for 1 hour.

Observation in Vial ADiagnosisTechnical Explanation
No new product formed Product/Byproduct Inhibition The accumulated byproduct (likely

or product) is actively inhibiting the catalyst. Adding fresh Pd doesn't help because it immediately gets poisoned by the excess inhibitor.
Burst of activity, then stall Substrate/Reagent Poisoning Impurities in your starting material (e.g., Cu, S, or oxidizing agents) are killing the catalyst.
Full conversion achieved Thermal Instability The original catalyst decomposed (Pd black formation) due to thermal stress or ligand dissociation. The reaction environment is fine; the catalyst just "died of old age."

Module 2: The "Iodide Effect"

Why Aryl Iodides are both the best and worst substrates.

The Paradox: Aryl iodides undergo oxidative addition faster than bromides or chlorides, yet they often give lower turnover numbers (TON).

The Mechanism: Unlike bromide or chloride, the iodide anion (


) is a soft, highly polarizable ligand with a strong affinity for Palladium(II). As the reaction progresses, the concentration of free iodide increases, pushing the catalyst into inactive "off-cycle" resting states.
Visualizing the Trap

The diagram below illustrates how iodide bridges form stable dimers or anionic clusters, removing active Pd from the cycle.

IodidePoisoning Pd0 Pd(0)L2 (Active) OxAdd Ar-Pd(II)-I (Intermediate) Pd0->OxAdd Ar-I (Fast) Product Product + Pd(0) OxAdd->Product Transmetallation Reductive Elim. Dimer [Ar-Pd(μ-I)]2 (Inactive Dimer) OxAdd->Dimer High [Pd] Anionic [Ar-Pd-I3]2- (Anionic Cluster) OxAdd->Anionic High [I-] Dimer->OxAdd Slow Equilibrium

Figure 1: The "Iodide Trap." High concentrations of iodide drive the active oxidative addition intermediate into inactive dimers or anionic species, effectively pausing the reaction.

Module 3: Mitigation Protocols

Corrective Actions for Iodide Poisoning
Protocol A: The "Silver Bullet" (Halide Scavenging)

Logic: Silver salts react with free iodide to form insoluble AgI (


). This physically removes the poison from the solution, forcing the equilibrium back toward the active monomeric Pd species.

Recommended Additives:

  • AgOTf (Silver Triflate): Soluble in organic solvents; highly effective but hygroscopic.

  • Ag2CO3 (Silver Carbonate): Acts as both base and scavenger.

  • Ag3PO4: Milder alternative.[1]

Step-by-Step Implementation:

  • Screen: Run a parallel micro-reaction adding 1.1 equivalents of Ag salt relative to the Aryl Iodide.

  • Observation: Look for a yellow precipitate (AgI). This confirms the scavenging is working.

  • Warning: Silver can sometimes promote homocoupling of the aryl iodide. If you see Ar-Ar dimer, switch to Protocol B.

Protocol B: Ligand Engineering (Steric Bulk)

Logic: The formation of the inactive dimer


 requires two Palladium centers to approach each other. Using extremely bulky ligands creates a "steric wall" that makes dimerization geometrically impossible.

Ligand Selection Guide:

Ligand ClassResistance to I- PoisoningMechanismRecommended For
Triphenylphosphine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
LowSmall cone angle allows easy dimerization.Avoid with Ar-I if possible.
Buchwald Ligands (e.g., XPhos, BrettPhos) HighBiaryl bulk prevents bridging; electron-richness speeds up transmetallation.General purpose Ar-I coupling.[2]
NHC (e.g., PEPPSI-IPr) Very HighStrong

-donation and "umbrella" sterics stabilize monomeric Pd-I species.
Difficult, hindered substrates.[3]
Protocol C: Solubility Control (The "Salting Out" Method)

Logic: If you cannot use silver, choose a solvent system where the iodide salt byproduct (e.g., NaI or KI) is insoluble . If the salt precipitates out, it cannot re-enter the coordination sphere of the metal.

  • Good Solvents (NaI precipitates): Toluene, Dioxane (non-polar).

  • Bad Solvents (NaI dissolves): DMF, DMAc, NMP (highly polar).

  • The Switch: If using DMF, try a mixture of Toluene/DMF (10:1) to encourage precipitation.

Module 4: Functional Group Interference

"The Heterocycle Imposter"

Certain functional groups in your substrate can mimic iodide, binding to Pd and poisoning it.[3] This is common in drug discovery scaffolds.

Common Culprits:

  • Pyridines/Imidazoles: The

    
     nitrogen is a competitive ligand.
    
  • Thiols/Thioethers: Sulfur poisons Pd rapidly.

Troubleshooting Flowchart:

Troubleshooting Start Reaction Stalled? CheckColor Is solution black? Start->CheckColor PdBlack Pd Black Formation (Ligand Detachment) CheckColor->PdBlack Yes CheckSubstrate Substrate has N/S heteroatoms? CheckColor->CheckSubstrate No (remains clear/orange) AddLigand Solution: Increase Ligand/Pd ratio or use NHC PdBlack->AddLigand CheckSubstrate->AddLigand Yes (Competitive Binding) AddSilver Solution: Add AgOTf to scavenge I- CheckSubstrate->AddSilver No

Figure 2: Decision matrix for distinguishing between aggregation (Pd Black) and ligand poisoning.

FAQ: Frequently Asked Questions

Q: Why does my reaction work with Ar-Br but fail with Ar-I? A: This is the classic "Iodide Effect." While Ar-I adds to Pd(0) faster, the resulting Pd-I bond is stronger and the iodide anion is a better bridging ligand than bromide. This stabilizes the resting state too much, preventing the catalyst from turning over. Switch to a bulkier ligand (e.g.,


) or add a silver salt.

Q: Can I just add more catalyst? A: Rarely. If the poisoning is due to iodide accumulation (product inhibition), adding more catalyst just provides more fodder for the poison. You must remove the poison (Ag salts) or prevent its binding (better ligands).

Q: My reaction turns black immediately. Is this poisoning? A: This is decomposition , not necessarily poisoning. "Palladium Black" is the aggregation of Pd(0) nanoparticles. It means your ligand is not stabilizing the metal effectively.[4]

  • Fix: Increase the Ligand:Metal ratio (e.g., from 2:1 to 4:1) or switch to a stronger binding ligand like an NHC.

References

  • Fagnou, K., et al. (2005).[3] "Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions." Journal of the American Chemical Society.[5] (Demonstrates the inhibitory effect of iodide and the restoration of activity using silver salts).

  • Hartwig, J. F., et al. (2009). "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society.[5] (Details the mechanism of iodide inhibition in Buchwald-Hartwig couplings).

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal. (Validation of NHC ligands resisting deactivation).

  • Ananikov, V. P., et al. (2012). "The 'Cocktail' of Catalysts: Dynamic Transformation of Palladium Complexes." ACS Catalysis.[6] (Mechanistic insight into Pd-black formation and leaching).

Sources

Technical Support Center: Scale-up Synthesis of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot or commercial scale. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, efficient, and scalable process.

I. Reaction Overview and Core Challenges

The synthesis of this compound typically involves the reaction of 4-iodobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base.[1][2] While straightforward on a lab scale, scaling up introduces significant challenges related to reaction kinetics, heat management, and impurity control.[3]

Reaction Scheme:

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Problem 1: Low or Inconsistent Yield

A significant drop in yield compared to lab-scale synthesis is a common scale-up issue.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Incomplete Reaction Monitor Reaction Progress: Utilize analytical techniques like HPLC or TLC to track the consumption of starting materials.[3] Optimize Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" and incomplete reactions. Evaluate and optimize the agitator speed and design for the larger vessel.[3]
Side Reactions Precise Temperature Control: Exothermic reactions can be difficult to manage on a larger scale.[3] Implement robust temperature monitoring and control systems to prevent runaway reactions and the formation of byproducts.[3] Raw Material Quality: Impurities in starting materials can catalyze side reactions.[3] Ensure thorough analysis of raw materials for any interfering impurities.
Product Loss During Workup Optimize Extraction and Crystallization: Protocols for extraction and crystallization may need to be re-optimized for larger volumes. For crystallization, a controlled cooling rate is crucial to maximize product recovery.[3]
Problem 2: Product Purity Below Specification

The impurity profile can change significantly during scale-up.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Process-Related Impurities Re-evaluate Reaction Parameters: Higher rates of side reactions can occur at a larger scale. Re-optimize temperature, reaction time, and reagent stoichiometry.[3]
Product Degradation Assess Product Stability: The longer processing times associated with scale-up can lead to product degradation. Investigate the stability of the product under the scaled-up process conditions and consider milder reaction or workup conditions.[3]
Ineffective Purification Analyze Impurity Profile: Identify challenging impurities through techniques like LC-MS.[4][5] Modify Purification Method: If crystallization is ineffective, consider alternative solvents or solvent mixtures. In some cases, chromatography may be necessary, though it can be challenging for large-scale production.[1]
Problem 3: Difficult Product Isolation

The physical properties of the product can pose challenges during filtration and drying.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Poor Crystal Morphology Optimize Crystallization: If the product crystallizes as fine needles or an oil, it can be difficult to filter.[3] Slowing the cooling rate or using a seeded crystallization process can promote the growth of larger, more easily filterable crystals.[3] Screening different crystallization solvents is also recommended.[3]
Experimental Workflow: Troubleshooting Low Purity

G cluster_0 Purity Below Specification start Low Purity Detected (e.g., by HPLC) impurity_id Identify Impurities (LC-MS, NMR) start->impurity_id source_analysis Determine Impurity Source impurity_id->source_analysis unreacted_sm Unreacted Starting Materials source_analysis->unreacted_sm If source is... side_product Side-Reaction Products source_analysis->side_product If source is... degradation Degradation Products source_analysis->degradation If source is... reoptimize_reaction Re-optimize Reaction Conditions (Temp, Time, Stoichiometry) unreacted_sm->reoptimize_reaction side_product->reoptimize_reaction stability_study Conduct Stability Study degradation->stability_study final_purity_check Final Purity Analysis reoptimize_reaction->final_purity_check reoptimize_workup Re-optimize Workup/Purification (Crystallization Solvent, pH) reoptimize_workup->final_purity_check stability_study->reoptimize_workup final_purity_check->impurity_id Fail pass Purity Meets Specification final_purity_check->pass Pass

Caption: A decision tree for troubleshooting low product purity.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the reaction scale-up?

A1: The most critical parameters are:

  • Temperature: Due to the exothermic nature of the reaction, precise temperature control is essential to prevent side reactions and ensure safety.[3]

  • Mixing: Homogeneous mixing is crucial for consistent reaction rates and to avoid localized concentration gradients.[3]

  • Rate of Addition: The rate at which 4-iodobenzenesulfonyl chloride is added to the reaction mixture should be carefully controlled to manage the exotherm.

Q2: How does the choice of base impact the reaction on a larger scale?

A2: The choice of base can affect reaction rate, yield, and impurity profile. While a variety of organic and inorganic bases can be used, their handling and safety profiles become more critical at scale. For instance, while pyridine is effective, its toxicity and odor may be problematic in a large-scale setting. Aqueous bases like sodium carbonate or potassium carbonate are often preferred for their lower cost and easier handling.[2]

Q3: What are the common impurities to watch for?

A3: Common impurities can include:

  • Unreacted starting materials (4-iodobenzenesulfonyl chloride and 4-methoxybenzylamine).

  • The hydrolysis product of the sulfonyl chloride, 4-iodobenzenesulfonic acid.

  • Products of over-reaction or side reactions, which can be complex and may require structural elucidation.

Q4: What are the recommended analytical methods for in-process control and final product analysis?

A4:

  • In-Process Control: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to monitor the progress of the reaction.[3][5]

  • Final Product Analysis: For final product purity and characterization, HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4][5]

Q5: What are the key safety considerations for this synthesis at scale?

A5:

  • Handling of 4-iodobenzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive.[6] Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Exothermic Reaction: The potential for a runaway reaction must be managed with a robust cooling system and emergency protocols.[3]

  • Solvent Handling: Use of flammable organic solvents requires adherence to all safety guidelines for storage and handling.

General Synthesis and Purification Protocol

Synthesis:

  • In a suitable reactor, dissolve 4-methoxybenzylamine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of 4-iodobenzenesulfonyl chloride (1.05 eq) in the same solvent, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC or TLC.

Workup and Purification:

  • Quench the reaction with water.

  • Separate the organic layer, and wash with dilute acid (e.g., 1M HCl), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[1][7]

IV. References

  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem.

  • Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem.

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC.

  • Challenges in the scale-up synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide - Benchchem.

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - Taylor & Francis.

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

  • Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide - Benchchem.

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - Darcy & Roy Press.

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate.

  • Sulfonamide-impurities - Pharmaffiliates.

  • Electronic Supplementary Information - The Royal Society of Chemistry.

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal.

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing.

  • Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery.

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.

  • Modular Two-Step Route to Sulfondiimidamides - PMC.

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC.

  • 4-Iodobenzenesulfonyl chloride 95 98-61-3 - Sigma-Aldrich.

  • 4-Iodobenzenesulfonamide, 95%, Thermo Scientific.

  • Synthesis of 4-methoxybenzenesulfonamide - PrepChem.com.

  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent - The Royal Society of Chemistry.

  • N-(4-Methoxybenzoyl)benzenesulfonamide - PMC - PubMed Central.

  • 4-Iodobenzenesulfonyl Chloride | 98-61-3 | Tokyo Chemical Industry Co., Ltd.(APAC).

  • (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - ResearchGate.

  • 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem.

  • N-(2-Йодфенил)-N-метил(метоксикарбонл)метансульфонамид (56) - Beilstein Journals.

  • 4 - Organic Syntheses Procedure.

  • 4-Iodobenzenesulfonyl Chloride, 5G - Labscoop.

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent.

  • Application Notes & Protocols: Purification of N-(4-ethoxyphenyl)ethanesulfonamide - Benchchem.

  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents.

  • Novel Analytical Methods to Verify Effectiveness of Cleaning Processes - Thermo Fisher Scientific.

  • US2777844A - Sulfonamide purification process - Google Patents.

Sources

Validation & Comparative

1H NMR chemical shifts of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization and Solvent-Dependent NMR Profiling of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Structural Biologists, and Drug Discovery Researchers.

Executive Summary: The Strategic Utility of the Scaffold

In medicinal chemistry, This compound represents a high-value "dual-gateway" intermediate. It serves two distinct strategic functions in drug design:

  • The Aryl Iodide Handle: The para-iodo position is a prime candidate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), offering higher reactivity than its bromo- or chloro-analogs.

  • The PMB "Safety Catch": The p-methoxybenzyl (PMB) group protects the sulfonamide nitrogen, preventing unwanted N-alkylation during base-mediated steps, while improving solubility in organic solvents compared to the free sulfonamide (

    
    ).
    

This guide provides a definitive analysis of its


 NMR signature, contrasting its spectral performance in 

versus

, and evaluating its stability relative to alternative protecting groups.

Synthesis & Structural Logic

To understand the NMR splitting patterns, one must visualize the assembly of the molecule. The synthesis typically involves the nucleophilic attack of 4-methoxybenzylamine on 4-iodobenzenesulfonyl chloride.

Experimental Workflow

The following diagram outlines the synthesis and the subsequent divergent pathways for derivatization or deprotection.

SynthesisPath SM1 4-Iodobenzenesulfonyl chloride Product TARGET MOLECULE 4-iodo-N-(4-methoxybenzyl) benzenesulfonamide SM1->Product Sulfonylation SM2 4-Methoxybenzylamine SM2->Product Base Base (Et3N or Na2CO3) DCM or THF Base->Product Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Product->Suzuki Functionalization Deprotect PMB Cleavage (TFA or CAN) Product->Deprotect Deprotection

Figure 1: Synthesis and utility pathway. The target molecule acts as a stable scaffold for cross-coupling before the PMB group is removed.

Comparative NMR Analysis: Solvent Effects

The choice of solvent is critical for this molecule. Sulfonamide protons (


) are notoriously difficult to observe in Chloroform-d (

) due to quadrupole broadening and exchange processes. Dimethyl sulfoxide-d6 (

) is the superior alternative for full structural validation.
Comparative Chemical Shift Table
FragmentProton Type

in

(ppm)

in

(ppm)
MultiplicityDiagnostic Note
Sulfonyl Ar-H Ortho to I7.85 – 7.907.95 – 8.00Doublet (

Hz)
Deshielded by Iodine (heavy atom effect).
Sulfonyl Ar-H Ortho to

7.50 – 7.557.55 – 7.60Doublet (

Hz)
AA'BB' system part 1.
PMB Ar-H Ortho to

7.10 – 7.157.15 – 7.20Doublet (

Hz)
AA'BB' system part 2.
PMB Ar-H Ortho to OMe6.75 – 6.856.80 – 6.90Doublet (

Hz)
Shielded by electron-donating OMe.
NH Sulfonamide4.60 – 5.00 8.00 – 8.20 Broad / Triplet Key Differentiator (see below).
Benzylic

4.05 – 4.153.90 – 4.00Doublet (in DMSO)Couples with NH in DMSO.
Methoxy

3.75 – 3.803.70 – 3.75SingletStrong, sharp diagnostic peak.
Detailed Performance Analysis
1. The "Invisible" NH in Chloroform

In


, the acidic sulfonamide proton undergoes rapid chemical exchange with trace water or interacts weakly with the solvent.
  • Observation: The signal often appears as a broad, flattened hump around 4.8 ppm or is entirely invisible.

  • Consequence: You cannot confirm the integrity of the sulfonamide linkage. The benzylic

    
     usually appears as a singlet because the 
    
    
    
    coupling is washed out by exchange.
2. The "Diagnostic" Triplet in DMSO

 is a strong hydrogen bond acceptor. It "locks" the sulfonamide NH in place, slowing down the exchange rate.
  • Observation: The NH appears as a sharp triplet at

    
     ppm.
    
  • Coupling: This triplet arises from coupling to the adjacent benzylic

    
     protons (
    
    
    
    Hz). Consequently, the benzylic
    
    
    transforms from a singlet (in
    
    
    ) to a clear doublet in DMSO.
  • Verdict: DMSO-d6 is the mandatory solvent for full characterization of this intermediate.

Performance Comparison: PMB vs. Alternatives

Why use the 4-methoxybenzyl (PMB) group over a simple Benzyl (Bn) or Methyl group?

1. Cleavage Efficiency (The "Performance" Metric)

The PMB group is electron-rich due to the methoxy substituent. This makes it significantly more labile (reactive) toward oxidative cleavage compared to a standard benzyl group.

FeaturePMB-Protected (Product)Benzyl-Protected (Alternative)Free Sulfonamide (

)
Deprotection Cond. Mild Oxidative (CAN or DDQ) or Strong Acid (TFA).Harsh (HBr/AcOH or Pd/C Hydrogenation).N/A
Solubility High (DCM, EtOAc).High.Low/Moderate.
N-Alkylation Risk Low (Protected).Low (Protected).[1]High (Competes in reactions).
2. Mechanistic Insight: The Oxidative Release

The PMB group's performance superiority lies in its ability to be removed orthogonally. While a benzyl group often requires hydrogenolysis (which would strip off the Iodine atom—a disaster for this molecule), the PMB group can be removed using Cerium Ammonium Nitrate (CAN) or DDQ, leaving the Aryl-Iodine bond intact.

Deprotection Step1 PMB-Sulfonamide (Electron Rich) Step2 Single Electron Transfer (SET) Reagent: DDQ or CAN Step1->Step2 Step3 Benzylic Cation/Radical Stabilized by -OMe Step2->Step3 Step4 Hydrolysis Step3->Step4 Result Free Sulfonamide + Anisaldehyde Step4->Result

Figure 2: The mechanism of PMB cleavage.[1] The methoxy group stabilizes the intermediate, allowing cleavage conditions that do not destroy the C-I bond.

Experimental Protocol

Method A: Synthesis of the Reference Standard
  • Charge: To a round-bottom flask, add 4-iodobenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM (

    
    ).
    
  • Base: Add Triethylamine (1.5 equiv) and cool to

    
    .
    
  • Addition: Dropwise add 4-methoxybenzylamine (1.05 equiv).

  • Workup: Stir at RT for 2 hours. Wash with

    
     (to remove unreacted amine), then Brine. Dry over 
    
    
    
    .[2]
  • Purification: Recrystallize from Ethanol/Hexanes.

Method B: NMR Sample Preparation
  • Mass: Weigh

    
     of the dried solid.
    
  • Solvent: Add

    
     of 
    
    
    
    (preferred).
  • Acquisition: Run a standard proton sequence (16 scans minimum). Ensure the relaxation delay (

    
    ) is at least 2 seconds to allow full integration of aromatic protons.
    

References

  • Sulfonamide Synthesis & Protection

    • Green, T. W.; Wuts, P. G. M.[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB cleavage conditions).

    • Search Reference: Synthesis of N-(4-methoxybenzyl)benzenesulfonamide derivatives.

  • NMR Solvent Effects (CDCl3 vs DMSO)

    • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[4] Magnetic Resonance in Chemistry, 2006.[4][5]

    • BenchChem.[6] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • Mechanistic Insight (PMB Cleavage)

    • Nishimoto, Y., et al. "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides." ACS Omega, 2021.

Sources

FTIR characteristic peaks for sulfonamide and aryl iodide functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks for Sulfonamide and Aryl Iodide Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug discovery and medicinal chemistry, Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive tool for functional group validation. This guide compares the spectral signatures of Sulfonamides (


, 

) and Aryl Iodides (

).

While sulfonamides exhibit highly diagnostic, intense absorption bands in the mid-IR region (


), aryl iodides present a significant analytical challenge due to their characteristic vibrations falling in the far-IR/fingerprint region (

). This guide details the specific frequencies, mechanistic origins of the peaks, and the specialized experimental protocols required to reliably detect these moieties.

Comparative Spectral Characteristics

The following table summarizes the primary diagnostic peaks. Note the distinct difference in diagnostic reliability: sulfonamides are easily identified by strong


 stretches, whereas aryl iodides require extended-range optics to observe the 

stretch.
Table 1: Characteristic Frequency Comparison
Functional GroupVibration ModeFrequency Range (

)
IntensityDiagnostic Utility
Sulfonamide

(Asymmetric Stretch)

StrongHigh

(Symmetric Stretch)

StrongHigh

(Stretch)

Medium/SharpMedium (Overlaps with amines/amides)

(Stretch)

WeakLow (Obscured in fingerprint)
Aryl Iodide

(Stretch)

Medium/StrongLow (Often below detector cutoff)
Ring Deformation (In-plane)

WeakLow (Non-specific)
Ring Deformation (Out-of-plane)

MediumLow (Requires Far-IR)

Technical Deep Dive: Sulfonamide Signature

The sulfonamide group is electronically distinct due to the tetrahedral geometry of the sulfur atom and the high polarity of the


 bonds.
The Doublet

The most reliable indicators for sulfonamides are the two sulfonyl stretching bands. These arise from the coupling of the two


 bonds:
  • Asymmetric Stretch (

    
    ):  This is typically the stronger of the two bands. It is sensitive to the physical state of the sample; in the solid state (KBr pellet), hydrogen bonding can broaden this peak slightly compared to solution phase spectra.
    
  • Symmetric Stretch (

    
    ):  This band is sharp and intense. The frequency separation between the asymmetric and symmetric stretches (
    
    
    
    ) is a consistent feature that helps distinguish sulfonamides from other sulfonyl compounds like sulfones (
    
    
    ) or sulfonates (
    
    
    ).
The N-H Region
  • Primary Sulfonamides (

    
    ):  Exhibit two distinct bands in the 
    
    
    
    region (asymmetric and symmetric
    
    
    stretching).
  • Secondary Sulfonamides (

    
    ):  Show a single sharp band in the 
    
    
    
    region.
  • Differentiation: Unlike amides, the sulfonamide

    
     stretch is generally sharper and appears at slightly lower frequencies than the free non-hydrogen-bonded amide 
    
    
    
    .

Technical Deep Dive: Aryl Iodide Signature

Identifying an aryl iodide solely by FTIR is technically demanding because the heavy iodine atom shifts the characteristic stretching vibrations to very low frequencies, often outside the standard mid-IR window.

The Heavy Atom Effect

The mass of the iodine atom (


) drastically lowers the frequency of the carbon-halogen stretching vibration according to Hooke's Law:


Where

is the reduced mass. As

increases (C-F

C-I),

decreases.
  • 
     Stretch (
    
    
    
    ):
    For aryl iodides, this peak typically falls between
    
    
    and
    
    
    . This region is often opaque to standard ATR crystals (like ZnSe) or cut off by standard KBr beamsplitters.
  • Ring Vibrations: The presence of Iodine perturbs the aromatic ring "breathing" modes. While typical aromatic

    
     stretches remain at 
    
    
    
    , the heavy atom enhances specific low-frequency ring deformations and out-of-plane bending modes below
    
    
    .

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the choice of sampling technique is critical, particularly for the aryl iodide.

Protocol A: Standard Analysis (Sulfonamides)
  • Technique: Diamond ATR (Attenuated Total Reflectance).[1]

  • Crystal Cutoff:

    
    .
    
  • Validation:

    • Clean crystal with isopropanol; ensure background shows no residual peaks at

      
       or 
      
      
      
      .
    • Apply solid sample; apply high pressure to ensure contact.

    • Check: Look for the "Sulfonyl Doublet" at

      
      . If present, the sulfonamide is confirmed.
      
Protocol B: Extended Range Analysis (Aryl Iodides)
  • Technique: Transmission (CsI Pellet) or Ge-ATR.

  • Why: Standard ZnSe ATR crystals absorb IR radiation below

    
    , effectively blinding the instrument to the 
    
    
    
    stretch. Diamond ATR cuts off near
    
    
    , which may barely show the shoulder of a
    
    
    peak.
  • Preferred Method (CsI Pellet):

    • Matrix: Use Cesium Iodide (CsI) instead of Potassium Bromide (KBr). KBr cuts off at

      
      , but CsI is transparent down to 
      
      
      
      .
    • Ratio: Mix 1-2 mg sample with 200 mg dry CsI. Grind to fine powder.

    • Press: Press into a transparent pellet under vacuum.

    • Validation: Scan from

      
       to 
      
      
      
      . Look for a medium-to-strong band in the
      
      
      window. Absence of this band in a CsI pellet strongly suggests the absence of the C-I bond.

Decision Logic & Workflows

The following diagrams illustrate the logical flow for assigning these peaks and the experimental decision-making process.

Diagram 1: Spectral Assignment Decision Tree

SpectralAssignment Start Unknown Spectrum Analysis CheckRegion1 Check 1350-1300 cm⁻¹ & 1180-1140 cm⁻¹ Start->CheckRegion1 Decision1 Strong Doublet Present? CheckRegion1->Decision1 SulfonamideConfirmed Sulfonamide Group Likely (Verify N-H at 3350 cm⁻¹) Decision1->SulfonamideConfirmed Yes CheckRegion2 Check Low Frequency (< 600 cm⁻¹) Decision1->CheckRegion2 No Decision2 Strong Band at 600-485 cm⁻¹? CheckRegion2->Decision2 ArylIodideConfirmed Aryl Iodide Likely (Requires Extended Range) Decision2->ArylIodideConfirmed Yes Inconclusive Inconclusive / Other Group Decision2->Inconclusive No

Caption: Logic flow for distinguishing Sulfonamide and Aryl Iodide functionalities based on peak hierarchy.

Diagram 2: Experimental Protocol Selection

ProtocolSelection Sample Solid Drug Sample Target Target Moiety? Sample->Target SulfonamidePath Sulfonamide (-SO₂NH-) Target->SulfonamidePath Sulfonamide IodidePath Aryl Iodide (Ar-I) Target->IodidePath Aryl Iodide StdATR Standard Diamond/ZnSe ATR (Range: 4000-600 cm⁻¹) SulfonamidePath->StdATR ExtRange CsI Pellet or Ge ATR (Range: 4000-200 cm⁻¹) IodidePath->ExtRange Result1 Detect SO₂ Stretches (1350/1150 cm⁻¹) StdATR->Result1 Result2 Detect C-I Stretch (500-600 cm⁻¹) ExtRange->Result2

Caption: Workflow for selecting the correct sampling interface to avoid false negatives due to spectral cutoff.

References

  • Royal Society of Chemistry. (2015). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Electronic Supplementary Information. Link

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Jurnal UPI. Link

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Organic Chemistry at CU Boulder. Link

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Link

  • Specac. (n.d.). Choosing the right ATR crystal for FTIR analysis. Link

  • Smith, B. C. (2023).[2] Halogenated Organic Compounds. Spectroscopy Online. Link

Sources

Melting Point & Performance Comparison: N-PMB vs. N-Benzyl 4-Iodobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, I frequently observe researchers struggling with the downstream consequences of protecting group selection. When utilizing 4-iodobenzenesulfonamide as a building block for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), the acidic sulfonamide N-H must be protected to prevent catalyst poisoning.

The choice between an N-benzyl and an N-PMB (p-methoxybenzyl) protecting group is a classic trade-off between crystalline stability and chemical cleavability. This guide objectively compares these two derivatives, focusing on how their structural differences dictate their melting points, crystal lattice energies, and utility in synthetic workflows.

Part 1: Structural Analysis & Causality of Melting Points

The melting point of a crystalline solid is fundamentally governed by its lattice energy, which is a function of molecular symmetry, conformational flexibility, and intermolecular non-covalent interactions.

N-Benzyl-4-iodobenzenesulfonamide

This compound exhibits a sharp, well-defined melting point of 117–118 °C [1]. For structural context, the closely related N-benzyl-p-toluenesulfonamide melts at 114–116 °C[2]. The robust crystal lattice of the unsubstituted benzyl derivative is stabilized by a synergistic network of:

  • Hydrogen Bonding : Strong intermolecular interactions between the sulfonamide N-H donor and the sulfonyl S=O acceptor.

  • Halogen Bonding : The highly polarizable iodine atom acts as an electrophilic region (a 'sigma-hole'), forming contacts with electron-rich regions of adjacent molecules.

  • Pi-Pi Stacking : The unsubstituted benzyl ring allows for highly symmetrical, low-energy face-to-face or edge-to-face aromatic stacking.

N-(4-Methoxybenzyl)-4-iodobenzenesulfonamide (N-PMB)

When transitioning to the PMB derivative, the introduction of the para-methoxy (-OCH₃) group introduces two competing thermodynamic forces:

  • Steric Penalty & Symmetry Disruption : The methoxy group increases the molecular volume and disrupts the highly symmetrical packing of the unsubstituted benzyl ring. This steric bulk prevents tight molecular packing, which inherently lowers the lattice energy.

  • Dipole & Acceptor Addition : Conversely, the oxygen atom of the methoxy group acts as a new hydrogen-bond acceptor and increases the molecular dipole moment, which can forge new intermolecular contacts.

The Verdict : In most sulfonamide series, the steric disruption outweighs the added dipole interactions. Consequently, PMB-protected sulfonamides typically exhibit slightly depressed or broader melting point ranges compared to their unsubstituted benzyl counterparts, making them slightly more challenging to purify via simple recrystallization but vastly superior for solubility in organic solvents.

Part 2: Quantitative Data Comparison

The following table summarizes the physical and chemical properties dictating the performance of both protecting group strategies.

PropertyN-Benzyl-4-iodobenzenesulfonamideN-PMB-4-iodobenzenesulfonamide
Chemical Formula C₁₃H₁₂INO₂SC₁₄H₁₄INO₃S
Molecular Weight 373.21 g/mol 403.24 g/mol
Melting Point 117–118 °C[1]~105–115 °C (Theoretical/Broader range)
H-Bond Donors 1 (N-H)1 (N-H)
H-Bond Acceptors 2 (S=O)3 (S=O, O-CH₃)
Deprotection Profile Harsh (HF, Birch reduction)Mild (TFA, 25 °C)

Part 3: Mechanistic Visualizations

SynthesisWorkflow SM 4-Iodobenzenesulfonyl Chloride (Electrophile) Cond Base (e.g., Et3N, DMAP) Solvent: CH2Cl2, 0 °C to RT SM->Cond Amine1 Benzylamine (Nucleophile) Amine1->Cond Amine2 4-Methoxybenzylamine (Nucleophile) Amine2->Cond Prod1 N-benzyl-4-iodobenzenesulfonamide (MP: 117-118 °C) Cond->Prod1 Pathway A Prod2 N-PMB-4-iodobenzenesulfonamide (Altered Crystal Packing) Cond->Prod2 Pathway B Deprot1 Harsh Deprotection (e.g., HF, Birch Reduction) Prod1->Deprot1 Cleavage Deprot2 Mild Deprotection (e.g., TFA, 25 °C) Prod2->Deprot2 Cleavage

Diagram 1: Synthesis and deprotection pathways for N-benzyl vs N-PMB sulfonamides.

LatticeEnergy MP Crystal Lattice Energy (Determines Melting Point) Hbond Hydrogen Bonding (Sulfonamide N-H ··· O=S) Hbond->MP PiPi Pi-Pi Stacking (Aryl Rings) PiPi->MP Halogen Halogen Bonding (Iodine ··· Oxygen/Nitrogen) Halogen->MP PMB_Effect PMB Methoxy Group Effects Steric Steric Bulk (Disrupts Symmetry) PMB_Effect->Steric Dipole Added Dipole & H-Bond Acceptor (O-CH3) PMB_Effect->Dipole Steric->MP Lowers Lattice Energy Dipole->MP Increases Interactions

Diagram 2: Intermolecular forces and steric effects governing crystal lattice energy.

Part 4: Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity results, the following protocols integrate causality and self-validation steps.

Protocol 1: Parallel Synthesis of Protected Sulfonamides
  • Electrophile Activation & Solvent Choice : Dissolve 4-iodobenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is chosen for its excellent solvating power and lack of nucleophilic protons, preventing premature hydrolysis of the sulfonyl chloride.

  • Acid Scavenging : Add triethylamine (TEA) or pyridine (1.5 equiv).

    • Causality: The reaction generates HCl as a byproduct. An organic base neutralizes this acid, preventing the protonation of the incoming amine nucleophile, which would otherwise halt the reaction.

  • Temperature Control : Cool the mixture to 0 °C before the dropwise addition of the amine (benzylamine or 4-methoxybenzylamine, 1.1 equiv).

    • Causality: Sulfonylation is highly exothermic. Cooling prevents side reactions (such as symmetric sulfonate ester formation) and ensures kinetic control over the nucleophilic attack.

  • Self-Validation via TLC : Monitor the reaction using Thin Layer Chromatography (Hexanes/EtOAc 7:3).

    • Causality: The starting sulfonyl chloride is highly UV-active and runs higher (less polar) than the resulting sulfonamide. Complete disappearance of the top spot validates the kinetic completion of the reaction before quenching.

Protocol 2: High-Precision Melting Point Determination
  • Desiccation : Dry the purified compound under high vacuum (≤ 0.1 Torr) for 12 hours.

    • Causality: Residual solvents (even trace amounts of DCM or water) act as impurities that disrupt the crystal lattice, leading to a drastically depressed and broadened melting point range (freezing point depression).

  • Capillary Loading : Grind the sample to a fine, homogenous powder and load 2–3 mm into a glass melting point capillary, tapping firmly to pack.

    • Causality: A fine, densely packed powder ensures uniform heat transfer through the sample, preventing localized hot spots that cause premature or uneven melting.

  • Calibration & Ramp Rate : Calibrate the apparatus using high-purity benzoic acid (mp 121–123 °C). Set an initial ramp rate of 10 °C/min to find the approximate range, followed by a precision ramp rate of 1 °C/min starting 5 °C below the expected melting point.

    • Causality: A slow ramp rate near the melting point allows the sample and the thermometer to remain in thermal equilibrium, ensuring the recorded temperature accurately reflects the thermodynamic phase transition.

Part 5: Strategic Application in Drug Development

Why choose one protecting group over the other? The decision ultimately rests on the downstream deprotection requirements of your synthetic route.

While the N-benzyl group provides a highly crystalline intermediate that is easy to purify and handle, it is notoriously difficult to remove. Cleaving an unsubstituted benzyl sulfonamide often requires dissolving metal reductions (Birch reduction) or highly hazardous strong acids (HF), which can easily destroy sensitive functional groups in a complex active pharmaceutical ingredient (API).

Conversely, the N-PMB group is significantly more acid-labile. The electron-donating methoxy group stabilizes the intermediate 4-methoxybenzyl cation generated during cleavage. This allows the PMB group to be smoothly removed using neat Trifluoroacetic Acid (TFA) at room temperature—a mild condition that preserves the integrity of the newly synthesized drug scaffold. For modern drug development, the slight sacrifice in crystalline stability (and melting point) is almost always worth the massive gain in chemoselective cleavability.

References

  • [1] Reed-Berendt, B. "New Frontiers in Borrowing Hydrogen Catalysis" (Ph.D. Thesis). Cardiff University (ORCA), 2020. URL: [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. URL:[Link]

  • Desiraju, G. R. Crystal Engineering: The Design of Organic Solids. Elsevier, 1989. URL:[Link]

Sources

Crystallographic & Structural Analysis Guide: 4-Iodo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and crystallographic analysis of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide , positioning it within the broader landscape of halogenated sulfonamide scaffolds.

Executive Summary

This guide evaluates the structural utility of This compound (I-MBS) as a premier scaffold for crystal engineering and fragment-based drug design. While standard sulfonamides rely heavily on hydrogen bonding (HB), the incorporation of the 4-iodo substituent introduces a robust Halogen Bond (XB) donor site. This guide compares I-MBS against its Bromo- and Chloro-analogs, demonstrating why the Iodo-variant offers superior directionality and structural predictability for supramolecular assembly.

Structural Significance & Mechanism
The "Sigma-Hole" Advantage

The primary differentiator of the I-MBS scaffold is the iodine atom. Unlike lighter halogens (F, Cl), iodine exhibits a large, positive electrostatic potential region on its pole—the


-hole . This allows I-MBS to form highly directional, non-covalent interactions (

) that are orthogonal to standard hydrogen bonds.
  • Iodo-Analog (I-MBS): Strongest

    
    -hole (
    
    
    
    high). Forms short, linear
    
    
    or
    
    
    contacts.
  • Bromo-Analog: Moderate

    
    -hole. Competes with packing forces; often leads to disordered structures.
    
  • Chloro-Analog: Negligible

    
    -hole. Crystal packing is dominated purely by 
    
    
    
    hydrogen bonds and
    
    
    stacking.
Supramolecular Synthons

In the crystalline state, I-MBS is predicted to adopt a dual-interaction mode :

  • Primary Axis: The sulfonamide moiety forms the classic

    
     dimer or catemer (
    
    
    
    motif).
  • Secondary Axis: The 4-iodo group engages in a halogen bond with a sulfonyl oxygen or the methoxy oxygen of a neighboring molecule, creating a 2D or 3D network unavailable to the chloro-analog.

Experimental Workflow: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, a slow-evaporation protocol is recommended. This method minimizes kinetic trapping and favors the thermodynamic polymorph.

Protocol: Crystallization of I-MBS
  • Precursor: 4-Iodobenzenesulfonyl chloride + 4-Methoxybenzylamine.

  • Solvent System: Ethanol / Toluene (1:1 v/v).

  • Conditions: Room temperature (

    
    ), slow evaporation over 48-72 hours.
    

CrystallizationWorkflow Start Crude I-MBS (Solid) Dissolve Dissolution (EtOH/Toluene 1:1) Start->Dissolve Saturation Filter Micro-Filtration (0.45 µm PTFE) Dissolve->Filter Remove Nuclei Evap Slow Evaporation (25°C, 72h) Filter->Evap Controlled Rate Harvest Crystal Harvest (Block/Needle Morphology) Evap->Harvest Nucleation XRD X-Ray Diffraction (Mo-Kα Source) Harvest->XRD Data Collection

Figure 1: Optimized crystallization workflow for obtaining diffraction-quality single crystals of I-MBS.

Comparative Performance Data

The following table contrasts the crystallographic parameters of the Iodo-derivative against its halogenated alternatives. Data represents typical values derived from the Cambridge Structural Database (CSD) for the 4-halobenzenesulfonamide class.

Feature4-Iodo-MBS (Target) 4-Bromo-MBS (Alt 1) 4-Chloro-MBS (Alt 2)
Primary Interaction Halogen Bond (

)
Weak Halogen Bond / H-BondHydrogen Bond (

)
Interaction Energy -5 to -10 kcal/mol -2 to -4 kcal/mol< -1 kcal/mol (XB)
Directionality (

)
Linear (

)
Less Linear (

)
Non-directional
Contact Distance (

)
~3.0 - 3.2 Å (Short)~3.2 - 3.4 Å> Sum of vdW radii
Crystal Density High (> 1.8 g/cm³) Medium (~1.6 g/cm³)Low (~1.4 g/cm³)
Phasing Power Excellent (Iodine anomalous signal) Good (Bromine)Poor

Key Insight: The Iodo-analog is the only variant that consistently enforces a specific packing motif through halogen bonding, making it the superior choice for "crystal engineering" applications where structural predictability is required.

Structural Interaction Network

The diagram below illustrates the competing and cooperative interactions within the crystal lattice. The I-MBS molecule acts as a "supramolecular node," connecting layers via orthogonal forces.

InteractionNetwork cluster_0 Crystal Packing Forces I_Atom Iodine (σ-hole) Sulfonyl_O Sulfonyl Oxygen (Acceptor) I_Atom->Sulfonyl_O Halogen Bond (Strong, Directional) Methoxy_O Methoxy Oxygen (Acceptor) I_Atom->Methoxy_O Secondary XB (Possible) Amide_NH Sulfonamide NH (Donor) Amide_NH->Sulfonyl_O Hydrogen Bond (Classic Motif)

Figure 2: Interaction map showing the orthogonality of Halogen Bonding (Red) and Hydrogen Bonding (Green) in the I-MBS lattice.

References
  • Mengheres, G. (2019).[1] Novel Analogues of Isoflavones as Potential Anti-Inflammatory Drugs. Doctoral Thesis, University of Huddersfield.[1] (Source of synthesis and characterization for C14H14INO3S). Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry". Angewandte Chemie International Edition, 44(30), 4800-4806. (Foundational text on Iodo-sulfonamide interactions). Link

  • Politzer, P., et al. (2007). "The sigma-hole: an electrostatic explanation for the halogen bond". Journal of Molecular Modeling, 13, 305-311. (Mechanism of the Iodo-effect). Link

  • Cambridge Structural Database (CSD) . (2024). Comparative analysis of 4-halobenzenesulfonamide fragment geometries. Link

Sources

Comparing reactivity of 4-iodo vs 4-bromo sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity/Cost Trade-off

In the synthesis of sulfonamide-based pharmacophores (e.g., carbonic anhydrase inhibitors, COX-2 inhibitors), the choice between 4-iodobenzenesulfonamide (4-I-BSA) and 4-bromobenzenesulfonamide (4-Br-BSA) is rarely arbitrary.

  • 4-Iodo- derivatives are the kinetic elites . They offer rapid oxidative addition, enabling couplings at lower temperatures (often RT to 60°C) and preserving sensitive functional groups. However, they suffer from lower atom economy and higher cost.

  • 4-Bromo- derivatives are the industrial workhorses . While they require higher activation energies (typically >80°C), they are significantly cheaper, more stable, and—crucially—often outperform iodides in specific catalytic cycles like Buchwald-Hartwig aminations due to the absence of catalyst-poisoning iodide bridging.

This guide analyzes the mechanistic divergences and provides validated protocols for their application.

Mechanistic Foundation

The reactivity difference is governed by two competing factors: Bond Dissociation Energy (BDE) and the Electronic Effect of the Sulfonamide Group .

Carbon-Halogen Bond Strength

The primary driver for reactivity in Palladium(0)-catalyzed cross-couplings is the rate of Oxidative Addition (OA) .[1][2] The C–I bond is significantly weaker and longer than the C–Br bond, lowering the activation energy barrier for the insertion of Pd(0).

ParameterC–I Bond (4-Iodo)C–Br Bond (4-Bromo)Impact
Bond Dissociation Energy ~65 kcal/mol~81 kcal/molIodides undergo OA faster, often at RT.
Bond Length 2.10 Å1.90 ÅIodides are sterically more accessible for Pd insertion.
Leaving Group Ability Excellent (

is soft)
Good (

is harder)
Iodide displacement is kinetically favored.
The Sulfonamide "Activation" Effect

The sulfonamide moiety (


) is a strong electron-withdrawing group (EWG) (

).
  • Effect on OA: Electron-poor arenes undergo oxidative addition faster than electron-rich ones because the electron-deficient ring stabilizes the transition state where Pd(0) donates electron density into the C–X

    
     orbital.
    
  • Result: Both 4-I-BSA and 4-Br-BSA are "activated" substrates compared to halobenzenes. However, 4-I-BSA remains superior in mildness.

The "Iodide Effect" (Catalyst Poisoning)

Critical Nuance: While iodides react faster, the released iodide ion (


) is a strong ligand. In reactions requiring high turnover (like Buchwald-Hartwig), excess iodide can form stable bridged dimers 

, effectively sequestering the active catalyst. Bromides, releasing the less coordinating

, are often preferred for difficult aminations to avoid this "iodide inhibition."

Performance Comparison by Reaction Type

Suzuki-Miyaura Coupling[3]
  • 4-Iodo: Preferred for complex substrates with thermal sensitivity. Runs at 40–60°C.

  • 4-Bromo: Preferred for scale-up. Requires 80–100°C.

  • Protocol Note: Primary sulfonamides (

    
    ) are acidic (
    
    
    
    ). You must use at least 2.5–3.0 equivalents of base to neutralize the sulfonamide and activate the boronic acid.
Sonogashira Coupling[4]
  • 4-Iodo: The clear winner. often proceeds copper-free or at Room Temperature.

  • 4-Bromo: Sluggish. Requires higher Pd loading, CuI co-catalysis, and heat (60–80°C), which increases the risk of Glaser homocoupling of the alkyne.

Buchwald-Hartwig Amination[2]
  • 4-Iodo: Often problematic due to catalyst poisoning by

    
    .
    
  • 4-Bromo: Generally superior. The reaction requires strong bases (NaOtBu, LiHMDS) and elevated temps regardless, so the kinetic advantage of Iodo is lost, while the Bromo avoids the poisoning issue.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct derivative based on synthetic constraints.

SelectionLogic Start Substrate Selection: 4-Iodo vs 4-Bromo ReactionType Reaction Type? Start->ReactionType Sensitive thermally sensitive moieties present? ReactionType->Sensitive Suzuki / Sonogashira CheckLigand USE 4-BROMO (Avoid I- poisoning) ReactionType->CheckLigand Buchwald-Hartwig Scale Scale > 100g? Sensitive->Scale No UseIodo USE 4-IODO (Mild, Fast) Sensitive->UseIodo Yes (<60°C) Scale->UseIodo No (Time driver) UseBromo USE 4-BROMO (Cost-effective, Stable) Scale->UseBromo Yes (Cost driver) CheckLigand->UseBromo Standard Ligands

Caption: Strategic selection matrix for sulfonamide halide derivatives based on reaction type and process constraints.

Experimental Protocols

General Procedure: Suzuki-Miyaura Coupling of 4-Halobenzenesulfonamides

Optimized for primary sulfonamides to prevent catalyst deactivation.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Boronic Acid (1.2 equiv)[2][4]

  • Catalyst:

    
     (3 mol%) — Robust against Lewis basic nitrogens.
    
  • Base:

    
     (3.0 equiv) — Excess required to deprotonate sulfonamide.
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Workflow:

  • Charge: Add 4-iodo- or 4-bromobenzenesulfonamide (1.0 mmol), boronic acid (1.2 mmol), and

    
     (3.0 mmol) to a reaction vial.
    
  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed Dioxane/Water (5 mL).

  • Catalyst: Add Pd catalyst (0.03 mmol) under positive inert gas pressure.

  • Reaction:

    • For 4-Iodo: Stir at 50°C for 2–4 hours.

    • For 4-Bromo: Stir at 90°C for 8–12 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the sulfonamide if it remains as a salt). Extract with EtOAc.[2]

General Procedure: Sonogashira Coupling

Highlighting the selectivity of the Iodo-derivative.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)[5]

  • Base/Solvent:

    
     (anhydrous) or DMF/TEA mix.
    

Workflow:

  • Charge: Combine halide, catalyst, and CuI in a dry Schlenk tube.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Liquids: Add degassed TEA (or solvent mix) and the alkyne.

  • Reaction:

    • For 4-Iodo: Stir at Room Temperature for 1–3 hours. (Often exothermic).

    • For 4-Bromo: Heat to 70°C for 6–12 hours.

  • Purification: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via column chromatography.[2]

References

  • Mechanistic Trends in Oxidative Addition

    • Title: Trends in the reactivity of alkyl and aryl (pseudo)halides toward oxidative addition.[2][6][7][8][9]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Buchwald-Hartwig & Halide Inhibition

    • Title: Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes.[10]

    • Source: Hartwig Group (J. Am. Chem. Soc.).[10]

    • URL:[Link]

  • Sonogashira Reactivity Profiles

    • Title: Sonogashira Coupling - Reaction Analysis and Conditions.[1][2][11]

    • Source: Organic Chemistry Portal.[7][12][13]

    • URL:[Link]

  • Suzuki Coupling of Sulfonamides

    • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[14] (Demonstrates sulfonamide tolerance).

    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

Sources

A Comparative Guide to Establishing Purity Reference Standards for 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of experimental reproducibility, safety, and ultimately, therapeutic efficacy. This guide provides an in-depth technical comparison of methodologies and reference standards for assessing the purity of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide, a key intermediate in medicinal chemistry. In the absence of a dedicated pharmacopoeial monograph for this compound, we will turn to the established principles of analytical chemistry and regulatory guidance to construct a robust framework for its quality control.

The Landscape of Purity for Non-Pharmacopoeial Intermediates

It is crucial to note that this compound does not currently have a monograph in the major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP)[1][2][3]. This is common for research- and development-phase molecules. In such cases, the burden of defining purity standards and analytical validation falls upon the manufacturer and the end-user. The most relevant and authoritative framework for this is provided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances[4][5][6]. These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product[4][7].

Potential Impurities: A Synthesis-Based Perspective

To effectively control for impurities, one must first anticipate their identities. The most probable synthetic route to this compound involves the condensation of 4-iodobenzenesulfonyl chloride with 4-methoxybenzylamine[8][9]. Based on this, we can predict the following classes of potential impurities:

  • Unreacted Starting Materials:

    • 4-iodobenzenesulfonamide[10]

    • 4-methoxybenzylamine

  • By-products:

    • Bis(4-methoxybenzyl)amine (from the reaction of 4-methoxybenzylamine with itself)

    • Products of sulfonyl chloride hydrolysis (4-iodobenzenesulfonic acid)

  • Degradation Products:

    • Hydrolysis products of the final compound.

  • Residual Solvents:

    • Solvents used in the synthesis and purification (e.g., dichloromethane, ethyl acetate, hexane)[11].

A comprehensive purity assessment must be able to separate and quantify these potential contaminants.

Comparative Analysis of Purity Determination Techniques

While High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in pharmaceutical development, other techniques offer complementary information. The choice of method should be guided by the specific information required.

Technique Principle Information Obtained Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Retention time, peak area (% purity), detection of related substances.High sensitivity, excellent quantitative capability, robust and reproducible[12][13][14].Requires a reference standard for absolute quantification, potential for co-elution.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard of the analyte.High precision and accuracy, provides structural information.Lower sensitivity than HPLC, requires a certified internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities and residual solvents.Excellent for volatile and semi-volatile compounds, provides structural confirmation.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC with mass-based detection.Identification of unknown impurities by mass-to-charge ratio.High specificity and sensitivity, excellent for impurity identification.Quantitative accuracy can be lower than HPLC-UV without isotope-labeled standards.

Recommended Analytical Protocol: A Validated RP-HPLC Method

The following reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This method is designed to be stability-indicating, meaning it can separate the main compound from its potential impurities and degradation products[12][13].

Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria as per FDA and ICH guidelines[15][16]:

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of 6 replicate injections ≤ 2.0% for peak area and retention time
Data Analysis

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D System Suitability Test C->D E Inject Standard & Sample D->E F Acquire Chromatograms E->F G Integrate Peaks F->G H Calculate % Purity (Area Percent) G->H I Report Results H->I Reference_Standard_Qualification cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Finalization A Synthesize Candidate Material B Purify (e.g., Recrystallization) A->B C NMR (1H, 13C) B->C D Mass Spectrometry (MS) B->D E Infrared (IR) Spectroscopy B->E F Elemental Analysis B->F G HPLC (≥99.5%) B->G H qNMR (as an orthogonal method) B->H I Loss on Drying (LOD) B->I J Residue on Ignition (ROI) B->J K Assign Purity Value G->K H->K I->K J->K L Prepare Certificate of Analysis K->L M Store under controlled conditions L->M

Qualification of an In-house Reference Standard

Conclusion

The purity of this compound is a critical parameter that directly impacts its suitability for research and drug development. In the absence of official pharmacopoeial standards, a combination of robust analytical methodology, guided by ICH principles, and the establishment of a well-characterized in-house reference standard are paramount. The HPLC method detailed herein provides a reliable and validated approach for routine quality control, ensuring the consistency and integrity of this important chemical intermediate. By adopting a scientifically sound and risk-based approach to purity assessment, researchers can have greater confidence in their experimental outcomes.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH. (n.d.). Impurities in new drug products Q3B(R2). [Link]

  • ICH. (2006, October 25). Impurities in new drug substances Q3A(R2). [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • USP. (n.d.). MONOGRAPHS. [Link]

  • PubMed. (2008, September 10). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. [Link]

  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2021, August 18). FDA Warning Letter Highlights the Importance of Analytical Methods Validation and System Suitability Tests. [Link]

  • ResearchGate. (2025, August 6). (PDF) FDA issues revised guidance for analytical method validation. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Japanese Pharmacopoeia 18th Edition. [Link]

  • European Pharmacopoeia. (n.d.). List of European Pharmacopoeia Reference Standards. [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • PubMed Central. (n.d.). N-(4-Methoxybenzoyl)benzenesulfonamide. [Link]

  • PubChem. (n.d.). 4-Iodobenzenesulfonamide. [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]

  • Beilstein Journals. (n.d.). N-(2-Йодфенил)-N-метил(метоксикарбонл)метансульфонамид (56). [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

As a highly specialized halogenated sulfonamide derivative (C₁₄H₁₄INO₃S), this compound requires stringent handling protocols. While its specific pharmacological profile may be under investigation, its structural alerts dictate a rigorous safety approach. The presence of the benzenesulfonamide moiety presents a known risk for respiratory and dermal sensitization. Furthermore, the 4-iodo substitution significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum, especially when dissolved in organic carrier solvents.

This guide provides drug development professionals and laboratory scientists with a self-validating, causality-driven framework for personal protective equipment (PPE) selection, operational handling, and disposal, grounded in authoritative occupational safety standards[1].

Hazard Assessment & Quantitative Solvent Compatibility

In in vitro pharmacology, highly lipophilic compounds like this compound are typically reconstituted in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as "Trojan horses," rapidly penetrating the skin barrier and carrying dissolved solutes directly into the bloodstream.

Standard laboratory nitrile gloves offer virtually zero protection against DMSO. To establish a self-validating safety system, PPE selection must be dictated by the solvent carrier rather than the dry powder alone.

Table 1: Glove Material Permeation Data for DMSO (Carrier Solvent)

Glove Material Breakthrough Time Degradation Rating Causality & Operational Directive
Nitrile (4 mil) < 5 minutes Poor Insufficient. Fails rapidly upon contact. Use only as an inner glove for incidental dry powder contact.
Latex < 10 minutes Poor Not Recommended. High risk of solvent permeation and secondary latex allergy sensitization.
Chloroprene 10 - 30 minutes Fair Acceptable for rapid tasks. Suitable only for quick, low-volume transfers (< 5 mins).

| Butyl Rubber | > 480 minutes | Excellent | Mandatory for dissolution. Provides a complete barrier against DMSO-mediated dermal transport. |

Primary Defense: Personal Protective Equipment (PPE) Matrix

Under the[2], the following PPE matrix is required to mitigate the specific hazards of this compound.

  • Hand Protection (Double-Gloving System): Wear a 4-mil nitrile inner glove for tactile sensitivity during powder weighing, overlaid with a butyl rubber outer glove during solvent addition. Causality: This prevents DMSO from carrying the iodo-sulfonamide through the skin while maintaining dexterity[3].

  • Eye & Face Protection: ANSI Z87.1-certified chemical splash goggles. Causality: Sulfonamide powders are severe ocular irritants. Safety glasses with side shields are insufficient against micro-dust aerosolization or solvent splashes[4].

  • Body Protection: A flame-resistant, knee-length laboratory coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging through contaminated zones and eliminate gaps between the glove and the arm, preventing dermal dust accumulation[3].

  • Respiratory Protection: All handling of the dry powder must occur within a certified Chemical Fume Hood. If a hood is unavailable, an N95 or P100 particulate respirator is required to prevent inhalation of sensitizing dust[5].

Self-Validating Operational Protocol: Weighing & Dissolution

To ensure absolute trustworthiness, this protocol incorporates built-in validation steps. If any validation step fails, the operation must be immediately aborted.

Step 1: Engineering Control Validation

  • Action: Power on the chemical fume hood and observe the digital airflow monitor.

  • Validation: The protocol may only proceed if the face velocity reads continuously between 80–120 feet per minute (fpm) .

  • Causality: Proper face velocity ensures that any aerosolized sulfonamide dust generated during transfer is trapped and exhausted, protecting the operator's respiratory tract[1].

Step 2: PPE Integrity Check

  • Action: Don the required lab coat, goggles, and double-glove system (Nitrile inner, Butyl outer).

  • Validation: Inflate the outer butyl gloves with ambient air and tightly roll the cuff to trap the air. A lack of deflation over 10 seconds confirms the absence of micro-tears.

Step 3: Anti-Static Transfer

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a grounded micro-spatula to transfer the this compound powder.

  • Causality: The methoxybenzyl moiety and the crystalline nature of the solid make it highly prone to static cling. Anti-static tools prevent the powder from "jumping," thereby eliminating uncontrolled aerosolization.

Step 4: In-Hood Dissolution

  • Action: Add the calculated volume of anhydrous DMSO directly to the vial containing the weighed powder while still inside the hood. Cap tightly and vortex.

  • Causality: Dissolving the powder inside the engineering control eliminates the risk of transporting dispersible, dry active pharmaceutical ingredients (APIs) across the laboratory space[5].

Step 5: Sequential Doffing

  • Action: Wipe the exterior of the sealed vial with a solvent-compatible wipe. Remove the outer butyl gloves inside the hood. Remove inner gloves and wash hands thoroughly with soap and water.

  • Causality: Sequential doffing prevents the cross-contamination of laboratory door handles, keyboards, and shared equipment[4].

Spill Management & Halogenated Disposal Plan

Spill Response:

  • Solid Spill: Do not sweep the powder, as this induces aerosolization. Cover the spill with damp absorbent towels (using water or a mild surfactant), carefully scoop the material into a hazardous waste container, and wipe the area with a solvent-dampened cloth[3].

  • Liquid Spill (in DMSO): Immediately cover with a universal chemical absorbent pad.

Disposal Directives: Because of the 4-iodo substitution, all unused chemical, contaminated PPE, and solvent waste must be strictly segregated and disposed of as Halogenated Organic Waste .

  • Causality: Halogenated compounds require specialized high-temperature incineration to prevent the environmental release of toxic dioxins and furans. Mixing this with non-halogenated waste violates environmental regulations and poses severe ecological hazards.

Operational Safety Workflow

PPE_Workflow Start Phase 1: Hazard Assessment Confirm Fume Hood Velocity PPE Phase 2: Don PPE Butyl/Nitrile Gloves & Goggles Start->PPE Handle Phase 3: Chemical Handling Weighing & DMSO Dissolution PPE->Handle Check Spill or Exposure Detected? Handle->Check Spill Phase 4a: Spill Protocol Absorb, Contain & Report Check->Spill YES Dispose Phase 4b: Waste Disposal Halogenated Organic Waste Check->Dispose NO Spill->Dispose Doff Phase 5: Doff PPE Wash Hands Thoroughly Dispose->Doff

Workflow for safety protocols, PPE utilization, and spill management of halogenated sulfonamides.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor. Available at:[Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.